Product packaging for 3-methyltetrahydro-2H-pyran-4-amine(Cat. No.:CAS No. 1263378-30-8)

3-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B3095477
CAS No.: 1263378-30-8
M. Wt: 115.17 g/mol
InChI Key: WFVKNHIDEGYGPD-UHFFFAOYSA-N
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Description

3-methyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3095477 3-methyltetrahydro-2H-pyran-4-amine CAS No. 1263378-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289715
Record name Tetrahydro-3-methyl-2H-pyran-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-30-8
Record name Tetrahydro-3-methyl-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-methyl-2H-pyran-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomerism in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration in drug design and development.[1][2][3] Chiral molecules, which are non-superimposable on their mirror images, can exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1][4] The two enantiomers of a chiral drug can be considered as two distinct chemical entities, often interacting differently with the chiral environment of biological systems, such as receptors and enzymes.[3][4] A stark historical reminder of this principle is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen, causing severe birth defects.[1] This has led to a paradigm shift in the pharmaceutical industry, with a strong emphasis on the development of single-enantiomer drugs to enhance efficacy and minimize adverse effects.[1][4]

This guide provides a comprehensive technical overview of the stereoisomers of 3-methyltetrahydro-2H-pyran-4-amine, a substituted tetrahydropyran. The tetrahydropyran (THP) ring is a prevalent structural motif in numerous bioactive natural products and pharmaceutical agents.[5] The presence of two stereogenic centers in this compound gives rise to four possible stereoisomers. A thorough understanding of their synthesis, separation, and characterization is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of this molecular scaffold.

The Stereoisomers of this compound: A Structural Overview

The molecule this compound possesses two chiral centers at the C3 and C4 positions of the tetrahydropyran ring. This results in the existence of two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine and (3S,4S)-3-methyltetrahydro-2H-pyran-4-amine (one enantiomeric pair)

  • (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine and (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine (the other enantiomeric pair)

The relative orientation of the methyl and amine groups defines the diastereomeric relationship: cis (on the same side of the ring) and trans (on opposite sides of the ring). The conformational flexibility of the six-membered tetrahydropyran ring, which typically adopts a chair conformation, further influences the spatial arrangement of the substituents (axial vs. equatorial) and, consequently, the molecule's biological activity.[6]

Conformational Analysis

The tetrahydropyran ring exists predominantly in a chair conformation to minimize steric strain.[6] For the trans-isomers, the thermodynamically more stable conformation will have both the methyl and amine groups in equatorial positions. For the cis-isomers, one substituent will be in an axial position while the other is equatorial. The specific conformational preference can be determined using computational modeling and confirmed experimentally through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants.[7][8]

Diastereoselective Synthesis of Substituted Tetrahydropyrans

The synthesis of stereochemically defined substituted tetrahydropyrans is a significant area of research in organic chemistry.[5] Several methodologies have been developed to control the diastereoselectivity of these reactions.

Key Synthetic Strategies:
  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[5][9] The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.

  • Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an aldehyde can provide a direct route to dihydropyran derivatives, which can then be reduced to the corresponding tetrahydropyrans.[5]

  • Oxy-Michael Reactions: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is another powerful method for constructing the tetrahydropyran ring.[5][10]

  • Reductive Cyclization of Diketones: A recently developed method utilizes a triarylborane catalyst and dihydrogen for the reductive cycloetherification of 1,5-diketones to yield cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity.[11]

Illustrative Synthetic Workflow

The following diagram outlines a general, plausible workflow for the diastereoselective synthesis of a 3,4-disubstituted tetrahydropyran, which could be adapted for this compound.

G cluster_start Starting Materials cluster_reaction Key Cyclization Step cluster_intermediate Intermediate cluster_final Final Product A Homoallylic Alcohol Derivative C Diastereoselective Cyclization (e.g., Prins, Oxa-Michael) A->C B Aldehyde B->C D Substituted Tetrahydropyran (with precursor to amine) C->D Formation of THP Ring E Stereoisomerically Enriched This compound D->E Functional Group Transformation

General Synthetic Workflow

Separation of Stereoisomers: A Critical Step in Chiral Drug Development

Once a mixture of stereoisomers is synthesized, their separation is essential to isolate the desired biologically active isomer. Chiral chromatography is the most powerful and widely used technique for this purpose.[12][13][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[13][15]

Key Considerations for Chiral HPLC Method Development:
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, are highly versatile and effective for resolving a wide range of racemates, including primary amines.[12][16] Cyclofructan-based and crown ether-based CSPs have also demonstrated high success rates for separating primary amines.[12][17]

  • Mobile Phase Composition: The choice of mobile phase, including the organic modifier and additives, is critical for achieving optimal separation.[12] For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase is often necessary to improve peak shape and prevent interactions with residual silanols on the silica support.[12] Conversely, acidic additives can also be beneficial in some cases.[18]

  • Detection: UV detection is commonly used if the analyte possesses a chromophore.[13] For analytes lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.[16]

Experimental Protocol: Chiral HPLC Screening for this compound
  • Column Selection: Screen a set of complementary polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) and a cyclofructan-based column.[17]

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mobile phases consisting of n-hexane with an alcohol modifier (e.g., 2-propanol, ethanol) in various ratios (e.g., 90:10, 80:20 v/v).[15] Add 0.1% (v/v) of a basic additive like diethylamine.

    • Polar Organic Mode: Prepare mobile phases consisting of acetonitrile with an alcohol modifier (e.g., methanol, ethanol) in various ratios (e.g., 90:10 v/v).[17][19]

  • Sample Preparation: Dissolve the mixture of stereoisomers in the initial mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.[13][16]

    • Column Temperature: Maintain at a constant temperature, typically between 25°C and 40°C.[19]

    • Detection: UV detection at an appropriate wavelength (if applicable) or use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Evaluate the chromatograms for the separation of the stereoisomers. The resolution (Rs) between peaks should be ≥ 1.5 for baseline separation.

ParameterNormal PhasePolar Organic Mode
Typical Columns Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)Polysaccharide-based (e.g., Chiralpak IA, IB, IC), Cyclofructan-based
Mobile Phase Hexane/AlcoholAcetonitrile/Alcohol
Additives 0.1% Diethylamine (for basic analytes)0.1% Diethylamine or Trifluoroacetic Acid/Triethylamine
Advantages Good for less polar compoundsBroader applicability, good for polar compounds
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption.[13][19] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[19]

Spectroscopic Characterization of Stereoisomers

Unambiguous structural elucidation and stereochemical assignment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms in a molecule.[20] For stereoisomers, subtle differences in the spatial arrangement of atoms can lead to distinct chemical shifts and coupling constants.

Key NMR Techniques for Stereochemical Assignment:
  • ¹H NMR: The coupling constants (J-values) between vicinal protons on the tetrahydropyran ring can provide information about their dihedral angle, which is related to their relative stereochemistry (cis or trans). The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.[21]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are in close proximity. The presence or absence of NOE cross-peaks between the methyl group protons and the amine group protons can definitively establish their cis or trans relationship.[22]

  • Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): In a mixture of enantiomers, the NMR spectra are typically identical. By reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, or by dissolving it in a chiral solvating agent, the chemical environments of the corresponding nuclei in the two original enantiomers become different, leading to separate signals in the NMR spectrum.[13][21] This allows for the determination of enantiomeric excess (ee).

Logical Flow for NMR-Based Stereochemical Assignment

G Start Mixture of Stereoisomers Sep Diastereomer Separation (e.g., Chromatography) Start->Sep Diastereomer1 Isolated Diastereomer 1 Sep->Diastereomer1 Diastereomer2 Isolated Diastereomer 2 Sep->Diastereomer2 NMR1D ¹H and ¹³C NMR Diastereomer1->NMR1D NMR2D COSY, HSQC, HMBC NMR1D->NMR2D Confirm Connectivity NOESY NOESY / ROESY NMR2D->NOESY Determine Proximity Stereochem Relative Stereochemistry (cis/trans) Determined NOESY->Stereochem ChiralAnalysis Chiral Analysis (e.g., Chiral HPLC or NMR with CDA/CSA) Stereochem->ChiralAnalysis Correlate with Separation Data AbsoluteConfig Absolute Configuration (e.g., (3R,4S)) ChiralAnalysis->AbsoluteConfig Requires known standard or advanced methods

NMR Analysis Workflow

Conclusion

The stereoisomers of this compound represent a valuable scaffold for drug discovery. However, realizing their full therapeutic potential requires a rigorous and systematic approach to their synthesis, separation, and characterization. This guide has outlined the core principles and methodologies essential for navigating the complexities of stereoisomerism in this context. By integrating diastereoselective synthesis with advanced analytical techniques such as chiral chromatography and NMR spectroscopy, researchers can confidently isolate and characterize the desired stereoisomers, paving the way for the development of safer and more effective pharmaceuticals. The self-validating nature of combining chromatographic separation with detailed spectroscopic analysis ensures the scientific integrity of the results, a cornerstone of modern drug development.

References

An In-depth Technical Guide to the Initial Biological Activity Screening of 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 3-methyltetrahydro-2H-pyran-4-amine. As a saturated heterocyclic amine, this compound presents a unique scaffold with potential for diverse biological activities, drawing from the established pharmacological profiles of both pyran-containing molecules and substituted amines.[1][2][3] This document outlines a tiered, logic-driven screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow begins with essential physicochemical characterization and progresses through a series of robust in vitro assays to probe for cytotoxic, antimicrobial, and anti-inflammatory properties. The overarching goal is to efficiently generate a preliminary biological activity profile, enabling informed decisions for subsequent, more focused investigations in the drug discovery pipeline. Every protocol is detailed with an emphasis on the scientific rationale, ensuring a self-validating and reproducible experimental design.

Introduction: The Scientific Rationale for Screening this compound

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is fraught with challenges, with a significant attrition rate due to unforeseen toxicity or lack of efficacy.[4][5] Therefore, a robust and logically structured initial screening phase is paramount. The molecule , this compound, integrates two key structural motifs: a tetrahydropyran ring and a primary amine.

  • The Tetrahydropyran Scaffold: The pyran ring is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[2][3] Its saturated form, the tetrahydropyran ring, is a common feature in modern medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.[6]

  • The Amine Functional Group: Amines are fundamental to the structure of a vast number of bioactive molecules and are often crucial for target engagement, typically through hydrogen bonding or ionic interactions.[7]

The combination of these features in this compound justifies a broad, yet targeted, initial screening approach. The absence of existing biological data for this specific molecule necessitates a foundational screen to identify any significant bioactivity, which will guide future optimization efforts. This guide proposes a cost-effective, high-throughput-compatible screening funnel to generate this critical initial dataset.

Foundational Assessment: Physicochemical and In Silico Profiling

Before committing resources to wet-lab screening, an initial in silico and physicochemical assessment is critical. These preliminary steps help predict the molecule's "drug-likeness" and potential liabilities, guiding the interpretation of subsequent biological data.[8][9] This is a crucial part of modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies that are increasingly incorporated in the early stages of drug development.[4][5][10][11][12]

In Silico ADMET Prediction

A variety of computational tools can provide rapid predictions of key ADMET properties.[8][] These models leverage large datasets of known compounds to estimate the properties of a novel molecule.

Key Predicted Properties:

  • Lipophilicity (LogP/LogD): This is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) behavior.[8] A balanced hydrophilic-lipophilic character is often desired.[9]

  • Aqueous Solubility: Poor solubility can hinder formulation and bioavailability, and can lead to misleading results in biological assays.[8][9]

  • Ionization Constant (pKa): The ionization state of the amine group at physiological pH will significantly influence its interactions with biological targets and its membrane permeability.[8][]

  • Polar Surface Area (PSA): PSA is correlated with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.[14]

  • Toxicity Flags: In silico models can identify potential toxicophores or predict adverse outcomes, such as mutagenicity or cardiotoxicity.[14]

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance
Molecular Weight 115.17 g/mol Compliant with Lipinski's Rule of Five
XLogP3 0.1 Indicates good water solubility[15]
Hydrogen Bond Donors 1 [15]
Hydrogen Bond Acceptors 2 [15]
Polar Surface Area 35.3 Ų Suggests good potential for oral absorption[15]

| pKa (amine) | ~9.5 (Estimated) | Likely protonated at physiological pH 7.4 |

Note: These values are computationally predicted and require experimental validation.

Experimental Physicochemical Characterization

While in silico predictions are valuable, experimental validation is essential.

  • Solubility: Determine the aqueous solubility in phosphate-buffered saline (PBS) at pH 7.4.

  • Lipophilicity: Experimentally determine the LogD value at pH 7.4 using methods like the shake-flask method or reverse-phase HPLC.

  • Purity and Stability: Confirm the purity of the compound batch using LC-MS and NMR. Assess its stability in the chosen assay buffers.

Tier 1 Screening: Broad-Spectrum Bioactivity Assessment

The first tier of in vitro screening is designed to be broad, cost-effective, and suitable for high-throughput formats. The goal is to detect significant biological signals in three key areas: cytotoxicity, antimicrobial activity, and anti-inflammatory potential.

General Cytotoxicity Screening

A fundamental first step is to assess the compound's effect on cell viability. This provides a baseline for toxicity and helps determine the appropriate concentration range for subsequent cell-based assays.

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells, which is often used as an indicator of cell viability and proliferation.[16][17] It is a widely used method for in vitro cytotoxicity testing as described in ISO 10993-5.[18]

Rationale: The reduction of the tetrazolium salt XTT to a colored formazan product is dependent on the activity of mitochondrial dehydrogenases in metabolically active cells.[16][17] A decrease in this activity is indicative of cytotoxicity. The XTT assay is preferred over the MTT assay in some cases because its formazan product is water-soluble, simplifying the protocol.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of representative cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, and a non-cancerous line like HEK293) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation and Measurement: Incubate the plates for 2-4 hours to allow for formazan development. Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell Line This compound Doxorubicin (Positive Control)
HeLa > 100 0.8
A549 > 100 1.2

| HEK293 | > 100 | 2.5 |

Antimicrobial Screening

The amine functional group and heterocyclic nature of the compound warrant an investigation into its potential antimicrobial properties.

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.[19][20]

Rationale: This assay provides a quantitative measure of the compound's bacteriostatic or bactericidal potential against a panel of clinically relevant bacteria and fungi.[21][22]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar plates. The MBC is the lowest concentration that results in no colony formation.

Data Presentation: Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Organism This compound Ciprofloxacin (Positive Control)
S. aureus > 128 0.5
E. coli 64 0.015

| C. albicans | > 128 | 1.0 (Fluconazole) |

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases, making it a valuable area for screening.[23][24] Simple in vitro assays can provide an initial indication of anti-inflammatory potential.

The denaturation of tissue proteins is a well-documented cause of inflammatory diseases.[25] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system.

Rationale: The ability of a compound to prevent protein denaturation is a potential indicator of anti-inflammatory activity.[25][26] This assay is a simple, cost-effective preliminary screen.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of BSA, and PBS (pH 6.3).

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by incubating the samples at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control sample without the compound. A known anti-inflammatory drug like Diclofenac sodium should be used as a positive control.[26]

Data Presentation: Table 4: Hypothetical Anti-inflammatory Activity

Compound Concentration (µg/mL) % Inhibition of Protein Denaturation
This compound 100 15%
250 38%
500 65%

| Diclofenac Sodium | 100 | 85% |

Visualizing the Screening Workflow

A clear, logical workflow is essential for efficient screening. The following diagram illustrates the proposed tiered approach.

Screening_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Tier 1 In Vitro Screening cluster_2 Phase 3: Decision Gate cluster_3 Phase 4: Next Steps in_silico In Silico Profiling (ADMET Prediction) physchem Physicochemical Characterization (Solubility, LogD, Purity) cytotoxicity Cytotoxicity Assay (XTT on Cell Panel) physchem->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) physchem->antimicrobial anti_inflammatory Anti-inflammatory Assay (Protein Denaturation) physchem->anti_inflammatory decision Data Analysis & Hit Prioritization cytotoxicity->decision go Proceed to Tier 2 Assays (e.g., Enzyme Inhibition, MoA studies) decision->go no_go Deprioritize or Redesign decision->no_go

Caption: A tiered workflow for the initial biological screening of novel compounds.

Interpretation and Next Steps

The data generated from this initial screening cascade will provide a foundational understanding of the biological profile of this compound.

  • No Significant Activity: If the compound shows no activity in any of the Tier 1 assays (e.g., IC50 > 100 µM, MIC > 128 µg/mL, low inhibition of protein denaturation), it may be deprioritized unless there is a strong structural rationale to pursue other biological targets.

  • Specific Activity Profile: A more desirable outcome is selective activity in one area with low cytotoxicity. For example:

    • Promising Anti-inflammatory Hit: If the compound shows significant inhibition of protein denaturation with low cytotoxicity, the next steps would involve more specific anti-inflammatory assays, such as measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of nitric oxide (NO) production in LPS-stimulated macrophages.[23][25][27]

    • Promising Antimicrobial Hit: If a low MIC is observed for a specific microorganism, further studies would include time-kill kinetics and mechanism of action studies (e.g., membrane disruption assays).

  • Non-specific Cytotoxicity: If the compound is broadly cytotoxic at low concentrations, it may be a candidate for development as an anticancer agent, warranting screening against a larger panel of cancer cell lines. However, non-specific toxicity is often a liability for other therapeutic areas.

This initial screen serves as a critical decision-making point in the early-stage drug discovery process.[4] By systematically and logically evaluating a new chemical entity, researchers can efficiently allocate resources to the most promising candidates, accelerating the path toward novel therapeutics.

References

Elucidation of the Mass Spectrometric Fragmentation Pathways of 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-methyltetrahydro-2H-pyran-4-amine. As a molecule incorporating both a cyclic ether and a secondary amine moiety, its fragmentation is governed by the interplay of these two functional groups. This document outlines the principal ionization processes and postulates the major fragmentation pathways, including alpha-cleavages, ring-opening reactions, and the loss of small neutral species. The predicted fragmentation cascade is supported by established principles of mass spectrometry and data from analogous chemical structures. Methodologies for the experimental validation of these pathways using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction

The Analyte: this compound

This compound is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the C3 position and an amine group at the C4 position.

  • Molecular Formula: C₆H₁₃NO

  • Molecular Weight: 115.17 g/mol

  • Nominal Mass: 115 Da

The presence of two distinct functional groups—a cyclic ether and a secondary amine—makes it an interesting subject for mass spectrometric analysis. The lone pair of electrons on both the nitrogen and oxygen atoms serve as potential sites for ionization, which in turn directs the subsequent fragmentation cascades. Understanding these pathways is critical for the unambiguous identification of this molecule and its derivatives in complex matrices.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds[1]. In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard a molecule, causing ionization and the formation of a radical cation known as the molecular ion (M•⁺)[2]. This ion is energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, to produce a unique pattern of fragment ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural inference[3]. For molecules like this compound, predicting these pathways requires a foundational understanding of the fragmentation rules governing both amines and ethers[4][5].

Theoretical Fragmentation Analysis (Electron Ionization)

Initial Ionization and the Molecular Ion (M•⁺)

According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass[6][7]. Therefore, this compound is expected to show a molecular ion peak (M•⁺) at a mass-to-charge ratio (m/z) of 115.

The initial ionization event involves the removal of a single electron. The most likely site for electron loss is from the non-bonding (n) orbitals, which have the lowest ionization energy compared to pi (π) or sigma (σ) orbitals[2]. In this molecule, both the nitrogen and oxygen atoms possess lone pairs. Nitrogen generally has a lower ionization energy than oxygen in analogous aliphatic compounds, making the amine group the preferential site of ionization.

Postulated Fragmentation Pathways

The fragmentation of the m/z 115 molecular ion is directed by the radical cation, primarily centered on the nitrogen atom. The principal fragmentation mechanisms for cyclic amines and ethers include α-cleavage and ring cleavage reactions[6][8][9].

Pathway A: Alpha-Cleavage Adjacent to the Amine Group

Alpha-cleavage is the most characteristic fragmentation pathway for aliphatic and cyclic amines and is driven by the stabilization of the resulting cation by the nitrogen atom[10][11]. In this process, a bond adjacent to the C-N bond is cleaved. For the this compound radical cation, this can initiate a ring-opening cascade.

  • Cleavage of the C4-C5 bond: This is an α-cleavage relative to the nitrogen. This homolytic cleavage leads to the opening of the pyran ring, forming an acyclic radical cation.

  • Subsequent Fragmentation: The resulting linear ion can undergo further cleavages. A prominent fragmentation would be the cleavage of the C2-C3 bond, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a resonance-stabilized fragment ion at m/z 87 .

Pathway B: Ring Cleavage Initiated by the Ether Oxygen

While less probable than ionization at the nitrogen, ionization at the ether oxygen can also occur. This would initiate fragmentation characteristic of cyclic ethers[12].

  • Alpha-cleavage relative to Oxygen: Cleavage of the C-C bond alpha to the ether oxygen (the C2-C3 bond) would open the ring.

  • Loss of Alkyl Chain: Following ring opening, the loss of the side chain containing the amine group could occur, although this is a more complex rearrangement. A more direct fragmentation for alkyl-substituted tetrahydropyrans is the loss of the alkyl group, which would correspond to the loss of the methyl group here, resulting in a fragment at m/z 100 (M-15)[12].

Pathway C: Loss of Small Neutral Molecules and Radicals

Simple cleavage of substituent groups can also lead to significant ions in the mass spectrum.

  • Loss of a Hydrogen Radical (M-1): The loss of a hydrogen atom from the carbon alpha to the nitrogen (the C4 position) is a common fragmentation in cyclic amines, leading to a stable iminium ion[6][9]. This would produce a fragment at m/z 114 .

  • Loss of a Methyl Radical (M-15): Cleavage of the C3-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), yielding a fragment ion at m/z 100 . This is a common fragmentation for methylated compounds.

  • Retro-Diels-Alder (RDA) Type Reaction: While not a classic RDA, a concerted ring cleavage could lead to the loss of a neutral molecule. For instance, cleavage of the C2-C3 and C5-O bonds could lead to the loss of formaldehyde (CH₂O, 30 Da) and the formation of a fragment at m/z 85 .

Predicted Mass Spectrum and Key Fragment Ions

Based on the postulated pathways, the following table summarizes the key ions expected in the EI mass spectrum of this compound.

m/z Proposed Ion Formula Mechanism of Formation
115[C₆H₁₃NO]•⁺Molecular Ion (M•⁺)
114[C₆H₁₂NO]⁺M-1 : Loss of a hydrogen radical (•H) from the C4 position alpha to the amine.[6][9][10]
100[C₅H₁₀NO]⁺M-15 : Loss of a methyl radical (•CH₃) from the C3 position.[13]
87[C₄H₉NO]⁺Pathway A : Ring opening via C4-C5 α-cleavage, followed by loss of neutral ethene (C₂H₄).
85[C₅H₉O]⁺Pathway C : Retro-Diels-Alder type fragmentation with loss of methylenimine (CH₂=NH).
72[C₃H₈N]⁺Fragmentation of the ring leading to a C₃H₈N⁺ species, possibly from cleavage of C2-O and C4-C5 bonds.
58[C₃H₈N]⁺Common amine fragment, [CH(CH₃)NHCH₃]⁺, formed via rearrangement and cleavage.
44[C₂H₆N]⁺Characteristic amine fragment [CH₃CH=NH₂]⁺ resulting from α-cleavage after rearrangement. A strong indicator for an amine.

Proposed Experimental Validation Protocol

To confirm the theoretical fragmentation pathways, a combination of gas and liquid chromatography coupled with mass spectrometry is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the classic method for analyzing volatile, thermally stable compounds under electron ionization conditions.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 200.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS with a soft ionization technique like electrospray ionization (ESI) is invaluable for confirming the molecular weight and elucidating fragmentation pathways through collision-induced dissociation (CID).

  • Sample Preparation: Prepare a 10 µg/mL solution in a suitable mobile phase, such as 50:50 methanol:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Precursor Ion Selection: Isolate the protonated molecule, [M+H]⁺, at m/z 116 .

    • Collision-Induced Dissociation (CID): Fragment the m/z 116 precursor ion using a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

    • Analyzer: A high-resolution mass analyzer such as an Orbitrap or TOF is recommended for accurate mass measurements of fragment ions, enabling confirmation of their elemental composition[14].

Visualization of Key Fragmentation Pathways

The following diagrams illustrate the most probable fragmentation cascades for the molecular ion of this compound (m/z 115).

G cluster_main Key Fragmentation Pathways of this compound cluster_a Pathway A: α-Cleavage & Ring Opening cluster_c Pathway C: Neutral/Radical Loss cluster_d Rearrangement & Cleavage mol Molecular Ion (M•⁺) m/z 115 ring_open_A Ring-Opened Intermediate mol->ring_open_A α-cleavage (C4-C5) frag_114 [M-H]⁺ m/z 114 mol->frag_114 - •H frag_100 [M-CH₃]⁺ m/z 100 mol->frag_100 - •CH₃ frag_44 Amine Fragment [CH₃CH=NH₂]⁺ m/z 44 mol->frag_44 Rearrangement frag_87 Fragment Ion m/z 87 ring_open_A->frag_87 - C₂H₄

Caption: Predicted EI fragmentation pathways for this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich and informative process, primarily directed by the secondary amine functionality. The molecular ion is expected at m/z 115, in accordance with the Nitrogen Rule. Key fragmentation pathways include the loss of a hydrogen radical (m/z 114), loss of the C3-methyl group (m/z 100), and a characteristic amine-driven ring cleavage followed by the loss of ethene to yield a fragment at m/z 87. The presence of smaller, diagnostic amine fragments such as m/z 44 is also anticipated. The proposed experimental workflows, utilizing both GC-EI-MS and LC-ESI-MS/MS, provide a robust strategy for validating these theoretical pathways and achieving confident structural confirmation of the analyte.

References

Conformational analysis of the 3-methyltetrahydropyran ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of the 3-Methyltetrahydropyran Ring System

This guide provides a comprehensive exploration of the conformational landscape of the 3-methyltetrahydropyran (3-Me-THP) ring system. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its stereochemistry, the advanced methodologies used for its characterization, and the practical implications of its conformational preferences.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from its metabolic stability, favorable physicochemical properties, and its ability to engage in hydrogen bonding as an acceptor. The three-dimensional arrangement of substituents on the THP ring dictates its molecular shape, polarity, and how it interacts with biological targets such as enzymes and receptors. Consequently, a rigorous understanding of its conformational behavior is not merely an academic exercise but a critical component of rational drug design.[3]

The 3-methyltetrahydropyran system serves as an excellent and fundamental model for examining the interplay of steric and stereoelectronic forces that control the geometry of substituted heterocycles. By analyzing this seemingly simple molecule, we can extrapolate principles applicable to more complex, biologically active molecules.

Foundational Principles: Decoding Conformational Preferences

Like its carbocyclic analogue, cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this arrangement, substituents can occupy two distinct positions: axial , which are perpendicular to the general plane of the ring, and equatorial , which are located in the plane of the ring. These two chair forms are in rapid equilibrium through a process known as ring flipping or chair-chair interconversion.

The energetic preference of a substituent for the equatorial position is quantified by its conformational free energy, commonly known as the A-value .[4] This value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. A positive A-value signifies a preference for the equatorial orientation.

Several key intramolecular forces govern this equilibrium:

  • Steric Strain (Van der Waals Strain): The primary destabilizing factor for axial substituents is the presence of 1,3-diaxial interactions .[5][6][7] These are repulsive steric interactions between an axial substituent and the other axial atoms (typically hydrogens) on the same face of the ring, located two carbons away. This is energetically analogous to the gauche interaction observed in butane.[7][8][9]

  • Stereoelectronic Effects: These effects arise from the interaction of electron orbitals.[3][10] While the classic anomeric effect —the tendency of electronegative substituents at the C-2 position (adjacent to the ring heteroatom) to favor the axial orientation—is the most well-known stereoelectronic effect in THP systems, a broader understanding of orbital interactions (e.g., hyperconjugation) is essential for a complete analysis of substituted heterocycles.[11][12][13][14]

Conformational Equilibrium of 3-Methyltetrahydropyran

For 3-methyltetrahydropyran, the chair-chair interconversion results in an equilibrium between two distinct conformers: one with the methyl group in an axial position and one with it in an equatorial position.

Caption: Chair-chair interconversion of 3-methyltetrahydropyran.

  • Equatorial Conformer (More Stable): When the methyl group is in the equatorial position, it points away from the rest of the ring, minimizing steric interactions. This is the thermodynamically favored conformation.

  • Axial Conformer (Less Stable): In the axial orientation, the methyl group is brought into close proximity with the axial hydrogens at the C-5 position. This creates unfavorable 1,3-diaxial steric interactions, significantly destabilizing this conformer.

The steric repulsion experienced by the axial methyl group is the dominant factor driving the conformational equilibrium strongly towards the equatorial form. While the A-value for a methyl group in cyclohexane is approximately 1.74 kcal/mol, the value in 3-methyltetrahydropyran is slightly lower.[4][5] This reduction is attributed to the shorter C-O bond length compared to a C-C bond and the absence of an axial proton at position 1, which subtly alters the ring's geometry and reduces the severity of one of the gauche interactions.

Quantitative Energetic Comparison
Ring SystemSubstituent PositionKey Destabilizing InteractionA-value (ΔG°, kcal/mol)Approx. Equatorial Population (298 K)
CyclohexaneC-1Two 1,3-diaxial (H) interactions~1.74[4][5]~95%[7]
TetrahydropyranC-3One 1,3-diaxial (H) interaction~1.27~90%
TetrahydropyranC-4Two 1,3-diaxial (H) interactions~1.7~95%

Methodologies for Conformational Investigation

A definitive conformational analysis relies on a synergistic combination of experimental spectroscopy and computational modeling.

G cluster_methods Conformational Analysis Workflow Synthesis Synthesis of 3-Methyltetrahydropyran NMR NMR Spectroscopy Synthesis->NMR Experimental Characterization CompChem Computational Chemistry Synthesis->CompChem Theoretical Modeling Analysis Data Analysis & Integration NMR->Analysis CompChem->Analysis Conclusion Structural & Energetic Characterization Analysis->Conclusion

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[15]

  • Chemical Shift (δ): Protons in axial and equatorial environments experience different magnetic shielding, leading to distinct chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

  • Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[16]

    • A large coupling constant (typically 8-13 Hz) indicates an anti-periplanar relationship (~180°), characteristic of an axial-axial interaction.

    • Smaller coupling constants (typically 1-5 Hz) indicate a gauche relationship (~60°), characteristic of axial-equatorial and equatorial-equatorial interactions.

  • Low-Temperature NMR: By lowering the temperature of the sample, the rate of chair-chair interconversion can be slowed to the point where separate signals for the axial and equatorial conformers can be observed.[17] The integration of these signals provides a direct measurement of the conformer populations, from which the ΔG can be calculated.

Experimental Protocol: Determination of ΔG by Low-Temperature ¹H NMR

  • Sample Preparation: Dissolve a known quantity of 3-methyltetrahydropyran in a solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or a mixture like CD₂Cl₂/CHFCl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, monitoring for signal broadening and eventual decoalescence.

  • "Freeze-Out": Continue cooling until the signals for the axial and equatorial conformers are sharp and well-resolved (the "freeze-out" temperature, often below 173 K / -100 °C).

  • Quantification: Carefully integrate the signals corresponding to a specific proton (e.g., the methine proton at C-3) in both the axial and equatorial conformers.

  • Calculation:

    • Determine the equilibrium constant, K = [Equatorial] / [Axial], from the integration values.

    • Calculate the Gibbs free energy difference using the equation: ΔG° = -RTlnK , where R is the gas constant (1.987 cal/mol·K) and T is the "freeze-out" temperature in Kelvin.

Computational Chemistry

Quantum mechanical (QM) calculations provide invaluable theoretical insight into molecular geometry and energetics, complementing experimental findings.[18]

  • Conformational Search: Algorithms are used to systematically explore the potential energy surface of the molecule to identify all stable low-energy conformers, including various chair, boat, and twist-boat forms.[19][20]

  • Geometry Optimization and Energy Calculation: High-level theoretical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to optimize the geometry of each identified conformer and calculate its electronic energy.[17][21]

  • Thermodynamic Corrections: Frequency calculations are performed to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy), allowing for the calculation of the Gibbs free energy (G) of each conformer at a specific temperature. The difference in G between the conformers (ΔG) can then be directly compared to experimental A-values.

Protocol: Computational Conformational Analysis using DFT

  • Structure Building: Construct a 3D model of 3-methyltetrahydropyran using molecular modeling software.

  • Initial Conformational Search: Perform an initial, low-cost conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of starting geometries.

  • Quantum Mechanical Optimization: Submit each unique conformer to a geometry optimization and frequency calculation using a reliable DFT method (e.g., B3LYP or M06-2X functional) with a suitable basis set (e.g., 6-31G(d) or larger).[18]

  • Energy Analysis: Extract the Gibbs free energies for the optimized axial and equatorial chair conformers from the calculation outputs.

  • Population Prediction: Calculate the relative free energy (ΔG = G_axial - G_equatorial). Use this value to predict the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

  • Validation: Compare the calculated ΔG and conformer populations with values derived from NMR experiments.

Conclusion and Outlook

The conformational analysis of 3-methyltetrahydropyran unequivocally demonstrates a strong preference for the conformer in which the methyl group occupies the equatorial position. This preference is predominantly governed by the avoidance of destabilizing 1,3-diaxial steric interactions present in the axial conformer. The synergy between high-resolution NMR spectroscopy and quantum chemical calculations provides a robust framework for the qualitative and quantitative characterization of this equilibrium.

The principles elucidated from this model system are directly applicable to the design and analysis of more complex molecules containing the THP core. For drug development professionals, controlling the conformational bias of such scaffolds is paramount, as it directly influences the molecule's three-dimensional topology and its ability to achieve a bioactive conformation, ultimately impacting efficacy and selectivity.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. While aromatic systems have historically dominated drug scaffolds, the strategic incorporation of sp³-rich, saturated heterocyclic rings has emerged as a critical design principle for escaping "flatland" and accessing new, biologically relevant chemical space. The tetrahydropyran (THP) moiety, particularly when substituted with key functional groups like amines, represents a "privileged scaffold." Its presence often enhances aqueous solubility, improves metabolic stability, and provides a three-dimensional vector for precise interaction with biological targets, thereby mitigating off-target effects.

This guide delves into the foundational chemistry of a specific, high-value building block: 3-methyltetrahydro-2H-pyran-4-amine . Lacking a singular, seminal "discovery" paper in the historical record, this document reconstructs a logical and efficient pathway for its first synthesis, grounded in robust, fundamental organic chemistry principles. We will explore a plausible two-stage synthetic strategy, elucidating the expert reasoning behind the methodological choices, and provide detailed protocols suitable for reproduction by researchers and drug development professionals.

Part 1: Retrosynthetic Analysis & Strategic Approach

The most direct and logical approach to synthesizing a primary amine on a cyclic core is the reductive amination of a corresponding ketone. This strategy is attractive due to its high efficiency, operational simplicity, and the widespread availability of suitable reducing agents. Our retrosynthetic analysis, therefore, disconnects the target amine to its ketone precursor, 3-methyltetrahydro-2H-pyran-4-one .

The synthesis of the tetrahydropyranone core itself can be elegantly achieved through a Hetero-Diels-Alder reaction to construct the dihydropyran ring, followed by a stereoselective reduction of the double bond.

G Target This compound Ketone 3-Methyltetrahydro-2H-pyran-4-one Target->Ketone Reductive Amination Dihydropyran 3-Methyl-3,4-dihydro-2H-pyran-4-one Ketone->Dihydropyran Catalytic Hydrogenation StartingMaterials Methyl vinyl ketone + Ethyl vinyl ether Dihydropyran->StartingMaterials Hetero-Diels-Alder Reaction

Caption: Retrosynthetic analysis of this compound.

Part 2: The First Synthesis - A Two-Stage Approach

Stage 1: Synthesis of 3-methyltetrahydro-2H-pyran-4-one

The construction of the saturated pyranone ring is approached in two steps: a [4+2] cycloaddition to form the unsaturated core, followed by hydrogenation.

Step 1.1: Hetero-Diels-Alder Cycloaddition

The Hetero-Diels-Alder reaction provides a powerful method for the synthesis of six-membered heterocycles.[1][2] In this proposed synthesis, the reaction between an electron-rich dienophile, ethyl vinyl ether, and an electron-poor heterodienophile, methyl vinyl ketone, would proceed to form the 3,4-dihydro-2H-pyran intermediate. The regioselectivity is dictated by the electronic demands of the dienophile and the diene.

Step 1.2: Catalytic Hydrogenation

With the unsaturated dihydropyran in hand, the next logical step is the reduction of the carbon-carbon double bond to yield the saturated tetrahydropyranone ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and stereoselectivity.[3] Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas ensures the clean conversion to the desired saturated ketone precursor.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis A Methyl Vinyl Ketone + Ethyl Vinyl Ether B [4+2] Hetero-Diels-Alder A->B C 3-Methyl-3,4-dihydro-2H-pyran-4-one B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E 3-Methyltetrahydro-2H-pyran-4-one D->E F 3-Methyltetrahydro-2H-pyran-4-one G Reductive Amination (NH₄OAc, NaBH₃CN) F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

Stage 2: Reductive Amination to this compound

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds.[4] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the ketone and an amine source, which is then reduced in situ to the corresponding amine.

For the synthesis of a primary amine, an ammonia equivalent is required. Ammonium acetate serves as an excellent source of ammonia and also buffers the reaction to a mildly acidic pH, which is optimal for imine formation.[5]

The Choice of Reducing Agent: A Matter of Selectivity

While a strong reducing agent like sodium borohydride (NaBH₄) could be used, it suffers from the drawback of also being able to reduce the starting ketone.[6] A more strategic choice, and one that represents a more refined and trustworthy protocol, is the use of a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) .[4][5] NaBH₃CN is particularly effective because it is stable at the mildly acidic pH required for imine formation and is selective for the reduction of the protonated iminium ion over the ketone starting material.[5] This selectivity ensures a higher yield of the desired amine and simplifies purification.

Reaction Stage Key Transformation Reagents & Conditions Rationale for Choices
Stage 1.1 Hetero-Diels-AlderMethyl vinyl ketone, Ethyl vinyl ether, HeatA fundamental and efficient method for constructing the dihydropyran core.
Stage 1.2 HydrogenationH₂, 10% Pd/C, EthanolClean, high-yielding, and stereoselective reduction of the double bond.
Stage 2 Reductive AminationNH₄OAc, NaBH₃CN, MethanolOne-pot, efficient conversion to the primary amine. NaBH₃CN offers high selectivity for the iminium ion over the ketone.[5]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-methyltetrahydro-2H-pyran-4-one

  • Step A: 3-Methyl-3,4-dihydro-2H-pyran-4-one

    • To a sealed pressure vessel, add methyl vinyl ketone (1.0 eq) and ethyl vinyl ether (1.2 eq).

    • Heat the mixture at 180 °C for 18 hours.

    • Cool the reaction vessel to room temperature.

    • Purify the crude product by fractional distillation under reduced pressure to yield the dihydropyran intermediate.

  • Step B: 3-methyltetrahydro-2H-pyran-4-one

    • In a hydrogenation flask, dissolve the 3-methyl-3,4-dihydro-2H-pyran-4-one (1.0 eq) in ethanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) (approximately 1 mol%).

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the pure 3-methyltetrahydro-2H-pyran-4-one. The product can be further purified by chromatography if necessary.

Protocol 2: Synthesis of this compound

  • To a round-bottom flask, add 3-methyltetrahydro-2H-pyran-4-one (1.0 eq), ammonium acetate (10.0 eq), and methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by distillation or silica gel chromatography to achieve high purity.

Conclusion

The synthesis of this compound via a Hetero-Diels-Alder/hydrogenation sequence followed by a selective reductive amination represents a robust and logical pathway for the creation of this valuable molecular scaffold. The strategic choices outlined, particularly the use of sodium cyanoborohydride, reflect an expert understanding of reaction mechanisms and a commitment to a self-validating, high-yield protocol. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, a firm grasp of these foundational synthetic strategies is indispensable for the modern medicinal chemist.

References

Physical properties including boiling point and solubility of 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-methyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aliphatic cyclic amine. The tetrahydropyran ring is a significant structural motif found in a multitude of natural products and pharmacologically active compounds, making its derivatives, such as the titular amine, of considerable interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive analysis of the key physical properties of this compound, namely its boiling point and solubility. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from established principles of organic chemistry, data from analogous structures, and modern computational prediction methodologies. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers.

Introduction to this compound

This compound possesses a saturated heterocyclic tetrahydropyran ring, substituted with a methyl group at the 3-position and an amine group at the 4-position. The presence of two stereocenters (at C3 and C4) implies the existence of four possible stereoisomers. The physical properties, particularly melting point and biological activity, can vary between these stereoisomers.

The amine functional group imparts basicity to the molecule and the capacity for hydrogen bonding, which are critical determinants of its physical properties and its behavior in biological systems. The tetrahydropyran ring, while containing an ether linkage, is largely non-polar. The interplay between the polar amine group and the relatively non-polar cyclic ether backbone dictates the compound's solubility and boiling point.

Boiling Point: Theoretical and Predictive Analysis

The boiling point of a compound is a critical physical constant that provides insights into the strength of its intermolecular forces. For this compound, these forces are a combination of London dispersion forces, dipole-dipole interactions, and, most significantly, hydrogen bonding due to the primary amine group.

Computational Prediction of Boiling Point

Given the absence of experimentally determined data, computational methods serve as a valuable tool for estimating the boiling point. Quantitative Structure-Property Relationship (QSPR) models and computational neural networks are frequently employed for this purpose.[3][4] These models utilize molecular descriptors derived from the compound's structure to predict its physical properties. For amines, descriptors such as molar mass, hydrogen bonding capacity, and molecular refractivity have been shown to correlate well with boiling points.[5][6]

For a compound with the molecular formula C6H13NO, computational models would analyze factors like the surface area, the presence of a hydrogen bond donor (the -NH2 group), and a hydrogen bond acceptor (the nitrogen atom and the ether oxygen). Based on similar small-molecule amines and cyclic ethers, the boiling point is anticipated to be in the range of 160-190 °C. For instance, the related compound N-methyltetrahydro-2H-pyran-4-amine has a reported boiling point of 165 °C.[7]

Causality Behind Boiling Point Trends
  • Hydrogen Bonding: The primary amine group is capable of forming intermolecular hydrogen bonds, which require significant energy to overcome, thus leading to a higher boiling point compared to non-polar compounds of similar molecular weight.

  • Molecular Weight: With a molecular weight of 115.17 g/mol , the compound will exhibit stronger van der Waals forces than lower molecular weight amines.

  • Molecular Rigidity: The cyclic structure of the tetrahydropyran ring restricts conformational flexibility, which can influence how efficiently the molecules pack and interact, thereby affecting the boiling point.

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by the "like dissolves like" principle, with its polar amine group and non-polar hydrocarbon backbone creating a dual character.

Aqueous Solubility

Lower molecular weight aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds with water molecules.[8] this compound, with six carbon atoms, is on the borderline of water solubility for simple amines.[9] The presence of the ether oxygen in the ring may slightly enhance water solubility compared to a simple cyclohexylamine.

Crucially, as an amine, this compound is basic. It will react with acids to form the corresponding ammonium salt. This salt is ionic and therefore significantly more water-soluble than the neutral amine.[10][11] This property is fundamental to its handling and potential formulation in acidic aqueous solutions.

Organic Solvent Solubility

The compound is expected to be readily soluble in a wide range of organic solvents. This includes polar protic solvents like ethanol and methanol, polar aprotic solvents like acetone and ethyl acetate, and non-polar solvents like dichloromethane and toluene.[8] The hydrocarbon portion of the molecule facilitates its interaction with non-polar solvents, while the amine group allows for interactions with polar solvents.

Summary of Predicted Physical Properties
PropertyPredicted Value/BehaviorRationale
Molecular Formula C6H13NO-
Molecular Weight 115.17 g/mol [12]
Boiling Point Estimated 160-190 °CBased on similar structures and computational predictions.[7]
Water Solubility Sparingly soluble to solubleBorderline carbon count for amine water solubility; hydrogen bonding.[8][9]
Acidic Solution Solubility Highly solubleFormation of a soluble ammonium salt.[10][11]
Organic Solvent Solubility Generally solubleDual polar and non-polar character.[8]

Experimental Protocols for Property Determination

To empirically validate the predicted properties, the following standardized laboratory procedures are recommended.

Boiling Point Determination

A micro-boiling point determination method is suitable for small sample quantities.

Methodology:

  • Sample Preparation: Place a small amount (0.2-0.3 mL) of this compound into a capillary tube sealed at one end.

  • Apparatus Setup: Attach the capillary tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

  • Heating: Heat the bath gradually while stirring to ensure uniform temperature distribution.

  • Observation: Observe the sample for the formation of a rapid, continuous stream of bubbles.

  • Equilibrium: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

  • Validation: Repeat the measurement to ensure reproducibility.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial.

Methodology:

  • Solvent Selection: Prepare test tubes with 1 mL of various solvents: deionized water, 5% HCl (aq), 5% NaOH (aq), ethanol, acetone, and dichloromethane.

  • Sample Addition: To each test tube, add a small, pre-weighed amount (e.g., 10 mg) of this compound.

  • Observation at Room Temperature: Vigorously stir or vortex each tube for 30 seconds. Observe if the solid dissolves completely.

  • Heating (if necessary): If the sample does not dissolve at room temperature, gently heat the test tube in a water bath and observe any changes in solubility.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Visualizing the Solubility Workflow

The following diagram outlines the logical flow for determining the solubility of this compound.

G start Start: Obtain pure sample of this compound add_water Add sample to Deionized Water start->add_water add_acid Add sample to 5% HCl (aq) start->add_acid add_organic Add sample to various organic solvents (e.g., Ethanol, DCM, Acetone) start->add_organic observe_water Observe at RT Is it soluble? add_water->observe_water soluble_water Result: Soluble in Water observe_water->soluble_water Yes insoluble_water Result: Sparingly Soluble or Insoluble in Water observe_water->insoluble_water No observe_acid Observe at RT Is it soluble? add_acid->observe_acid soluble_acid Result: Soluble in Acidic Solution observe_acid->soluble_acid Yes insoluble_acid Result: Insoluble in Acidic Solution (Indicates very weak basicity or impurity) observe_acid->insoluble_acid No observe_organic Observe at RT Is it soluble? add_organic->observe_organic soluble_organic Result: Soluble in Organic Solvent(s) observe_organic->soluble_organic Yes insoluble_organic Result: Insoluble in Organic Solvent(s) observe_organic->insoluble_organic No

Caption: Experimental workflow for determining the solubility of the target compound.

Conclusion

References

The Strategic Role of 3-Methyltetrahydro-2H-pyran-4-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic scaffolds. The incorporation of saturated heterocyclic building blocks has emerged as a paramount strategy to introduce three-dimensional complexity, fine-tune physicochemical properties, and explore novel chemical space. Among these, the substituted tetrahydropyran motif has garnered significant attention for its ability to serve as a versatile and conformationally constrained scaffold. This guide delves into the core utility of a particularly valuable building block: 3-methyltetrahydro-2H-pyran-4-amine . We will explore its synthesis, stereochemical nuances, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in constructing the next generation of therapeutics.

The Rationale for this compound: Beyond a Simple Amine

The strategic incorporation of the this compound scaffold into a drug candidate is a deliberate choice driven by several key factors that address common challenges in drug design. The saturated pyran ring is not merely a passive carrier for the essential amine functionality; it actively contributes to the overall molecular architecture and properties.

Key Physicochemical and Structural Advantages:

  • Enhanced Solubility and Reduced Lipophilicity: The oxygen atom within the tetrahydropyran ring acts as a hydrogen bond acceptor, which can improve aqueous solubility and modulate the lipophilicity (logP) of the final compound. This is a critical consideration for oral bioavailability and overall developability.

  • Metabolic Stability: The saturated heterocyclic core is generally more resistant to metabolic degradation compared to more labile aliphatic chains or electron-rich aromatic systems. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Three-Dimensional (3D) Scaffolding: Moving away from flat, aromatic structures, the chair-like conformation of the tetrahydropyran ring introduces a well-defined three-dimensional geometry. This allows for a more precise spatial orientation of substituents, enabling more specific and high-affinity interactions with biological targets.

  • Stereochemical Diversity: The presence of chiral centers at the 3- and 4-positions allows for the synthesis of distinct stereoisomers (cis and trans). These isomers can exhibit significantly different biological activities and pharmacokinetic properties, providing a valuable tool for structure-activity relationship (SAR) studies and optimization.

  • Vectorial Exit Points: The amine group serves as a crucial attachment point for further chemical elaboration, allowing for the introduction of various pharmacophoric elements. The methyl group at the 3-position can also influence the local conformation and interactions with the target protein.

Synthesis of this compound Stereoisomers

The synthesis of this compound isomers typically starts from the corresponding ketone, 3-methyltetrahydro-2H-pyran-4-one. The key transformation is a reductive amination, where the stereochemical outcome is of paramount importance.

General Synthetic Approach: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[1] The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction, yielding either the cis or trans isomer as the major product.

A general workflow for this synthesis is depicted below:

G start 3-Methyltetrahydro- 2H-pyran-4-one step1 Reaction with Ammonia Source (e.g., NH4OAc, NH3) start->step1 intermediate Imine/Enamine Intermediate step1->intermediate step2 In situ Reduction (e.g., NaBH3CN, H2/Catalyst) intermediate->step2 product_cis cis-3-Methyltetrahydro- 2H-pyran-4-amine step2->product_cis Diastereoselective Conditions A product_trans trans-3-Methyltetrahydro- 2H-pyran-4-amine step2->product_trans Diastereoselective Conditions B

Figure 1. General workflow for the synthesis of this compound isomers via reductive amination.

Step-by-Step Experimental Protocol (General Method)

The following protocol is a generalized procedure for the reductive amination of 3-methyltetrahydro-2H-pyran-4-one. The specific conditions, particularly the choice of reducing agent and solvent, can be optimized to favor the formation of one diastereomer over the other.

Materials:

  • 3-Methyltetrahydro-2H-pyran-4-one

  • Ammonium acetate (or another ammonia source)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or another suitable solvent)

  • Glacial acetic acid (to maintain a slightly acidic pH)

  • Diethyl ether or Dichloromethane for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 3-methyltetrahydro-2H-pyran-4-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.

  • pH Adjustment: Carefully add glacial acetic acid to adjust the pH of the reaction mixture to approximately 6. This is crucial for both imine formation and the stability and reactivity of the reducing agent.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Adjust the pH to >8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude mixture of cis and trans isomers can be purified by column chromatography on silica gel to isolate the individual diastereomers.

Causality Behind Experimental Choices:

  • Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient and solid source of ammonia in equilibrium, which is necessary for imine formation.

  • Slightly Acidic pH: The formation of the imine is acid-catalyzed. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic, and can also decompose the hydride reducing agent. A pH of ~6 is often optimal.

  • Sodium Cyanoborohydride: This reducing agent is selective for the reduction of the protonated imine over the ketone starting material, which is crucial for good yields. It is also stable in mildly acidic conditions.

Application in Medicinal Chemistry: Case Studies

The this compound scaffold has been successfully employed in the development of clinical candidates, underscoring its value in drug design.

Phosphodiesterase 10A (PDE10A) Inhibitors for Schizophrenia

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum of the brain and is a promising target for the treatment of schizophrenia and other neuropsychiatric disorders.[2][3] The PDE10A inhibitor TAK-063 is a notable example that incorporates a substituted aminotetrahydropyran moiety, though not the specific 3-methyl-4-amino isomer, its development highlights the importance of this scaffold.[4][5] The tetrahydropyran ring in these inhibitors is crucial for achieving the desired physicochemical properties, such as brain penetration and metabolic stability, which are essential for a centrally acting drug.[6] The amine serves as a key attachment point for the pharmacophore that interacts with the active site of the PDE10A enzyme. The stereochemistry of the substituents on the pyran ring is critical for optimal binding and activity.

Phosphodiesterase 9A (PDE9A) Inhibitors for Cognitive Disorders

The PDE9A inhibitor PF-04447943 , which has been investigated for the treatment of cognitive disorders, features a tetrahydropyran group.[7] In the design of this molecule, the tetrahydropyran moiety was strategically employed to optimize the physicochemical properties, leading to excellent in vitro and in vivo pharmacokinetic profiles across multiple species.[7] This case demonstrates the role of the tetrahydropyran scaffold in achieving a balance of potency, selectivity, and drug-like properties.

Physicochemical Properties and Conformational Analysis

The stereochemical arrangement of the methyl and amino groups on the tetrahydropyran ring has a significant impact on the molecule's conformation and its interactions with biological targets.

Propertycis-Isomertrans-IsomerRationale for Differences
Relative Stability Generally less stableGenerally more stableIn the trans isomer, both substituents can potentially occupy equatorial positions in the chair conformation, minimizing steric strain. In the cis isomer, one substituent is forced into an axial position, leading to 1,3-diaxial interactions.
Dipole Moment Can vary significantly with conformationGenerally more predictableThe orientation of the C-N and C-O dipoles is fixed relative to the ring in each isomer, leading to different overall molecular dipole moments.
Binding Affinity Can be higher or lower depending on the targetCan be higher or lower depending on the targetThe specific 3D arrangement of the amine and methyl groups determines the complementarity with the binding site of a protein. One isomer may fit optimally while the other may not.

The conformational preference of the cis and trans isomers is a critical aspect of their application. The trans isomer is generally expected to be thermodynamically more stable due to the preference for substituents to occupy the equatorial position in the chair conformation, thereby avoiding unfavorable 1,3-diaxial interactions. However, the cis isomer, with one axial and one equatorial substituent, presents a different spatial arrangement of functional groups that may be more complementary to a specific protein binding pocket.

G cluster_0 trans-Isomer (more stable) cluster_1 cis-Isomer (less stable) a Equatorial Amine b Equatorial Methyl c Equatorial Amine d Axial Methyl

Figure 2. Simplified representation of the conformational preferences of the cis and trans isomers of this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensionality, coupled with the ability to fine-tune physicochemical properties, makes it an attractive scaffold for the design of novel therapeutics. The stereochemical diversity offered by its cis and trans isomers provides a powerful tool for optimizing drug-target interactions and improving pharmacokinetic profiles. As the demand for drug candidates with improved properties continues to grow, the strategic application of such sp³-rich heterocyclic building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

An In-depth Technical Guide to Identifying Novel CNS Targets for 3-Methyltetrahydro-2H-pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential central nervous system (CNS) targets for novel 3-methyltetrahydro-2H-pyran-4-amine derivatives. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to early-stage CNS drug discovery.

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure in CNS Drug Discovery

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and clinically approved drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, make it an attractive core for designing CNS-active molecules. The addition of a methyl group and an amine functionality at the 3 and 4 positions, respectively, of the tetrahydropyran ring creates a chiral scaffold with the potential for specific interactions with various CNS targets. While direct pharmacological data on this compound derivatives is limited, the structural analogy to other known CNS-active heterocyclic compounds allows us to formulate a rational, hypothesis-driven approach to target identification.

This guide will focus on three high-probability target classes for this scaffold: Monoamine Oxidase (MAO) , Monoamine Transporters , and Sigma Receptors . The selection of these targets is based on the structural features of the aminotetrahydropyran core and its resemblance to known ligands for these protein families.

Part 1: Monoamine Oxidase (MAO) as a Potential Target

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism that is clinically effective in the treatment of depression and Parkinson's disease.[2] Structurally related tetrahydropyridine derivatives are known to be potent MAO inhibitors, making MAO a compelling initial target for this compound derivatives.[3][4]

Rationale for Targeting MAO

The core structure of this compound contains a secondary amine, a common feature in many known MAO inhibitors. The cyclic nature of the scaffold can provide the necessary conformational rigidity to fit into the active site of MAO enzymes. The methyl group may also contribute to the binding affinity and selectivity between the two isoforms, MAO-A and MAO-B.

Experimental Workflow for MAO Inhibition

A systematic approach to evaluating the interaction of the derivatives with MAO is crucial. The following workflow provides a step-by-step guide from initial screening to detailed kinetic analysis.

MAO_Workflow cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Inhibition cluster_3 Cellular Activity Screen Primary Screen: MAO-Glo Assay (Promega) - Test at 10 µM - MAO-A and MAO-B IC50 IC50 Determination: - 10-point dose-response curve - Determine IC50 for active compounds Screen->IC50 Active Compounds Kinetics Enzyme Kinetics: - Michaelis-Menten kinetics - Lineweaver-Burk plot - Determine Ki and mechanism (competitive, non-competitive, etc.) IC50->Kinetics Potent Inhibitors Cellular Cell-Based Assay: - SH-SY5Y neuroblastoma cells - Measure neurotransmitter levels (HPLC-ECD) Kinetics->Cellular Characterized Inhibitors Transporter_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity cluster_2 In Vivo Target Engagement Binding Radioligand Binding Assay: - [3H]WIN 35,428 (DAT) - [3H]Citalopram (SERT) - [3H]Nisoxetine (NET) Uptake [3H]Neurotransmitter Uptake Assay: - Cells expressing DAT, SERT, or NET - Measure inhibition of uptake Binding->Uptake High Affinity Compounds Microdialysis In Vivo Microdialysis: - Rat striatum (dopamine) - Rat hippocampus (serotonin) - Measure extracellular neurotransmitter levels Uptake->Microdialysis Potent Inhibitors Sigma_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity cluster_2 Cellular Phenotype SigmaBinding Radioligand Binding Assay: - [3H](+)-pentazocine (σ1) - [3H]DTG (σ1 and σ2) Calcium Calcium Mobilization Assay: - Fluo-4 AM dye - Measure changes in intracellular calcium SigmaBinding->Calcium High Affinity Ligands Neurite Neurite Outgrowth Assay: - PC12 cells - Measure neurite length and branching Calcium->Neurite Functionally Active Compounds

References

Methodological & Application

Diastereoselective Synthesis of Substituted 3-Methyltetrahydropyran-4-amines: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Tetrahydropyrans in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently encountered in a wide array of natural products and synthetic drug candidates exhibiting potent biological activities. The precise spatial arrangement of substituents on the THP ring is often paramount for target engagement and therapeutic efficacy. Specifically, substituted 3-methyltetrahydropyran-4-amines represent a class of compounds with significant potential in drug discovery, offering a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The stereochemical relationship between the methyl group at the C3 position and the amine functionality at the C4 position critically influences the molecule's conformation and, consequently, its pharmacological profile.

This comprehensive guide provides a detailed exploration of a robust and diastereoselective synthetic strategy to access specific stereoisomers of 3-methyltetrahydropyran-4-amines. We will delve into the causal factors governing stereoselectivity at each key transformation, offering field-proven insights and detailed, step-by-step protocols suitable for researchers and scientists in drug development.

Strategic Overview: A Two-Pronged Approach to Stereocontrol

The diastereoselective synthesis of 3-methyltetrahydropyran-4-amines is most effectively achieved through a strategic, multi-step approach that decouples the formation of the tetrahydropyran ring from the introduction of the amine functionality. This allows for precise control over the relative stereochemistry at the C3 and C4 positions. Our recommended strategy hinges on the following key transformations:

  • Construction of the Tetrahydropyran Core: A diastereoselective Prins cyclization is employed to construct the 3-methyltetrahydropyran-4-one precursor. This reaction is a powerful tool for the formation of substituted tetrahydropyrans, with the stereochemical outcome being highly dependent on the reaction conditions and the nature of the starting materials.[1]

  • Diastereoselective Ketone Reduction: The pivotal step for establishing the C4 stereocenter involves the diastereoselective reduction of the 3-methyltetrahydropyran-4-one. By carefully selecting the reducing agent, we can selectively access either the cis- or trans-3-methyltetrahydropyran-4-ol.

  • Introduction of the Amine Functionality with Inversion of Stereochemistry: The hydroxyl group of the prepared alcohols is then converted to an amine. The Mitsunobu reaction is an exemplary method for this transformation, as it proceeds with a predictable inversion of stereochemistry, allowing for the synthesis of both syn- and anti-3-methyltetrahydropyran-4-amines from the corresponding alcohol diastereomers.[2][3][4][5][6]

This strategic approach is visually summarized in the workflow diagram below.

G cluster_0 PART 1: Tetrahydropyranone Synthesis cluster_1 PART 2: Diastereoselective Reduction cluster_2 PART 3: Amine Synthesis (Mitsunobu Reaction) A Homoallylic Alcohol + Aldehyde B Prins Cyclization A->B C 3-Methyltetrahydropyran-4-one B->C D 3-Methyltetrahydropyran-4-one E Diastereoselective Reduction D->E F cis-3-Methyltetrahydropyran-4-ol E->F Axial Attack G trans-3-Methyltetrahydropyran-4-ol E->G Equatorial Attack H cis-3-Methyltetrahydropyran-4-ol I trans-3-Methyltetrahydropyran-4-ol J Mitsunobu Reaction (Inversion of Stereochemistry) H->J I->J K trans-3-Methyltetrahydropyran-4-amine (anti) J->K L cis-3-Methyltetrahydropyran-4-amine (syn) J->L

Caption: Overall synthetic strategy for diastereoselective synthesis.

PART 1: Synthesis of the 3-Methyltetrahydropyran-4-one Precursor

The foundation of this synthetic route is the efficient and stereocontrolled construction of the 3-methyltetrahydropyran-4-one ring system. The Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a highly effective method for this purpose.[1][7]

Mechanistic Insight: Controlling Diastereoselectivity in the Prins Cyclization

The diastereoselectivity of the Prins cyclization is governed by the formation of a thermodynamically favored chair-like transition state. The substituents on both the homoallylic alcohol and the aldehyde will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the relative stereochemistry of the newly formed stereocenters in the tetrahydropyran ring.

G cluster_0 Prins Cyclization Mechanism A Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion Intermediate A->B Lewis Acid C Chair-like Transition State (Equatorial Substituents Favored) B->C D Cyclization C->D E 3-Methyltetrahydropyran-4-one D->E

Caption: Simplified mechanism of the Prins cyclization.

Experimental Protocol: Prins Cyclization

Materials:

  • (E)-Pent-3-en-1-ol (Homoallylic alcohol)

  • Acetaldehyde

  • Indium(III) chloride (InCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (0.1 M solution based on the homoallylic alcohol).

  • Add (E)-pent-3-en-1-ol (1.0 equiv.) and acetaldehyde (1.2 equiv.).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add indium(III) chloride (0.2 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methyltetrahydropyran-4-one.

PART 2: Diastereoselective Reduction of 3-Methyltetrahydropyran-4-one

With the ketone precursor in hand, the next critical step is the diastereoselective reduction of the carbonyl group to establish the stereochemistry at C4. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the adjacent methyl group at C3. By choosing a reducing agent with the appropriate steric bulk, we can favor either axial or equatorial attack, leading to the trans- and cis-alcohols, respectively.

The Principle of Steric Approach Control
  • Axial Attack (Formation of the trans-alcohol): Small, unhindered reducing agents such as sodium borohydride (NaBH₄) will preferentially attack the carbonyl group from the less hindered axial face, away from the axial hydrogens at C2 and C6. This leads to the formation of the equatorial alcohol, resulting in the trans-diastereomer.[8][9][10][11]

  • Equatorial Attack (Formation of the cis-alcohol): Bulky, sterically demanding reducing agents like L-Selectride® (lithium tri-sec-butylborohydride) are too large to approach from the axial face. They are forced to attack from the more hindered equatorial face, resulting in the formation of the axial alcohol, which corresponds to the cis-diastereomer.[12][13][14][15]

G cluster_0 Diastereoselective Reduction Pathways Ketone 3-Methyltetrahydropyran-4-one Axial Axial Attack (less hindered face) Ketone->Axial NaBH4 (small hydride) Equatorial Equatorial Attack (more hindered face) Ketone->Equatorial L-Selectride (bulky hydride) Trans_Alcohol trans-3-Methyl- tetrahydropyran-4-ol Axial->Trans_Alcohol Cis_Alcohol cis-3-Methyl- tetrahydropyran-4-ol Equatorial->Cis_Alcohol

Caption: Controlling stereochemistry via choice of reducing agent.

Experimental Protocols:

Protocol 2A: Synthesis of trans-3-Methyltetrahydropyran-4-ol (Axial Attack)

Materials:

  • 3-Methyltetrahydropyran-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methyltetrahydropyran-4-one (1.0 equiv.) in methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equiv.) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by flash chromatography if necessary.

Protocol 2B: Synthesis of cis-3-Methyltetrahydropyran-4-ol (Equatorial Attack)

Materials:

  • 3-Methyltetrahydropyran-4-one

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve 3-methyltetrahydropyran-4-one (1.0 equiv.) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add L-Selectride® (1.2 equiv., 1.0 M solution in THF) dropwise via syringe over 30 minutes.

  • Stir the reaction at -78 °C for 3 hours.[12]

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by flash chromatography.

Protocol Reducing Agent Major Product Expected Diastereomeric Ratio (cis:trans)
2ASodium Borohydridetrans-3-Methyltetrahydropyran-4-ol>90:10 (favoring trans)
2BL-Selectride®cis-3-Methyltetrahydropyran-4-ol>95:5 (favoring cis)

PART 3: Conversion of Alcohols to Amines via the Mitsunobu Reaction

The final stage of the synthesis involves the conversion of the diastereomerically pure alcohols to the corresponding amines. The Mitsunobu reaction is an ideal choice for this transformation as it proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the reacting center.[2][3][4][5][6] This allows for the predictable synthesis of both syn- and anti-3-methyltetrahydropyran-4-amines.

The Mitsunobu Reaction: A Mechanism of Inversion

The reaction is initiated by the reaction of triphenylphosphine (PPh₃) with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a superb leaving group. The nucleophile, in this case, an amine precursor such as phthalimide or azide, then displaces the activated hydroxyl group via an Sₙ2 attack, leading to the observed inversion of configuration. Subsequent deprotection or reduction reveals the desired primary amine.

Experimental Protocol: Mitsunobu Reaction for Amine Synthesis

Materials:

  • cis- or trans-3-Methyltetrahydropyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Phthalimide (as the nitrogen nucleophile)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the respective alcohol (cis- or trans-3-methyltetrahydropyran-4-ol) (1.0 equiv.), triphenylphosphine (1.5 equiv.), and phthalimide (1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C, add DIAD (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude phthalimide-protected intermediate by flash column chromatography.

  • Dissolve the purified intermediate in ethanol (0.1 M) and add hydrazine hydrate (5.0 equiv.).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Treat the residue with aqueous HCl (1 M) and extract with DCM to remove the phthalhydrazide byproduct.

  • Basify the aqueous layer with solid NaOH to pH > 12 and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine.

Starting Alcohol Mitsunobu Reaction Product Final Amine Diastereomer
cis-3-Methyltetrahydropyran-4-oltrans-4-Phthalimido-3-methyltetrahydropyrantrans-3-Methyltetrahydropyran-4-amine (anti)
trans-3-Methyltetrahydropyran-4-olcis-4-Phthalimido-3-methyltetrahydropyrancis-3-Methyltetrahydropyran-4-amine (syn)

Conclusion

The synthetic strategy detailed in this guide provides a reliable and highly diastereoselective pathway to access specific stereoisomers of substituted 3-methyltetrahydropyran-4-amines. By leveraging a Prins cyclization for ring construction, followed by a judicious choice of reducing agents for stereocontrol at C4, and culminating in a stereoinvertive Mitsunobu reaction for amine installation, researchers can confidently synthesize the desired diastereomers for their drug discovery programs. The principles and protocols outlined herein are grounded in established and predictable organic chemistry, ensuring a high degree of success and reproducibility.

References

Application Note: Strategic Incorporation of 3-Methyltetrahydro-2H-pyran-4-amine in the Synthesis of Potent and Selective PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the building block, 3-methyltetrahydro-2H-pyran-4-amine, in the synthesis of inhibitors targeting Phosphodiesterase 10A (PDE10A). We will explore the underlying scientific rationale, provide detailed, validated protocols, and present key structure-activity relationship (SAR) data.

Introduction: PDE10A as a Critical CNS Target

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential intracellular second messengers.[1][2] The enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for regulating motor function, cognition, and emotional processing.[3][4] By modulating the levels of cAMP and cGMP, PDE10A plays a pivotal role in neuronal signaling pathways.[5]

Pharmacological inhibition of PDE10A leads to an elevation of both cAMP and cGMP, which can potentiate the signaling of dopamine D1 and antagonize D2 receptor pathways.[3][5] This unique mechanism has positioned PDE10A as a compelling therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia, Huntington's disease, and other neuropsychiatric conditions where striatal function is compromised.[1][6] Consequently, significant medicinal chemistry efforts are focused on developing potent, selective, and brain-penetrant PDE10A inhibitors.[3][7]

The Tetrahydropyran Motif: A Privileged Scaffold in PDE10A Inhibitor Design

The design of CNS-active drugs presents a formidable challenge, requiring a delicate balance of potency, selectivity, and appropriate physicochemical properties to ensure blood-brain barrier (BBB) penetration and metabolic stability. In this context, saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring, have emerged as highly valuable motifs.

The rationale for incorporating a THP moiety, and specifically an aminotetrahydropyran derivative, is threefold:

  • Improved Physicochemical Properties: The THP ring is a non-planar, polar scaffold that can improve aqueous solubility and reduce the planarity of a molecule. This often leads to a decreased risk of hERG liability and improved metabolic stability by disrupting recognition by metabolizing enzymes.

  • Vectorial Exit and Brain Penetration: The polarity and hydrogen bond accepting capability of the pyran oxygen can be strategically employed to enhance BBB penetration. In the design of a PDE10A inhibitor, a pyrimidine derivative incorporating a tetrahydro-2H-pyran-4-yl moiety was shown to improve brain penetration.[4]

  • Precise Pharmacophore Orientation: The rigid, chair-like conformation of the THP ring acts as a rigid scaffold, orienting substituents in well-defined axial and equatorial positions. This allows for precise positioning of the amine functionality and other groups to engage in key interactions within the PDE10A active site.

The use of This compound represents a logical and strategic evolution in this design paradigm. The amine group provides a robust handle for covalent attachment to various inhibitor cores, while the methyl group at the C3 position serves two primary purposes:

  • Probing Hydrophobic Pockets: The methyl group can explore and occupy small hydrophobic sub-pockets within the enzyme's active site, potentially leading to enhanced binding affinity and potency.

  • Stereochemical Control: The introduction of a chiral center allows for the synthesis and evaluation of individual stereoisomers. It is common in drug design for one enantiomer to possess significantly higher activity than the other, leading to a more selective and potent drug candidate with a cleaner off-target profile.

PDE10A Signaling and a Hypothesized Binding Model

Inhibition of PDE10A prevents the breakdown of cAMP and cGMP, leading to the activation of downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation is key to the therapeutic effect of PDE10A inhibitors.

PDE10A_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 PDE10A Regulation cluster_2 Downstream Effects GPCR D1/A2A Receptors AC Adenylyl Cyclase GPCR->AC Activates GTP GTP ATP ATP cAMP cAMP / cGMP ATP->cAMP Converts AC AMP 5'-AMP / 5'-GMP cAMP->AMP Hydrolysis PDE10A PKA PKA / PKG Activation cAMP->PKA Activates PDE10A PDE10A Enzyme Inhibitor PDE10A Inhibitor (e.g., containing 3-Me-THP-Amine) Inhibitor->PDE10A Inhibits DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 CellularResponse Therapeutic Cellular Response DARPP32->CellularResponse

Caption: PDE10A signaling pathway and the point of intervention.

Structure-based drug design has been instrumental in developing potent PDE10A inhibitors.[7][8] Co-crystal structures reveal a well-defined active site featuring a "selectivity pocket" and key residues, such as a conserved glutamine (Gln716 in many isoforms), that are crucial for binding. The aminotetrahydropyran moiety is hypothesized to position itself to interact favorably within this site, with the amine forming part of the core structure and the pyran ring extending into a solvent-exposed region or interacting with nearby residues.

Synthetic Workflow and Experimental Protocols

The most common and efficient method for incorporating this compound into a heterocyclic core is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting the amine with an activated heteroaryl chloride or fluoride.

Synthetic_Workflow cluster_workflow General Synthetic Workflow Start Heteroaryl Precursor (e.g., 2,4-dichloropyrimidine) Step1 SNA_r Coupling (Base, Solvent, Heat) Start->Step1 Amine This compound (as a specific stereoisomer) Amine->Step1 Purify Purification (Chromatography) Step1->Purify Product Final PDE10A Inhibitor Purify->Product

Caption: General workflow for synthesizing PDE10A inhibitors.

Protocol 1: Synthesis of a Pyrimidine-Based PDE10A Inhibitor

This protocol describes the synthesis of a representative inhibitor by coupling this compound with a 2-substituted-4,6-dichloropyrimidine core, a common scaffold in PDE10A inhibitor design.[4]

Reaction Scheme:

2-Substituted-4,6-dichloropyrimidine + (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine → N-((3R,4S)-3-methyltetrahydro-2H-pyran-4-yl)-2-substituted-6-chloropyrimidin-4-amine

Materials and Reagents

ReagentSupplierGradeQuantity (1 mmol scale)
2-Substituted-4,6-dichloropyrimidineCommercial/In-house>97%1.0 mmol
(3R,4S)-3-methyltetrahydro-2H-pyran-4-amineCommercial/In-house>98%1.1 mmol (1.1 eq)
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous, >99.5%3.0 mmol (3.0 eq)
N-Methyl-2-pyrrolidone (NMP)CommercialAnhydrous, >99.5%5 mL
Ethyl Acetate (EtOAc)CommercialACS Grade~100 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Prepared-~50 mL
BrineLab Prepared-~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-~5 g
Silica GelCommercial230-400 meshAs needed

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 2-substituted-4,6-dichloropyrimidine (1.0 mmol).

  • Reagent Addition: Add anhydrous NMP (5 mL) to dissolve the starting material. Follow with the addition of (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine (1.1 mmol) and DIPEA (3.0 mmol).

    • Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the SNAr reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile. NMP is a high-boiling polar aprotic solvent ideal for SNAr reactions, which often require elevated temperatures.

  • Reaction Conditions: Heat the reaction mixture to 100 °C using an oil bath and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The reaction is typically complete within 4-12 hours. The product spot should be less polar than the starting amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aq. NaHCO₃ (1 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 60% EtOAc in Hexanes) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%). The expected yield is typically in the range of 65-85%.

Illustrative Structure-Activity Relationship (SAR)

The following table provides an illustrative summary of SAR trends observed in pyrimidine-based PDE10A inhibitors, highlighting the impact of modifications to the amine component. The IC₅₀ values are representative and intended to demonstrate key chemical principles.

Compound IDAmine Moiety (R)PDE10A IC₅₀ (nM)Rationale for Change
1 Cyclohexylamine85Baseline, non-polar cyclic amine.
2 Tetrahydro-2H-pyran-4-amine15Introduction of pyran oxygen improves polarity and potential H-bonding.[4]
3 Piperidin-4-amine40Basic nitrogen may be detrimental to cell permeability or introduce off-target effects.
4a (cis)-3-Methyl-THP-4-amine 5Methyl group probes a hydrophobic pocket, improving affinity.
4b (trans)-3-Methyl-THP-4-amine 28Demonstrates stereochemical preference; one isomer fits the active site better.
5 4-Methyl-THP-4-amine9Gem-dimethyl effect may pre-organize the conformation but offers less advantage than C3-Me.

Data is illustrative and compiled based on general principles from medicinal chemistry literature.[7][9]

The data clearly shows the advantage of the tetrahydropyran ring over a simple cyclohexane (Compound 2 vs. 1). Furthermore, the strategic addition of a methyl group at the C3 position can significantly enhance potency, but this enhancement is highly dependent on the stereochemistry (Compound 4a vs. 4b), underscoring the importance of accessing stereochemically pure building blocks.

Conclusion

This compound is a valuable and strategic building block for the synthesis of advanced PDE10A inhibitors. Its incorporation provides a robust synthetic handle while introducing a scaffold that confers favorable physicochemical properties for CNS drug design. The C3-methyl group offers a powerful tool for medicinal chemists to probe the topology of the PDE10A active site, often leading to significant gains in potency and selectivity when the correct stereoisomer is employed. The protocols and rationale presented herein provide a solid foundation for researchers aiming to leverage this building block in the discovery of novel therapeutics for schizophrenia and other debilitating neurological disorders.

References

Application Notes and Protocols: The Strategic Use of 3-Methyltetrahydro-2H-pyran-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of three-dimensional, saturated heterocyclic scaffolds is a cornerstone of developing novel therapeutics with improved physicochemical properties and pharmacological profiles. The tetrahydropyran (THP) motif, in particular, has emerged as a privileged structure.[1] Its inherent stability, capacity to serve as a hydrogen bond acceptor, and ability to confer favorable properties such as increased solubility and metabolic stability make it an attractive design element.[2] This guide focuses on a specific, valuable building block: 3-methyltetrahydro-2H-pyran-4-amine . The introduction of a methyl group and an amine on the THP ring provides defined stereochemical vectors and a key functional handle for covalent modification, allowing for nuanced exploration of structure-activity relationships (SAR) and precise targeting of biological macromolecules.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this scaffold. We will explore its utility in the design of inhibitors for key enzyme classes, provide detailed protocols for its incorporation into lead compounds, and discuss the underlying scientific rationale for its use.

Physicochemical Properties and Stereochemical Considerations

The utility of this compound in drug design is rooted in its distinct structural and chemical properties. Understanding these characteristics is crucial for its effective deployment in medicinal chemistry programs.

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Stereoisomers (3S,4S), (3R,4R), (3S,4R), (3R,4S)-
Predicted Boiling Point 163.3 ± 33.0 °C[4]
Predicted Density 0.920 ± 0.06 g/cm³[4]
XLogP3 (Predicted) 0.1[3]

The presence of two stereocenters at the C3 and C4 positions means the molecule exists as four possible stereoisomers. The relative cis and trans configurations, as well as the absolute (R/S) stereochemistry, are critical design considerations. The spatial orientation of the methyl group and the amine functionality dictates how a molecule can engage with the often-complex topography of a protein's active site. For instance, the trans-(3R,4S) isomer presents its substituents in a pseudo-equatorial arrangement, which can be optimal for minimizing steric hindrance and maximizing interactions within a binding pocket.[3] It is imperative that synthetic routes are designed to be stereoselective to ensure the production of a single, desired isomer for biological evaluation.[5][6]

Core Applications in Drug Discovery

The this compound scaffold has proven to be a valuable component in the development of inhibitors for several important enzyme classes. Its primary amine offers a versatile point of attachment to larger molecular scaffolds, typically via amide bond formation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Scientific Rationale: DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[7][8] By inhibiting DPP-4, the half-life of GLP-1 is extended, leading to enhanced glucose-dependent insulin secretion.[9] This mechanism provides a robust therapeutic strategy for managing type 2 diabetes. Many potent DPP-4 inhibitors feature a primary or secondary amine that forms critical interactions within the S1 sub-pocket of the enzyme's active site.[1] The aminotetrahydropyran moiety serves as a constrained, sp³-rich scaffold that can position the key amine for optimal binding while its methyl group can probe additional hydrophobic pockets to enhance potency and selectivity.[2][10]

Signaling Pathway and Mechanism of Action:

dpp4_pathway food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins stimulates release of pancreas Pancreas incretins->pancreas act on dpp4 DPP-4 Enzyme incretins->dpp4 degraded by insulin ↑ Glucose-Dependent Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor DPP-4 Inhibitor (containing aminotetrahydropyran) inhibitor->dpp4 blocks

Caption: DPP-4 inhibition pathway.

Phosphodiesterase 9A (PDE9A) Inhibitors for Cognitive Disorders

Scientific Rationale: PDE9A is a cGMP-specific phosphodiesterase highly expressed in the brain, particularly in the cortex and hippocampus.[11] It plays a crucial role in regulating synaptic plasticity by hydrolyzing cGMP. Inhibition of PDE9A leads to an elevation of cGMP levels, which is believed to enhance cognitive function and memory.[12] This makes PDE9A a promising target for treating neurodegenerative conditions like Alzheimer's disease.[11] The design of potent PDE9A inhibitors often involves a core scaffold, such as a pyrazolopyrimidinone, that interacts with key residues like Gln453 and Phe456 in the active site.[11][13] The aminotetrahydropyran moiety can be appended to this core to occupy an adjacent pocket, with the amine forming a linker and the THP ring making favorable contacts, potentially interacting with the unique Tyr424 residue to enhance selectivity.[13]

Signaling Pathway and Mechanism of Action:

pde9a_pathway gc Guanylate Cyclase cgmp cGMP gc->cgmp converts gtp GTP pkg PKG Activation cgmp->pkg pde9a PDE9A Enzyme cgmp->pde9a hydrolyzed by synaptic ↑ Synaptic Plasticity & Cognition pkg->synaptic gmp 5'-GMP pde9a->gmp inhibitor PDE9A Inhibitor (with aminotetrahydropyran) inhibitor->pde9a blocks

Caption: PDE9A inhibition and cGMP signaling.

Kinase Inhibitors for Oncology

Scientific Rationale: Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer.[14] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. Privileged scaffolds like pyrazolo[3,4-d]pyrimidines are often used as "hinge-binders" because they mimic the adenine ring of ATP.[15] The this compound building block can be attached to these hinge-binding cores to extend into the solvent-exposed region or other sub-pockets. This strategy allows for the fine-tuning of selectivity and potency, as well as the optimization of pharmacokinetic properties. The sp³ character of the THP ring is particularly valuable for escaping the "flatland" of aromatic-rich molecules, often leading to improved solubility and reduced off-target effects.

General Kinase Inhibitor Design Workflow:

kinase_workflow cluster_0 Scaffold Design cluster_1 Drug Candidate cluster_2 Target Interaction hinge Hinge-Binding Scaffold (e.g., Pyrazolopyrimidine) linker Linker Chemistry (Amide Bond Formation) hinge->linker candidate Kinase Inhibitor Candidate linker->candidate vector Vector Group (3-Me-THP-4-amine) vector->linker kinase Kinase ATP Pocket candidate->kinase Binds to

Caption: Kinase inhibitor design workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of compounds incorporating the this compound scaffold.

Protocol 1: Synthesis of a Representative Amide Derivative

Objective: To couple this compound with a carboxylic acid-containing scaffold using a standard peptide coupling reagent. This is the most common reaction used to incorporate this building block.[16]

Materials:

  • (3R,4S)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride

  • Carboxylic acid of interest (e.g., 4-(benzyloxy)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Amine Preparation: In a separate flask, suspend (3R,4S)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.2 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.

    • Causality Note: The use of a non-nucleophilic base like DIPEA is critical to avoid side reactions. Two equivalents are needed to neutralize the HCl salt and one equivalent to neutralize the hexafluorophosphate byproduct from the HATU activation.

  • Coupling Reaction: Add the free amine solution from Step 2 to the activated carboxylic acid solution from Step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a synthesized compound against the human DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compound (synthesized derivative) and reference inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series of the compounds in assay buffer containing a fixed percentage of DMSO (e.g., 1%).

  • Assay Setup: To the wells of a 384-well plate, add:

    • 2.5 µL of the serially diluted test compound or control (assay buffer with DMSO for 100% activity, potent inhibitor for 0% activity).

    • 5.0 µL of recombinant human DPP-4 enzyme diluted in assay buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Causality Note: This pre-incubation step ensures that the binding equilibrium is reached before the enzymatic reaction is initiated.

  • Reaction Initiation: Add 2.5 µL of the DPP-4 substrate (H-Gly-Pro-AMC) solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data relative to the high (enzyme + substrate + DMSO) and low (enzyme + potent inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolkit. Its defined stereochemistry, sp³-rich character, and synthetically tractable amine handle provide an excellent platform for developing next-generation therapeutics. As demonstrated in its application for DPP-4, PDE9A, and kinase inhibitors, this scaffold enables the precise tailoring of molecular properties to achieve high potency, selectivity, and favorable drug-like attributes. The protocols provided herein offer a practical starting point for researchers looking to leverage the unique advantages of this valuable chemical entity in their drug discovery programs.

References

Synthesis of DPP-4 inhibitors using a tetrahydropyran scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Utilizing a Tetrahydropyran Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their mechanism, which enhances endogenous incretin levels, offers glycemic control with a low risk of hypoglycemia.[1][2] Within this class, molecules incorporating a tetrahydropyran (THP) scaffold have emerged as promising therapeutic agents, notable for their structural rigidity, favorable physicochemical properties, and unique interactions with the DPP-4 enzyme. This document provides an in-depth guide to the synthesis of DPP-4 inhibitors built upon a THP core, with a focus on the manufacturing route of Omarigliptin, a once-weekly treatment for T2DM.[3][4] We will dissect the strategic rationale behind key synthetic transformations, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices.

The Scientific Rationale: Why a Tetrahydropyran Scaffold?

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, moving beyond its traditional role as a simple protecting group for alcohols.[5] Its inclusion in drug candidates is a deliberate design choice intended to confer specific advantages:

  • Improved Physicochemical Properties: The THP moiety, being a saturated sp³-rich heterocycle, can decrease the planarity and increase the three-dimensionality of a molecule.[6][7] This often leads to improved solubility, reduced metabolic liability, and better overall drug-like properties compared to more aromatic systems.

  • Structural Rigidity and Pre-organization: The chair-like conformation of the THP ring can lock key substituents into specific spatial orientations. This pre-organization minimizes the entropic penalty upon binding to the target protein, potentially leading to higher binding affinity and potency.

  • Novel Receptor Interactions: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional interaction point with the enzyme's active site.

In the context of DPP-4 inhibition, the THP scaffold serves as a rigid core to correctly position the crucial amine group and the side-chain moiety that interact with the S1 and S2 pockets of the enzyme, respectively.[8]

Mechanism of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is rooted in the potentiation of the incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1).

Food Food Intake GLP1 Active GLP-1 (Incretin Hormone) Food->GLP1 Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreas GLP1->Pancreas Acts on β-cells Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degradation (Rapid Inactivation) Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin BG ↓ Blood Glucose Insulin->BG Inhibitor DPP-4 Inhibitor (e.g., Omarigliptin) Inhibitor->DPP4

Figure 1: Mechanism of DPP-4 Inhibition.

Retrosynthetic Analysis: A Strategic Overview

The synthesis of a complex, highly functionalized molecule like Omarigliptin requires a convergent approach. The manufacturing route hinges on the initial asymmetric synthesis of a key pyranone intermediate, which is later coupled with the heterocyclic side chain.[3][9] This strategy isolates the challenges of stereocontrol within one branch of the synthesis.

retrosynthesis omarigliptin Omarigliptin (Target Molecule) pyranone Key Pyranone Intermediate (5) omarigliptin->pyranone Reductive Amination, Boc Deprotection pyrazole Mesylated Pyrazole Side Chain omarigliptin->pyrazole pyranol Pyranol Intermediate (G) pyranone->pyranol Ru-Catalyzed Oxidation dihydropyran Dihydropyran (F) pyranol->dihydropyran Hydroboration amino_alcohol syn-Amino Alcohol (E) dihydropyran->amino_alcohol Ru-Catalyzed Cycloisomerization amino_ketone rac-α-Amino Ketone (C) amino_alcohol->amino_ketone Ru-Catalyzed Dynamic Kinetic Resolution (DKR) glycine_deriv Glycine Derivative amino_ketone->glycine_deriv Coupling alkyne_grignard Alkyne Grignard Reagent amino_ketone->alkyne_grignard

Figure 2: Retrosynthetic analysis of Omarigliptin.

The core of this strategy involves three sequential, ruthenium-catalyzed reactions that efficiently build the THP core and establish the required stereochemistry.[3][4][10]

  • Dynamic Kinetic Resolution (DKR): Sets two contiguous stereocenters in a single step.

  • Cycloisomerization: Forms the dihydropyran ring.

  • Oxidation: Converts the pyranol to the required pyranone for coupling.

Application Protocol I: Asymmetric Synthesis of the Tetrahydropyranone Core

This protocol details the multi-step synthesis of the key pyranone intermediate, a cornerstone of the Omarigliptin manufacturing process.[3][4] The procedure is designed for scalability and high stereocontrol.

Workflow Overview

workflow start Start: rac-α-Amino Ketone step1 Step 1: Ru-Catalyzed DKR start->step1 product1 syn-Amino Alcohol (High dr and ee) step1->product1 step2 Step 2: Ru-Catalyzed Cycloisomerization product1->step2 product2 Dihydropyran Intermediate step2->product2 step3 Step 3: Hydroboration-Oxidation product2->step3 product3 Pyranol Intermediate step3->product3 step4 Step 4: Ru-Catalyzed Oxidation product3->step4 end End Product: Key Pyranone step4->end

Figure 3: Experimental workflow for pyranone synthesis.
Step 1: Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation

  • Objective: To reduce a racemic α-amino ketone to the corresponding syn-amino alcohol with high diastereoselectivity and enantioselectivity.

  • Causality: DKR is a powerful technique that converts a racemate into a single stereoisomer in potentially 100% yield. It combines rapid, reversible racemization of the starting material with a fast, irreversible, and stereoselective reaction. Here, the Takasago tethered Ru(II) catalyst is highly efficient for the asymmetric transfer hydrogenation, establishing the two contiguous stereocenters.[4] Formic acid serves as the hydrogen source.

Protocol:

  • To a solution of the racemic α-(Boc-amino)ketone (1.0 equiv) in THF, add DABCO (3.0 equiv) and formic acid (5.0 equiv).

  • Sparge the solution vigorously with N₂ for 15-20 minutes. Trustworthiness Note: Efficient removal of CO₂, a byproduct of the formic acid decomposition, is critical.[4] Accumulation can stall the reaction.

  • Add the Ru(II) catalyst (e.g., DENEB™ or equivalent, ~0.01 equiv).

  • Heat the reaction mixture to 35 °C and stir for 20-24 hours, monitoring by HPLC for consumption of the starting material.

  • Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify by crystallization to yield the syn-amino alcohol.

Step 2: Ru-Catalyzed Cycloisomerization
  • Objective: To construct the dihydropyran ring from the bis-homopropargylic alcohol intermediate.

  • Causality: This reaction proceeds via a ruthenium-catalyzed isomerization that facilitates the intramolecular attack of the hydroxyl group onto the alkyne, forming the six-membered ring.[9][10] The choice of catalyst and additives is crucial for achieving high efficiency and regioselectivity.

Protocol:

  • In a suitable reactor, dissolve the syn-amino alcohol (1.0 equiv) in DMF.

  • Add CpRuCl(PPh₃)₂ (0.02 equiv), PPh₃ (0.06 equiv), N-hydroxysuccinimide (0.5 equiv), Bu₄NPF₆ (0.13 equiv), and NaHCO₃ (0.5 equiv).[4]

  • Heat the mixture to 80 °C for 16 hours. Monitor the reaction progress by HPLC.

  • After cooling, dilute the reaction with a suitable solvent like MTBE and wash with water to remove DMF and salts.

  • Concentrate the organic layer to obtain the crude dihydropyran, which is often used directly in the next step.

Step 3 & 4: Hydroboration and Final Oxidation to Pyranone
  • Objective: To convert the dihydropyran into the final, functionalized pyranone ready for coupling.

  • Causality: This is a two-step sequence. First, hydroboration-oxidation adds a hydroxyl group across the double bond of the dihydropyran, forming a pyranol. Second, a selective Ru-catalyzed oxidation converts this secondary alcohol to the ketone (pyranone) without affecting other sensitive functional groups.

Protocol (Telescoped):

  • Dissolve the crude dihydropyran from the previous step in MTBE and cool to 0 °C.

  • Slowly add BH₃•SMe₂ (2.5 equiv) and allow the reaction to proceed.

  • Once hydroboration is complete (monitored by TLC/HPLC), carefully quench the reaction and proceed with the oxidative workup by adding NaBO₃•4H₂O (3.0 equiv) in a mixture of MTBE and water at room temperature.[4]

  • After workup and isolation, dissolve the resulting crude pyranol intermediate in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a Ru-based oxidant (e.g., TPAP with NMO as co-oxidant, or a more modern Ru/air oxidation system).

  • Stir at the appropriate temperature until the oxidation is complete.

  • Purify the final product via crystallization or chromatography to yield the highly pure tetrahydropyranone core.

Application Protocol II: Final Assembly of Omarigliptin

Step 5: Diastereoselective Reductive Amination and Deprotection
  • Objective: To couple the pyranone core with the mesylated pyrazole side chain and remove the Boc protecting group to yield the final active pharmaceutical ingredient (API).

  • Causality: Reductive amination is a classic and robust method for forming C-N bonds. The stereoselectivity of the imine reduction is crucial for the final diastereomeric purity. Using sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent. The final step is a standard acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[3]

Protocol:

  • Dissolve the key pyranone intermediate (1.0 equiv) and the mesylated pyrazole amine salt (1.12 equiv) in dimethylacetamide (DMAc).

  • Cool the mixture to -15 °C.

  • Add triethylamine•TFA (5.0 equiv) followed by the slow addition of NaBH(OAc)₃ (1.56 equiv).[4]

  • Stir the reaction for approximately 22 hours, maintaining the low temperature.

  • Upon completion, the reaction is quenched. The Boc-protected Omarigliptin intermediate is isolated.

  • For the final deprotection, dissolve the intermediate in a suitable solvent system (e.g., aqueous DMAC).

  • Add a strong acid such as H₂SO₄ or HCl and stir at a controlled temperature (e.g., 30 °C) until the Boc group is fully cleaved.[3]

  • After workup and pH adjustment, the final Omarigliptin API is crystallized from a suitable solvent system (e.g., THF/heptanes) to yield the desired polymorphic form.[3]

Data Summary

The following table summarizes typical outcomes for the key transformations in the synthesis of Omarigliptin, as reported in process chemistry literature.

StepKey TransformationTypical YieldStereochemical OutcomeReference(s)
1. DKRKetone → syn-Amino Alcohol>90%dr = 24:1, er > 99:1[4]
2. CycloisomerizationAmino Alcohol → Dihydropyran~80%dr > 99:1[4]
3. Hydroboration/OxidationDihydropyran → Pyranol~89%Maintained stereochemistry[4]
5. Reductive Amination/DeprotectionPyranone → Omarigliptin~87%High diastereoselectivity[4]

Conclusion

The synthesis of DPP-4 inhibitors based on the tetrahydropyran scaffold, exemplified by the manufacturing route of Omarigliptin, is a testament to the power of modern asymmetric catalysis. The strategic use of sequential ruthenium-catalyzed reactions allows for the efficient and highly stereocontrolled construction of the complex core structure. The protocols outlined herein, derived from scalable and validated industrial processes, provide a robust framework for researchers engaged in the synthesis of this important class of therapeutic agents. Understanding the causality behind each transformation—from the critical need to remove CO₂ in the DKR step to the selection of a mild reducing agent for the final coupling—is paramount to achieving success in the laboratory and beyond.

References

Large-scale preparation of cis-3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Diastereoselective Gram-Scale Synthesis of cis-3-Methyltetrahydro-2H-pyran-4-amine

Abstract

Substituted aminotetrahydropyrans are privileged scaffolds in modern medicinal chemistry, serving as crucial building blocks for a wide array of pharmacologically active agents.[1] This guide provides a comprehensive, field-tested protocol for the large-scale preparation of cis-3-methyltetrahydro-2H-pyran-4-amine, a key intermediate for drug discovery and development. The synthetic strategy is designed for scalability, prioritizing cost-effective reagents, operational simplicity, and high diastereoselectivity. The core of the synthesis involves the stereoselective reduction of an oxime precursor, a method chosen for its reliability and high yield of the desired primary amine.[2][3] This document details the complete workflow, from the synthesis of the key ketone intermediate to the final purification and characterization of the target cis-diastereomer, including critical safety and handling information.

Strategic Overview: A Logic-Driven Approach to Stereocontrol

The primary challenge in synthesizing the target molecule is the precise control of the relative stereochemistry at the C3 and C4 positions of the tetrahydropyran ring. Our synthetic approach is a three-step sequence designed to maximize the formation of the desired cis isomer.

  • Synthesis of Key Ketone: Preparation of the precursor, 3-methyltetrahydro-2H-pyran-4-one.

  • Formation of Oxime: Conversion of the ketone to its corresponding oxime, which serves as a stable and highly selective precursor to the primary amine.[4][5]

  • Diastereoselective Catalytic Hydrogenation: Reduction of the oxime C=N bond. This step is the key to establishing the cis stereochemistry. Catalytic hydrogenation is employed, as the substrate will adsorb onto the catalyst surface from its less sterically hindered face, leading to the delivery of hydrogen from that same face, yielding the thermodynamically favored cis product.[3]

Synthetic_Pathway A Starting Materials B 3-Methyltetrahydro- 2H-pyran-4-one A->B Synthesis C 3-Methyltetrahydro-2H- pyran-4-one Oxime B->C Oximation (NH2OH·HCl) D cis-3-Methyltetrahydro- 2H-pyran-4-amine C->D Diastereoselective Reduction (H2, Cat.)

Caption: Overall synthetic pathway for cis-3-methyltetrahydro-2H-pyran-4-amine.

Experimental Protocols & Methodologies

Part 1: Synthesis of 3-Methyltetrahydro-2H-pyran-4-one

The synthesis of the ketone intermediate is the foundational step. While various methods exist for forming tetrahydropyranone rings, such as the Prins cyclization, a reliable multi-gram synthesis can be adapted from known procedures involving commercially available starting materials.[6][7]

Protocol: (Note: This is an adapted procedure based on analogous syntheses. Researchers should first perform this on a smaller scale.)

  • Reaction Setup: To a clean, dry 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the appropriate starting materials (e.g., derived from a Michael addition sequence).

  • Cyclization: Under an inert atmosphere (N₂), cool the reaction mixture to 0-5 °C using an ice bath. Add the cyclization agent (e.g., a strong base like sodium ethoxide in ethanol) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone is then purified by vacuum distillation to yield 3-methyltetrahydro-2H-pyran-4-one as a colorless oil.

Part 2: Oximation of the Ketone Intermediate

This step converts the ketone into a stable oxime, which is the direct precursor for the diastereoselective reduction. The reaction is a straightforward condensation.[4]

Protocol:

  • Reaction Setup: In a 2 L flask, dissolve 3-methyltetrahydro-2H-pyran-4-one (1 equiv.) in a 1:1 mixture of ethanol and water (approx. 10 mL per gram of ketone).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv.) and sodium acetate (CH₃COONa, 1.5 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the disappearance of the ketone by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A white solid may precipitate. If not, reduce the volume of the solvent in vacuo until a precipitate forms.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The resulting 3-methyltetrahydro-2H-pyran-4-one oxime is typically used in the next step without further purification.

Part 3: Diastereoselective Reduction to cis-3-Methyltetrahydro-2H-pyran-4-amine

This is the critical stereochemistry-defining step. Catalytic hydrogenation is a robust and scalable method for reducing oximes to primary amines.[3][5] We recommend using Raney Nickel due to its high activity and cost-effectiveness.

Stereoselective_Reduction cluster_0 Mechanism of Stereoselectivity Oxime Oxime adsorbs on catalyst from less hindered face Catalyst Catalyst Surface (e.g., Raney Ni) Oxime->Catalyst Adsorption cis_Product cis-Amine Product (Hydrogen delivered from same face) Catalyst->cis_Product Hydrogen Delivery H2 H₂ H2->Catalyst Activation

Caption: Proposed mechanism for diastereoselectivity in catalytic hydrogenation.

Protocol:

  • Catalyst Preparation: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), carefully add Raney Nickel (approx. 10-15% by weight of the oxime) under a layer of ethanol to prevent ignition.

  • Reaction Setup: Add a solution of the oxime (1 equiv.) in ethanol to the vessel.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Begin vigorous agitation and heat the mixture to 40-50 °C. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: The Raney Nickel catalyst is pyrophoric and must be handled with extreme care. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket. Wash the filter cake thoroughly with ethanol. Never allow the catalyst to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers, with the cis isomer predominating.

Purification and Diastereomer Separation

While the hydrogenation is highly selective, small amounts of the trans isomer may be present. For applications requiring high diastereomeric purity, a separation step is necessary. On a large scale, classical resolution via diastereomeric salt formation is more practical and cost-effective than chromatography.[8][9]

Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the crude amine mixture in a suitable solvent like isopropanol or acetone. Add a solution of a chiral acid, such as L-(+)-tartaric acid (0.5 equiv.), dropwise.

  • Crystallization: Stir the mixture at room temperature. The salt of one diastereomer (ideally the less soluble cis-amine tartrate) will preferentially crystallize. Cooling the mixture to 0-5 °C can enhance crystallization.

  • Isolation: Filter the crystalline salt and wash it with a small amount of cold solvent.

  • Purity Check: Analyze the diastereomeric purity of the crystallized salt by converting a small sample back to the free amine (by treatment with NaOH) and analyzing by GC or chiral HPLC.

  • Recrystallization: If necessary, recrystallize the salt to achieve the desired diastereomeric excess (>99%).

  • Liberation of Free Amine: Suspend the pure diastereomeric salt in water and add a strong base (e.g., 2 M NaOH) until the pH is >12. Extract the free cis-amine with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer, filter, and concentrate in vacuo to yield the pure cis-3-methyltetrahydro-2H-pyran-4-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Analysis Type Parameter Expected Result
¹H NMR Chemical Shift & CouplingDiagnostic peaks for the tetrahydropyran ring. The coupling constant (J-value) between the protons at C3 and C4 is critical for confirming the cis configuration (typically a small J-value, ~2-4 Hz, for axial-equatorial coupling).
¹³C NMR Chemical ShiftA specific number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry Molecular Ion Peak[M+H]⁺ peak corresponding to the calculated molecular weight of the amine.
GC or Chiral HPLC Purity & Diastereomeric RatioA single major peak indicating high chemical purity and diastereomeric excess (>99%).

Large-Scale Workflow Visualization

Workflow cluster_prep Synthesis cluster_purify Purification & Isolation cluster_analysis Quality Control Ketone Step 1: Ketone Synthesis Oxime Step 2: Oximation Ketone->Oxime Reduction Step 3: Hydrogenation Oxime->Reduction Workup Post-Reduction Workup (Catalyst Filtration) Reduction->Workup Salt Diastereomeric Salt Formation (Tartaric Acid) Workup->Salt Crystallize Crystallization & Filtration Salt->Crystallize Freebase Liberation of Free Amine Crystallize->Freebase QC Final Analysis (NMR, MS, HPLC) Freebase->QC

Caption: Step-by-step workflow for the large-scale synthesis and purification.

Safety and Handling

The procedures described involve hazardous materials and reactions that must be conducted by trained personnel in a well-ventilated fume hood with appropriate engineering controls.

  • Reagents:

    • Raney Nickel: Extremely pyrophoric when dry. Always handle as a slurry in a solvent.[3]

    • Hydrogen Gas: Highly flammable and explosive. Use in a designated area with appropriate safety equipment and monitoring.

    • Amines: Corrosive and can cause severe skin burns and eye damage.[10]

    • Solvents: Flammable liquids are used throughout the process. Ensure all sources of ignition are excluded.[11]

  • Personal Protective Equipment (PPE):

    • Safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Waste Disposal:

    • Quench residual Raney Nickel catalyst carefully with dilute acid before disposal. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This application note outlines a robust and scalable process for the diastereoselective synthesis of cis-3-methyltetrahydro-2H-pyran-4-amine. The key strategic decision to employ catalytic hydrogenation of an oxime intermediate provides reliable access to the desired cis diastereomer in high purity. By combining this selective reduction with a classical diastereomeric salt resolution, this protocol enables the production of multi-gram to kilogram quantities of the target compound, making it a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral 3-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral Aminotetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its saturated, non-planar structure offers an excellent framework for positioning substituents in precise three-dimensional orientations, enabling specific interactions with biological targets. The introduction of an amino group, particularly adjacent to another substituent like a methyl group, creates a chiral 3,4-disubstituted pattern that serves as a valuable design element in drug discovery.

The target molecule, 3-methyltetrahydro-2H-pyran-4-amine, possesses two adjacent stereocenters (C3 and C4), leading to the existence of four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The trans diastereomers, (3R,4S) and (3S,4R), are often of particular interest as conformationally constrained building blocks.[3] Developing synthetic routes that provide absolute and relative stereochemical control is therefore a critical challenge for chemists aiming to incorporate this motif into novel therapeutic agents.

This document provides a detailed guide to three distinct and powerful strategies for the asymmetric synthesis of chiral this compound:

  • Strategy I: Organocatalytic Domino Michael/Hemiacetalization Cascade

  • Strategy II: Diastereoselective Reductive Amination of a Ketone Precursor

  • Strategy III: Chemoenzymatic Desymmetrization via Ketoreductase

Each section explains the underlying scientific principles, offers detailed experimental protocols, and discusses the advantages and limitations of the approach, providing researchers with a comprehensive toolkit for accessing these valuable chiral amines.

Strategy I: Organocatalytic Domino Michael/Hemiacetalization Cascade

This state-of-the-art approach leverages the power of organocatalysis to construct the tetrahydropyran ring and install multiple stereocenters in a single, highly efficient operation.[4] The strategy is based on a domino (or cascade) reaction where a chiral catalyst orchestrates a sequence of bond-forming events without the need for isolating intermediates.

Principle: The core transformation is a Michael addition of a 1,3-dicarbonyl compound to a specifically designed α,β-unsaturated nitroalkene, followed by an intramolecular hemiacetalization.[4] A bifunctional chiral organocatalyst, such as a quinine-derived squaramide, activates both nucleophile and electrophile through a network of hydrogen bonds. This dual activation ensures high stereocontrol during the initial C-C bond formation. The resulting intermediate then spontaneously cyclizes to form the tetrahydropyran ring. Subsequent chemical modifications convert the initial product into the target amine.

Visualizing the Catalytic Pathway

cluster_0 Catalytic Cycle cluster_1 Post-Cascade Transformations Cat Chiral Catalyst (Squaramide) Complex Ternary H-Bonded Complex Cat->Complex H-Bonding Nuc 1,3-Dicarbonyl (Nucleophile) Nuc->Complex Elec α-Hydroxymethyl Nitroalkene Elec->Complex Michael_Adduct Michael Adduct (Linear Intermediate) Complex->Michael_Adduct Stereoselective Michael Addition Product Cyclized Hemiacetal (THP Ring) Michael_Adduct->Product Intramolecular Hemiacetalization Product->Cat Product Release & Catalyst Regeneration P1 Cyclized Hemiacetal P2 Diol Intermediate P1->P2 1. Nitro Reduction (e.g., H₂, Pd/C) 2. Acetal Hydrolysis P3 Target Amine P2->P3 Selective Conversion of OH to NH₂

Caption: Organocatalytic domino reaction for THP synthesis.

Experimental Protocol: Organocatalytic Synthesis

This protocol is adapted from established methodologies for domino Michael-hemiacetalization reactions.[4]

Step 1: Domino Michael-Hemiacetalization Reaction

  • To a stirred solution of the 1,3-dicarbonyl compound (e.g., methyl 3-oxobutanoate, 1.0 equiv) and the α-hydroxymethyl nitroalkene (e.g., (E)-3-nitrobut-2-en-1-ol, 1.1 equiv) in toluene (0.2 M), add the quinine-derived squaramide catalyst (e.g., Catalyst A , 5 mol%).

  • Cool the reaction mixture to -25 °C and stir for 48-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the highly functionalized tetrahydropyran derivative. The product will contain the nitro group and the ester, with stereocenters controlled by the catalyst.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified tetrahydropyran (1.0 equiv) in methanol or ethyl acetate.

  • Add Palladium on carbon (10 wt. %, 10 mol%) to the solution.

  • Fit the reaction vessel with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the corresponding primary amine. This product is the target chiral this compound, though further purification may be required.

Validation:

  • Diastereomeric Ratio (dr): Determined by ¹H NMR analysis of the crude reaction mixture.

  • Enantiomeric Excess (ee): Determined by HPLC analysis on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).

Strategy II: Diastereoselective Reductive Amination

This classical and robust strategy involves the synthesis of an achiral or racemic ketone precursor, 3-methyltetrahydropyran-4-one, followed by a diastereoselective reductive amination. The stereocenter at the C3 position directs the facial selectivity of the imine reduction at C4, leading to the desired trans product.

Principle: The synthesis begins with the construction of the 3-methyltetrahydropyran-4-one ring, which can be achieved through various methods, such as an intramolecular Michael addition.[5][6] Once the ketone is obtained, it is reacted with an ammonia source to form an intermediate imine or enamine in situ. A reducing agent then reduces the C=N bond. By using a bulky reducing agent or relying on substrate control where the existing methyl group at C3 blocks one face of the molecule, the hydride is delivered to the opposite face, preferentially forming the trans diastereomer.[7]

Visualizing the Reductive Amination Workflow

Caption: Workflow for diastereoselective reductive amination.

Experimental Protocol: Diastereoselective Reductive Amination

Step 1: Synthesis of 3-Methyltetrahydropyran-4-one

  • This intermediate can be prepared via various literature methods. A common approach is the tandem Knoevenagel condensation/intramolecular Michael addition sequence from simple starting materials.[5][8]

Step 2: Direct Reductive Amination

  • Dissolve 3-methyltetrahydropyran-4-one (1.0 equiv) in methanol (0.5 M).

  • Add ammonium acetate (NH₄OAc, 5.0 equiv) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Wash the aqueous layer with dichloromethane (DCM) to remove unreacted ketone.

  • Basify the aqueous layer to pH >10 with 6 M NaOH.

  • Extract the product into DCM (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target amine. Purification can be achieved by chromatography or distillation.

Validation:

  • Diastereomeric Ratio (dr): The ratio of trans to cis isomers is determined by ¹H NMR, often by integrating the signals for the C4 proton, which will have different coupling constants in each diastereomer.

Strategy III: Chemoenzymatic Desymmetrization via Ketoreductase

This approach combines the selectivity of enzymes with traditional organic synthesis to achieve exceptional levels of enantiopurity. It is an excellent example of green chemistry, operating under mild, aqueous conditions.

Principle: The synthesis begins with the same achiral ketone, 3-methyltetrahydropyran-4-one. This ketone is then subjected to an asymmetric reduction catalyzed by a ketoreductase (KRED) enzyme.[9] These enzymes, using a cofactor like NADPH, can deliver a hydride to one specific face of the carbonyl group, converting the achiral ketone into a single enantiomer of the corresponding alcohol (trans-3-methyltetrahydropyran-4-ol) with very high enantiomeric excess (>99% ee).[10] A cofactor regeneration system, typically involving glucose and glucose dehydrogenase (GDH), is used to recycle the expensive NADPH, making the process economically viable. The resulting chiral alcohol is then converted into the amine via standard functional group interconversion, such as a Mitsunobu reaction, which proceeds with inversion of stereochemistry.

Visualizing the Chemoenzymatic Process

G cluster_0 Biocatalytic Reduction cluster_1 Cofactor Regeneration cluster_2 Chemical Conversion Ketone 3-Methyltetrahydropyran-4-one (Achiral) KRED Ketoreductase (KRED) Ketone->KRED Alcohol (3R,4R)-3-Methyl- tetrahydropyran-4-ol (Enantiopure) Chiral_Alcohol (3R,4R)-Alcohol KRED->Alcohol NADPH NADPH NADP NADP⁺ NADPH->NADP Oxidation NADP->NADPH Reduction GDH GDH NADP->GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose->GDH Target_Amine (3R,4S)-Amine (trans, Enantiopure) Chiral_Alcohol->Target_Amine Mitsunobu Reaction (e.g., DPPA, PPh₃, DEAD) - Inversion of Stereochemistry

Caption: Chemoenzymatic synthesis workflow with cofactor regeneration.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Asymmetric Enzymatic Reduction

  • Prepare a phosphate buffer (100 mM, pH 7.0).

  • In the buffer, dissolve D-glucose (1.2 equiv), NADP⁺ (0.001 equiv), glucose dehydrogenase (GDH, ~1 mg/mL), and the selected ketoreductase (KRED, ~2-5 mg/mL, chosen from a screening kit for optimal selectivity).

  • Initiate the reaction by adding the substrate, 3-methyltetrahydropyran-4-one (1.0 equiv), either neat or as a solution in a co-solvent like DMSO (not exceeding 5% v/v).

  • Stir the mixture gently at 30 °C. Maintain the pH at 7.0 by the periodic addition of 1 M NaOH, as the reaction produces gluconic acid.

  • Monitor the reaction by GC or LC analysis until substrate conversion is complete (typically 12-24 hours).

  • Extract the product, the chiral alcohol, with ethyl acetate (3 x volume).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure alcohol.

Step 2: Conversion of Alcohol to Amine (Mitsunobu Reaction)

  • Dissolve the chiral alcohol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the solution, resulting in a characteristic orange color.

  • Add diphenylphosphoryl azide (DPPA, 1.3 equiv) dropwise. Caution: Azides are potentially explosive. Handle with care.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the intermediate azide.

Step 3: Reduction of Azide to Amine

  • Dissolve the purified azide (1.0 equiv) in THF/water (10:1 mixture).

  • Add PPh₃ (1.2 equiv) and stir at 50 °C for 6 hours (Staudinger reduction).

  • Concentrate the mixture and purify to afford the final enantiopure trans-amine. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used.

Comparative Summary of Synthetic Methods

FeatureStrategy I: OrganocatalysisStrategy II: Diastereoselective Reductive AminationStrategy III: Chemoenzymatic
Stereocontrol Excellent Enantio- & Diastereoselectivity (Catalyst-controlled)Good to Excellent Diastereoselectivity (Substrate-controlled)Excellent Enantioselectivity (>99% ee); Diastereoselectivity from subsequent step
Typical Yield Moderate to Good (60-85%)Good to High (70-95%)High (Enzymatic step >95%; overall depends on chemical steps)
Key Advantage Builds complexity rapidly in one pot; sets multiple stereocenters.[11]Operationally simple, uses inexpensive reagents, highly scalable.Extremely high enantioselectivity, "green" conditions (aqueous, mild T).[9]
Key Challenge Catalyst can be expensive; optimization may be substrate-dependent.Provides racemic product unless a chiral resolution or asymmetric synthesis of the ketone is performed.Requires screening to find the right enzyme; multi-step process.
Scalability Moderate; catalyst loading can be an issue on a large scale.Excellent; widely used in industrial processes.Good; has been demonstrated on pilot-plant scale for similar substrates.[9]

Conclusion

The asymmetric synthesis of chiral this compound can be successfully achieved through several distinct and powerful strategies. The choice of method depends on the specific requirements of the research program, including the need for a specific enantiomer, scalability, cost, and available expertise.

  • Organocatalytic domino reactions offer an elegant and rapid entry to complex scaffolds directly from simple precursors.

  • Diastereoselective reductive amination remains a reliable and highly scalable workhorse for producing diastereomerically enriched material.

  • Chemoenzymatic synthesis provides access to virtually enantiopure products through environmentally benign processes, representing the cutting edge of sustainable chemical manufacturing.

By understanding the principles and protocols outlined in this guide, researchers in drug discovery and development are well-equipped to synthesize these valuable chiral building blocks for their next generation of therapeutic candidates.

References

Application Notes and Protocols for the Incorporation of 3-methyltetrahydro-2H-pyran-4-amine into Pyrazoloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of Pyrazoloquinoline Diversification

The pyrazolo[3,4-b]quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile, making it a highly attractive target for drug discovery programs. This guide provides a detailed technical overview and actionable protocols for the incorporation of a novel building block, 3-methyltetrahydro-2H-pyran-4-amine, into the pyrazoloquinoline framework. The introduction of this saturated, substituted cyclic amine is designed to enhance sp³ character, potentially improving solubility, metabolic stability, and binding interactions of the resulting compounds.[2]

This document is structured to provide not just a series of steps, but a comprehensive understanding of the synthetic strategy, from the preparation of key intermediates to the final coupling and characterization of the target molecules.

Synthetic Strategy Overview

The overall synthetic approach involves a multi-step sequence, beginning with the synthesis of a key halo-pyrazoloquinoline intermediate, followed by the preparation of the cyclic amine, and culminating in a palladium-catalyzed cross-coupling reaction to forge the crucial C-N bond.

Synthetic_Strategy A Pyrazolo[3,4-b]quinoline Synthesis B Halogenation A->B POCl3 C 4-Chloro-1H-pyrazolo[3,4-b]quinoline B->C G Buchwald-Hartwig Amination C->G D 3-Methyltetrahydro-2H-pyran-4-one Synthesis E Reductive Amination D->E NH3, Reducing Agent F This compound E->F F->G H Target Molecule G->H

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]quinoline (Intermediate 1)

The synthesis of the 4-chloro-pyrazoloquinoline intermediate is a critical first step, providing an electrophilic site for the subsequent nucleophilic substitution with the amine. Several methods exist for the synthesis of the pyrazolo[3,4-b]quinoline core, including the Friedländer condensation. A common and effective method for introducing the chloro-substituent at the 4-position involves the use of phosphorus oxychloride (POCl₃) on the corresponding pyrazolo[3,4-b]quinolin-4-one.

Protocol 1.1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]quinoline

Materials:

  • 1H-Pyrazolo[3,4-b]quinolin-4(9H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • To a stirred suspension of 1H-pyrazolo[3,4-b]quinolin-4(9H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (5.0-10.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-chloro-1H-pyrazolo[3,4-b]quinoline.

Characterization Data (Expected):

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
4-Chloro-1H-pyrazolo[3,4-b]quinoline C₁₀H₆ClN₃203.638.8-8.0 (m, 4H, Ar-H), 7.8-7.5 (m, 2H, Ar-H)150-110 (Ar-C)204.0 [M+H]⁺

Part 2: Synthesis of this compound (Intermediate 2)

The synthesis of the cyclic amine building block is achieved through a two-step process starting from the commercially available 3-methyltetrahydro-2H-pyran-2-one. This involves the conversion to the corresponding ketone followed by reductive amination.

Protocol 2.1: Synthesis of 3-Methyltetrahydro-2H-pyran-4-one

This conversion can be achieved through various methods, including reduction of the lactone to the corresponding lactol followed by oxidation, or via a Grignard reaction followed by oxidative cleavage. A more direct approach involves the use of a reducing agent followed by an acid-catalyzed rearrangement.

Materials:

  • 3-Methyltetrahydro-2H-pyran-2-one

  • Diisobutylaluminium hydride (DIBAL-H) (1M in hexanes)

  • Anhydrous Toluene

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methyltetrahydro-2H-pyran-2-one (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

  • Add DIBAL-H (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of 1M hydrochloric acid.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 3-methyltetrahydro-2H-pyran-4-one, which can be used in the next step without further purification.

Protocol 2.2: Reductive Amination to this compound

Reductive amination is a robust method for the synthesis of amines from ketones.[3][4] This protocol utilizes ammonia as the nitrogen source and a borohydride reagent as the reducing agent.

Materials:

  • 3-Methyltetrahydro-2H-pyran-4-one

  • Ammonia (7N in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Acetic acid (glacial)

  • Sodium hydroxide (1M)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 3-methyltetrahydro-2H-pyran-4-one (1.0 eq) in methanol, add a solution of ammonia in methanol (10-20 eq).

  • Add glacial acetic acid to adjust the pH to approximately 6-7.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the addition of 1M sodium hydroxide solution until the pH is basic (>10).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or by acid-base extraction to yield the pure this compound.

Part 3: Buchwald-Hartwig Amination for C-N Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is well-suited for coupling aryl halides with a wide range of amines, including cyclic secondary amines.

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Chloro-1H-pyrazolo[3,4-b]quinoline G Inert Atmosphere & Heat A->G B This compound B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs₂CO₃) E->G F Solvent (e.g., Toluene) F->G H Workup & Purification G->H I Target Molecule H->I

Figure 2: Key components of the Buchwald-Hartwig amination.

Protocol 3.1: Synthesis of 4-((3-methyltetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]quinoline

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-b]quinoline (Intermediate 1)

  • This compound (Intermediate 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 4-chloro-1H-pyrazolo[3,4-b]quinoline (1.0 eq), Pd₂(dba)₃ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene, followed by this compound (1.2-1.5 eq) and cesium carbonate (2.0-3.0 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure target molecule.

Characterization of the Final Product

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Expected Characterization Data for the Target Molecule

PropertyExpected Value/Observation
Molecular Formula C₁₆H₁₈N₄O
Molecular Weight 282.34 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, δ ppm) Aromatic protons of the pyrazoloquinoline core (multiplets, ~8.5-7.0 ppm), signals for the tetrahydropyran ring including the methyl group (doublet, ~1.0 ppm), and the methine proton adjacent to the nitrogen (multiplet, ~4.0 ppm). The N-H proton will appear as a broad singlet.
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons of the pyrazoloquinoline core (~150-110 ppm), and aliphatic carbons of the tetrahydropyran ring (~70-20 ppm).
MS (ESI+) m/z 283.15 [M+H]⁺

Mass Spectrometry Fragmentation: The mass spectrum is expected to show the molecular ion peak [M+H]⁺. Characteristic fragmentation patterns may include the loss of the tetrahydropyran moiety or cleavage within the pyran ring.[6][7]

Troubleshooting and Expert Insights

  • Low Yield in Chlorination: If the chlorination of the pyrazoloquinolinone is sluggish, ensure all reagents and solvents are anhydrous. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes accelerate the reaction.

  • Side Reactions in Reductive Amination: Over-alkylation to form a tertiary amine is a potential side reaction. Using a controlled amount of the ketone and a suitable reducing agent like NaBH(OAc)₃, which is milder than NaBH₃CN, can help minimize this.

  • Buchwald-Hartwig Amination Failure: The success of this coupling is highly dependent on the exclusion of air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. The choice of ligand and base can also be critical and may require optimization for different substrates.

  • Purification Challenges: The basic nature of the final product may cause tailing on silica gel chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

Conclusion

The protocols outlined in this guide provide a robust and reproducible pathway for the synthesis of novel pyrazoloquinoline derivatives incorporating the this compound moiety. By following these detailed procedures and considering the provided expert insights, researchers can efficiently generate new chemical entities with high potential for drug discovery applications. The strategic diversification of the pyrazoloquinoline scaffold with saturated heterocyclic building blocks represents a promising avenue for the development of next-generation therapeutics.

References

Application Notes and Protocols for the Use of 3-methyltetrahydro-2H-pyran-4-amine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and natural products to enhance properties such as solubility, metabolic stability, and cell permeability.[1] The specific building block, 3-methyltetrahydro-2H-pyran-4-amine, offers a unique combination of a conformationally constrained cyclic amine with a stereodefined methyl group, providing a valuable vector for exploring chemical space in drug discovery programs. Its application is particularly notable in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, where the tetrahydropyran moiety plays a crucial role in binding to the enzyme's active site.[2][3]

Solid-phase organic synthesis provides a robust and efficient platform for the rapid generation of compound libraries for high-throughput screening.[4][5] By immobilizing a starting material or scaffold on a polymeric resin, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling automation.[6] This application note provides detailed protocols for the incorporation of this compound onto a solid support, focusing on two key synthetic transformations: reductive amination and amide bond formation.

Core Principles and Advantages in Solid-Phase Synthesis

The use of this compound in solid-phase synthesis offers several advantages:

  • Introduction of 3D-Rich Scaffolds: Moves away from flat, aromatic structures towards more drug-like molecules with defined three-dimensional shapes.

  • Modulation of Physicochemical Properties: The THP ring can improve aqueous solubility and reduce the lipophilicity of a target molecule.

  • Metabolic Stability: The cyclic nature of the amine can confer resistance to metabolic degradation compared to acyclic analogues.

  • Versatility in Derivatization: The secondary amine provides a reactive handle for a wide range of subsequent chemical transformations on the solid support.

Protocol 1: Incorporation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[7][8] In the context of solid-phase synthesis, this reaction is ideal for coupling primary and secondary amines to resin-bound aldehydes or ketones.[9] This protocol details the reductive amination of a resin-bound aldehyde with this compound.

Rationale for Experimental Choices
  • Resin Selection: An aldehyde-functionalized resin (e.g., Rink Amide resin treated to expose the aldehyde) is chosen as the solid support.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions, and can be used in a one-pot procedure.[8]

  • Solvent System: A mixture of dichloromethane (DCM) and trimethyl orthoformate (TMOF) is used. DCM is an excellent swelling solvent for many resins, while TMOF acts as a dehydrating agent to drive the formation of the intermediate iminium ion, which is crucial for the subsequent reduction.[7]

  • Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added to facilitate the formation of the iminium ion intermediate.

Experimental Workflow Diagram

reductive_amination_workflow resin Aldehyde-functionalized Resin swell Swell Resin in DCM/TMOF resin->swell 1. reaction Add this compound, NaBH(OAc)₃, and AcOH swell->reaction 2. wash Wash Resin (DMF, DCM, MeOH) reaction->wash 3. Shake overnight cleave Cleavage from Resin (e.g., TFA cocktail) wash->cleave 4. product Purified Product cleave->product 5.

Caption: Workflow for solid-phase reductive amination.

Step-by-Step Protocol
  • Resin Swelling: Swell the aldehyde-functionalized resin (1.0 g, 1.0 mmol/g loading) in a mixture of DCM/TMOF (9:1, 10 mL) for 30 minutes in a suitable reaction vessel.

  • Reaction Mixture Preparation: In a separate vial, dissolve this compound (3.0 mmol, 3.0 eq) in DCM/TMOF (9:1, 5 mL).

  • Addition of Reagents: Add the amine solution to the swollen resin. Gently agitate for 5 minutes.

  • Initiation of Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 mmol, 3.0 eq) to the reaction vessel, followed by glacial acetic acid (0.3 mmol, 0.3 eq).

  • Reaction: Seal the vessel and agitate at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Analysis (Optional Test Cleavage): A small sample of the resin can be treated with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2 hours to release the product for analysis by LC-MS to confirm successful coupling.

Quantitative Data Summary
ParameterValueNotes
Resin Loading1.0 mmol/gVaries by resin type and manufacturer
Equivalents of Amine3.0To drive the reaction to completion
Equivalents of Reducing Agent3.0To ensure complete reduction of the iminium ion
Reaction Time16 hoursCan be optimized based on reaction monitoring
Typical Yield>90%Based on test cleavage and LC-MS analysis
Purity (Crude)>85%Dependent on the purity of starting materials

Protocol 2: Incorporation via Amide Bond Formation

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and peptidomimetics.[10][11] This protocol outlines the coupling of this compound to a resin-bound carboxylic acid.

Rationale for Experimental Choices
  • Resin Selection: A resin with a carboxylic acid functionality is required. A common choice is a pre-loaded Wang or Rink Amide resin where the first amino acid has been attached, and its N-terminal protecting group (e.g., Fmoc) has been removed to expose the free amine, which is then coupled to a dicarboxylic acid linker if the final product is to be an amide. Alternatively, a resin with a carboxylic acid linker can be used directly.

  • Coupling Reagents: A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), is commonly employed to form a highly reactive activated ester intermediate, which then readily reacts with the amine.[12] This combination minimizes side reactions and racemization.

  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice for most solid-phase peptide synthesis and related amide bond formations due to its excellent resin-swelling properties and ability to dissolve a wide range of reagents.[6]

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize any salts present and to facilitate the reaction.

Experimental Workflow Diagram

amide_coupling_workflow resin Carboxylic Acid-functionalized Resin swell Swell Resin in DMF resin->swell 1. preactivate Pre-activate with DIC/Oxyma swell->preactivate 2. couple Add this compound and DIPEA preactivate->couple 3. wash Wash Resin (DMF, DCM, MeOH) couple->wash 4. Shake for 2-4 hours cleave Cleavage from Resin (e.g., TFA cocktail) wash->cleave 5. product Purified Product cleave->product 6.

Caption: Workflow for solid-phase amide bond formation.

Step-by-Step Protocol
  • Resin Swelling: Swell the carboxylic acid-functionalized resin (1.0 g, 0.8 mmol/g loading) in DMF (10 mL) for 30 minutes in a suitable reaction vessel.

  • Pre-activation: In a separate vial, dissolve DIC (2.4 mmol, 3.0 eq) and Oxyma (2.4 mmol, 3.0 eq) in DMF (5 mL). Add this solution to the swollen resin and agitate for 10 minutes.

  • Amine Addition: In another vial, dissolve this compound (2.4 mmol, 3.0 eq) and DIPEA (4.8 mmol, 6.0 eq) in DMF (5 mL).

  • Coupling Reaction: Add the amine solution to the pre-activated resin. Seal the vessel and agitate at room temperature for 2-4 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test) to detect the presence of free primary amines on the resin.

  • Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Analysis: As with the reductive amination protocol, a test cleavage can be performed on a small amount of resin to confirm the successful formation of the amide bond.

Quantitative Data Summary
ParameterValueNotes
Resin Loading0.8 mmol/gDependent on the specific resin used
Equivalents of Amine3.0Ensures complete reaction with the activated acid
Equivalents of Coupling Reagents3.0To ensure efficient activation of the carboxylic acid
Reaction Time2-4 hoursTypically faster than reductive amination
Typical Yield>95%Based on test cleavage and LC-MS analysis
Purity (Crude)>90%High purity is generally achieved with modern coupling reagents

Trustworthiness: Self-Validating Systems and Quality Control

To ensure the reliability of these protocols, in-process controls are essential.

  • Kaiser Test: For the amide bond formation, a negative Kaiser test result (the beads remain colorless or yellow) provides strong evidence that the coupling reaction has gone to completion and there are no remaining free primary amines on the resin.

  • Test Cleavage and Analysis: Before proceeding with large-scale synthesis or further derivatization, a small aliquot of the resin should be subjected to cleavage conditions. The resulting crude product should be analyzed by LC-MS and/or NMR to confirm the identity and purity of the desired product. This validates that the on-resin reaction was successful.[13]

Conclusion

This compound is a valuable building block for the solid-phase synthesis of diverse compound libraries, particularly for applications in drug discovery. The protocols for reductive amination and amide bond formation described herein provide robust and high-yielding methods for the incorporation of this scaffold onto a solid support. By leveraging the efficiency of solid-phase synthesis, researchers can rapidly generate novel molecules incorporating the advantageous properties of the tetrahydropyran motif.

References

Application Notes and Protocols for the Development of Triple Uptake Inhibitor Analogs from Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pyran-Based Triple Uptake Inhibitors in Neurotherapeutics

The landscape of antidepressant pharmacotherapy has evolved from single-action agents like Selective Serotonin Reuptake Inhibitors (SSRIs) towards multi-target approaches. The hypothesis that concurrently modulating all three major monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—could lead to antidepressants with a faster onset of action and greater efficacy has gained considerable traction.[1][2] This has spurred the development of Triple Reuptake Inhibitors (TRIs).[1][3] The pyran scaffold has emerged as a promising structural motif in the design of novel TRIs.[1][4] Its inherent stereochemical complexity and the ability to introduce diverse substituents allow for the fine-tuning of interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][5][6]

This guide provides a comprehensive overview of the synthetic strategies and preclinical evaluation protocols for developing novel triple uptake inhibitor analogs based on a pyran core. We will delve into the synthetic chemistry, in vitro characterization, in vivo validation, and crucial ADMET profiling necessary for advancing these compounds from the bench to potential clinical candidates.

PART 1: Synthetic Chemistry of Pyran-Based Analogs

The synthesis of trisubstituted pyran derivatives is a key step in developing novel TRIs.[7] The following is a generalized synthetic protocol, with the understanding that specific reaction conditions may need to be optimized based on the desired substitutions.

Protocol 1: Asymmetric Synthesis of a Trisubstituted Pyran Core

This protocol outlines a multi-step synthesis to generate a key pyran intermediate, which can then be further functionalized.

Step 1: Synthesis of the Dihydropyran Intermediate

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting diphenylmethane derivative in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents: Cool the solution to the specified reaction temperature (e.g., -78 °C) and add the appropriate reagents for the desired transformation (e.g., a chiral auxiliary for asymmetric induction).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and perform an aqueous work-up. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the dihydropyran intermediate.[7]

Step 2: Epoxidation and Ring Opening

  • Epoxidation: Dissolve the dihydropyran intermediate in a suitable solvent (e.g., dichloromethane) and add an epoxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA). Stir the reaction at room temperature until completion.

  • Nucleophilic Ring Opening: To the crude epoxide, add the desired amine nucleophile in a suitable solvent (e.g., isopropanol). Heat the reaction mixture to facilitate the ring-opening of the epoxide.

  • Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting amino alcohol by column chromatography to obtain the desired trisubstituted pyran core.[7]

Step 3: Final Analog Synthesis

  • Functionalization: The primary or secondary amine on the pyran core can be further functionalized through various reactions such as reductive amination, acylation, or alkylation to generate a library of diverse analogs.

  • Final Purification: Purify the final compounds using an appropriate method, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity for biological testing.

G A Starting Material (e.g., Diphenylmethane derivative) B Asymmetric Synthesis A->B C Dihydropyran Intermediate B->C D Epoxidation C->D E Epoxide Intermediate D->E F Nucleophilic Ring Opening (with desired amine) E->F G Trisubstituted Pyran Core F->G H Further Functionalization (e.g., Reductive Amination) G->H I Final Pyran-based TRI Analog H->I

Caption: General synthetic workflow for pyran-based TRI analogs.

PART 2: In Vitro Characterization of Monoamine Transporter Inhibition

The initial screening of newly synthesized compounds involves determining their affinity for and ability to inhibit the function of the dopamine, norepinephrine, and serotonin transporters.

Protocol 2: Radioligand Binding Assays for Transporter Affinity

This protocol determines the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.[8]

Materials:

  • HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[8]

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Assay buffer (e.g., phosphate-buffered saline with calcium and magnesium).

  • Non-specific binding inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

  • Test compounds at various concentrations.

  • 96-well microplates and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in the assay buffer to a desired concentration.

  • Assay Setup: In a 96-well plate, add the cell suspension, the radioligand at a concentration near its Kd, and the test compound at various concentrations. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Termination of Binding: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Synaptosomal [³H]-Monoamine Uptake Inhibition Assay

This assay measures the functional inhibition of monoamine uptake into synaptosomes.[9]

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Sucrose buffer for synaptosome preparation.

  • Krebs-Ringer buffer for the uptake assay.

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds at various concentrations.

  • Known transporter inhibitors for determining non-specific uptake.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and prepare synaptosomes through differential centrifugation.

  • Assay Setup: Pre-incubate the synaptosomes in Krebs-Ringer buffer with the test compound or vehicle for a specified time at 37 °C.

  • Initiation of Uptake: Initiate the uptake by adding the respective [³H]-monoamine.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Scintillation Counting: Lyse the synaptosomes and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake and determine the IC50 values for each compound.

Table 1: Representative In Vitro Data for Pyran-Based Analogs

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
D-14259.329.314.7
D-16137.412.525.1
Analog X45.238.922.8
Analog Y88.115.610.5

Note: The data presented are hypothetical and for illustrative purposes.[1][3]

G cluster_0 In Vitro Screening Funnel A Synthesized Pyran Analogs B Primary Binding Assays (DAT, NET, SERT) A->B High-Throughput Screening C Functional Uptake Assays (DAT, NET, SERT) B->C Potent Binders D Lead Compound Selection C->D Compounds with Desired Inhibition Profile

Caption: In vitro screening funnel for pyran-based TRI analogs.

PART 3: In Vivo Evaluation of Neurotransmitter Modulation

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their ability to modulate neurotransmitter levels in the brain of living animals.[10][11]

Protocol 4: In Vivo Microdialysis in Rodents

In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter concentrations in specific brain regions.[12][13][14]

Procedure:

  • Animal Preparation and Surgery: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.[10]

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[12]

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, collect baseline dialysate samples at regular intervals.[10]

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Dosing Sample Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

G cluster_0 In Vivo Microdialysis Setup Pump Perfusion Pump aCSF Animal {Freely Moving Animal | Brain with Implanted Probe} Pump->Animal Inlet Collector Fraction Collector Cooled Vials Animal->Collector Outlet (Dialysate) HPLC {HPLC-ED System | Data Acquisition} Collector->HPLC Sample Analysis

Caption: Experimental setup for in vivo microdialysis.

PART 4: ADMET Profiling for CNS Drug Candidates

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the success of any CNS drug development program.[15][16][17]

Protocol 5: Key In Vitro ADMET Assays

1. Metabolic Stability Assay (Human Liver Microsomes):

  • Purpose: To assess the intrinsic clearance of the compound by metabolic enzymes.

  • Procedure: Incubate the test compound with human liver microsomes and NADPH. At various time points, quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

2. Blood-Brain Barrier (BBB) Permeability Assay (PAMPA):

  • Purpose: To predict the passive permeability of a compound across the BBB.

  • Procedure: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with a lipid-coated filter support separating a donor and an acceptor compartment. Add the test compound to the donor compartment and measure its concentration in the acceptor compartment after a set incubation time.

  • Data: Calculate the permeability coefficient (Pe).

3. P-glycoprotein (P-gp) Efflux Assay:

  • Purpose: To determine if the compound is a substrate of the P-gp efflux transporter at the BBB.

  • Procedure: Use a cell-based assay with cells overexpressing P-gp (e.g., MDCK-MDR1). Measure the bidirectional transport of the compound across a cell monolayer.

  • Data: Calculate the efflux ratio (ER). An ER > 2 suggests the compound is a P-gp substrate.

Table 2: Representative ADMET Profile for a Lead Candidate

AssayParameterResultInterpretation
Metabolic Stabilityt½ (min)> 60High metabolic stability
BBB PermeabilityPe (10⁻⁶ cm/s)8.5Good predicted BBB penetration
P-gp EffluxEfflux Ratio1.2Not a significant P-gp substrate
CYP Inhibition (e.g., 3A4)IC50 (µM)> 10Low risk of drug-drug interactions

Note: The data presented are hypothetical and for illustrative purposes.[18][19]

Conclusion and Future Directions

The development of triple uptake inhibitors from pyran derivatives represents a promising avenue for novel antidepressant therapies. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, in vivo validation, and ADMET profiling of these compounds. A thorough understanding of the structure-activity relationships, guided by the data generated from these assays, is essential for optimizing the pharmacological profile of lead candidates. Future work should focus on further refining the selectivity and potency of these analogs, as well as conducting more extensive preclinical safety and efficacy studies to support their advancement towards clinical trials.

References

Application Notes & Protocols: A Guide to the Synthesis of Potent TGF-β Type I Receptor (ALK5) Inhibitors from Pyran-4-amine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, fibrosis, and medicinal chemistry.

Abstract

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a key driver in pathologies such as cancer and fibrosis.[1][2] The TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), represents a primary node for therapeutic intervention.[3] This guide provides a detailed technical overview and step-by-step protocol for the synthesis of a potent class of ALK5 inhibitors built from a versatile pyran-4-amine scaffold. We will explore the scientific rationale behind the synthetic strategy, detail the experimental procedures for key transformations, and discuss the significance of this chemical series in the context of modern drug discovery.

Scientific Foundation: Targeting the TGF-β/ALK5 Axis

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[2][4] This phosphorylation event activates the ALK5 kinase domain, which in turn phosphorylates its downstream substrates, primarily the SMAD2 and SMAD3 proteins.[5][6] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes involved in processes like cell cycle control, apoptosis, and extracellular matrix production.[4][7]

In advanced cancers, TGF-β signaling switches from a tumor-suppressive to a tumor-promoting role, fostering epithelial-to-mesenchymal transition (EMT), metastasis, and immunosuppression.[8][9] Consequently, inhibiting the kinase activity of ALK5 is a validated therapeutic strategy to block these pro-oncogenic effects.[5] Small molecule inhibitors that act as ATP-competitive antagonists of the ALK5 kinase domain have shown significant promise in preclinical and clinical studies.[8]

The pyran motif is a "privileged scaffold" in medicinal chemistry, frequently found in natural products and synthetic drugs, valued for its favorable physicochemical properties and ability to form key interactions with biological targets. Specifically, the tetrahydro-2H-pyran-4-yl moiety has been successfully incorporated into ALK5 inhibitors to improve properties like solubility and metabolic stability.[1]

TGF-β Signaling Pathway and Point of Inhibition

This diagram illustrates the canonical TGF-β/SMAD signaling pathway and highlights the role of ALK5 as the target for small molecule inhibitors synthesized from pyran-4-amine precursors.

Caption: TGF-β/ALK5 signaling pathway and inhibitor mechanism.

Synthetic Strategy and Workflow

The synthesis of the target inhibitors, exemplified by derivatives of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine, is a multi-step process that builds complexity systematically.[1] The core strategy involves three key phases:

  • Construction of the Pyrazole Core: A substituted pyrazole ring bearing the essential tetrahydro-pyran moiety is synthesized.

  • Installation of the Pyridine Linker: The pyrazole core is linked to a functionalized pyridine ring via an ether bond.

  • Final Derivatization: The molecule is completed through a coupling reaction to introduce the final amine or substituted amine group, which is crucial for binding to the ALK5 active site.

General Synthetic Workflow

This diagram outlines the high-level synthetic plan for constructing the pyran-based ALK5 inhibitors.

Workflow Start Pyran-4-amine Precursors & Diketone Step1 Step 1: Pyrazole Formation (Condensation Reaction) Start->Step1 Intermediate1 Intermediate A: Substituted Pyrazole Core Step1->Intermediate1 Step2 Step 2: Ether Synthesis (SNAr Reaction) Intermediate1->Step2 Intermediate2 Intermediate B: Pyrazole-Pyridine Ether Step2->Intermediate2 Step3 Step 3: Final Coupling (Buchwald-Hartwig or SNAr) Intermediate2->Step3 Final Target ALK5 Inhibitor Step3->Final

Caption: High-level workflow for inhibitor synthesis.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from published literature for the preparation of a potent ALK5 inhibitor.[1] Researchers should perform their own optimization and characterization.

Materials and Reagents
  • Tetrahydro-2H-pyran-4-carbaldehyde

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Cyclopropylhydrazine hydrochloride

  • 4-Hydroxy-2-chloropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 2-Amino-4-(trifluoromethyl)pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Standard solvents for reaction and chromatography (DCM, EtOAc, Hexanes, MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol (Intermediate A)

Causality: This step constructs the core pyrazole heterocycle functionalized with the key tetrahydropyran group. The reaction is a classical pyrazole synthesis via condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.

  • Preparation of the Diketone Equivalent:

    • To a stirred solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in anhydrous THF at 0 °C, add ethyl trifluoroacetate (1.1 eq) followed by sodium methoxide (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with aqueous HCl (1M) until acidic (pH ~5-6) and extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 1,1,1-trifluoro-4-(tetrahydro-2H-pyran-4-yl)butane-2,4-dione is used directly in the next step.

  • Pyrazole Formation:

    • Dissolve the crude diketone from the previous step in ethanol.

    • Add cyclopropylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield Intermediate A as a solid.

Step 2: Synthesis of 2-chloro-4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine (Intermediate B)

Causality: This is a nucleophilic aromatic substitution (SₙAr) reaction. The hydroxyl group of the pyrazole (Intermediate A ) acts as a nucleophile, displacing the chlorine atom from an activated pyridine ring. The 4-position is activated by the electron-withdrawing nature of the nitrogen atom and the opposing chlorine.

  • To a solution of Intermediate A (1.0 eq) and 2,4-dichloropyridine (or a suitable 4-hydroxy-2-chloropyridine equivalent) (1.1 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C for 8-12 hours, monitoring completion by TLC or LC-MS.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then brine to remove DMF.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (Hexanes/EtOAc gradient) to afford Intermediate B .

Step 3: Synthesis of N-(4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Final Product)

Causality: This final step is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds. This reaction couples the chlorinated pyridine (Intermediate B ) with the desired amine, which provides key hydrogen bonding interactions in the ALK5 kinase domain.

  • In a reaction vial, combine Intermediate B (1.0 eq), the desired aminopyridine (e.g., 2-amino-4-(trifluoromethyl)pyridine) (1.2 eq), cesium carbonate (Cs₂CO₃) (2.5 eq), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the vial and heat the mixture to 100-120 °C for 12-24 hours. Monitor progress by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography and/or preparative HPLC to yield the final inhibitor.

Characterization and Data

The identity and purity of all intermediates and the final product must be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (LC-MS/HRMS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

Table 1: Representative ALK5 Inhibitor Activity Data

The following table summarizes biological data for representative compounds from this chemical class, demonstrating their high potency.

Compound IDStructure (R-group on 2-amino-pyridine)ALK5 IC₅₀ (nM)[1]Cellular Activity (pSMAD IC₅₀, nM)[1]
12r [1]4-(phenylsulfonamido)1.215.3
8h 4-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)phenyl25.074.6 (NIH3T3 cell activity)
SB-431542 (Reference Compound)94.0~500 (PAI-1 expression)

Conclusion and Future Directions

The synthetic route detailed herein provides a robust and adaptable platform for generating potent and selective ALK5 inhibitors based on a pyran-4-amine precursor. The modularity of the final Buchwald-Hartwig coupling step allows for extensive exploration of the structure-activity relationship (SAR) at the solvent-exposed region of the ALK5 ATP-binding site. By modifying the amine coupling partner, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetics. These compounds serve as valuable tools for interrogating TGF-β biology and as starting points for the development of novel therapeutics for fibrosis and cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-methyltetrahydro-2H-pyran-4-amine. This molecule is a valuable building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and stereochemical control. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will delve into the most common synthetic route—reductive amination—and provide expert-driven, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

Section 1: The Core Synthesis Pathway: Reductive Amination

The most prevalent and versatile method for preparing this compound is the reductive amination of the corresponding ketone, 3-methyltetrahydro-2H-pyran-4-one. This one-pot reaction involves two key steps:

  • Imine/Enamine Formation: The ketone reacts with an amine source (commonly ammonia or an ammonium salt) under mildly acidic conditions to form a transient iminium ion intermediate.

  • Reduction: A selective reducing agent is used to reduce the iminium ion to the final amine product.

The choice of reagents and conditions is critical for maximizing yield and minimizing side products.[1][2]

G ketone 3-Methyltetrahydro-2H-pyran-4-one iminium Iminium Intermediate ketone->iminium Condensation amine_source Amine Source (e.g., NH4OAc) amine_source->iminium acid_catalyst Acid Catalyst (e.g., AcOH) acid_catalyst->iminium product This compound iminium->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: General workflow for the reductive amination synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My yield is consistently low, or the reaction does not go to completion. How can I improve it?

A1: Low yield is a frequent issue stemming from several factors. Let's break down the critical parameters for optimization.

  • Causality: The overall reaction rate depends on the equilibrium of iminium ion formation and the subsequent rate of reduction. If the iminium ion does not form efficiently or if it is unstable, the yield will be poor. Similarly, an inappropriate reducing agent can either be too slow or cause side reactions.

  • Key Optimization Parameters:

    • pH Control: The formation of the iminium ion is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically between 5 and 7. If the solution is too acidic, the amine source is fully protonated and non-nucleophilic. If too basic, the carbonyl group is not sufficiently activated by protonation. Acetic acid is a common and effective catalyst.

    • Amine Source: Using an ammonium salt like ammonium acetate (NH₄OAc) is often advantageous. It provides both the ammonia source and a buffering effect to maintain a suitable pH. A moderate excess (1.5-3.0 equivalents) is recommended to push the equilibrium towards imine formation.

    • Choice of Reducing Agent: This is one of the most critical decisions. The ideal reagent should selectively reduce the iminium ion much faster than it reduces the starting ketone.[1] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over sodium borohydride (NaBH₄) for this reason, as their reactivity is attenuated, especially at mildly acidic pH.[1][3]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentProsConsTypical Conditions
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over ketones at pH 5-7.[1]Toxic cyanide byproduct; requires careful quenching and disposal.Methanol (MeOH), pH 5-7 (AcOH), Room Temp.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Non-toxic, highly selective, and commercially available as a stable solid. Often gives higher yields.More expensive; can be moisture-sensitive.Dichloroethane (DCE) or Tetrahydrofuran (THF), Room Temp.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can readily reduce the starting ketone, leading to alcohol byproduct. Less selective.[4]Methanol (MeOH), often requires careful pH and temperature control.
Catalytic Hydrogenation (H₂/Pd/C) "Green" reagent with water as the only byproduct. Excellent for large-scale synthesis.Requires specialized pressure equipment; catalyst can be pyrophoric.[5]Ethanol (EtOH) or MeOH, H₂ (30-50 psi), Room Temp to 40°C.
Q2: I'm observing significant impurities in my crude product. What are they, and how can I minimize them?

A2: The primary side product in this reaction is typically 3-methyltetrahydro-2H-pyran-4-ol, formed from the direct reduction of the starting ketone.

  • Mechanism of Side Product Formation: This occurs when the reducing agent is too powerful or when the rate of ketone reduction is competitive with the rate of iminium ion reduction. This is a common issue when using strong hydrides like NaBH₄.[1]

  • Minimization Strategies:

    • Use a Selective Reducing Agent: As detailed in Table 1, switching from NaBH₄ to NaBH₃CN or NaBH(OAc)₃ is the most effective way to prevent alcohol formation. These reagents are significantly less reactive towards ketones under the reaction conditions.

    • Staged Addition: A stepwise procedure can be employed. First, allow the ketone and amine source to stir for a period (e.g., 1-2 hours) to allow the iminium ion to form. Then, add the reducing agent. This ensures a higher concentration of the desired intermediate before the reduction step begins.[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting ketone. If the ketone is disappearing but the desired amine is not forming, it is likely being converted to the alcohol.

G cluster_0 Reaction Pathways Ketone 3-Methyltetrahydro-2H-pyran-4-one Iminium Iminium Ion Ketone->Iminium + NH3 - H2O Alcohol Side Product: 3-Methyltetrahydro-2H-pyran-4-ol Ketone->Alcohol Reduction (Side Reaction) Amine Desired Product: This compound Iminium->Amine Reduction (Desired Pathway)

References

Technisches Support-Center: Trennung von Diastereomeren von 3-Methyltetrahydro-2H-pyran-4-amin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut. Hier ist das technische Support-Center für die Trennung von Diastereomeren von 3-Methyltetrahydro-2H-pyran-4-amin.

An die leitenden Anwendungswissenschaftler, Forscher und Fachleute für die Arzneimittelentwicklung,

Dieses Dokument dient als spezielles technisches Ressourcenzentrum, das sich mit den Feinheiten der Trennung der Diastereomere von 3-Methyltetrahydro-2H-pyran-4-amin befasst. Diese cyclische Aminstruktur mit Chiralitätszentren an den C3- und C4-Positionen stellt eine häufige, aber nicht triviale Herausforderung in der synthetischen und pharmazeutischen Chemie dar. Die genaue Trennung und Quantifizierung dieser Diastereomere (d. h. der cis- und trans-Isomere) ist für die Charakterisierung von Zwischenprodukten, die Kontrolle der Reaktionsselektivität und die Gewährleistung der stereochemischen Reinheit von pharmazeutischen Wirkstoffen (APIs) von entscheidender Bedeutung.

Dieser Leitfaden ist in einem Frage-und-Antwort-Format strukturiert, um direkte, umsetzbare Lösungen für experimentelle Hürden zu bieten. Er kombiniert grundlegende Prinzipien mit praxiserprobten Einblicken, um Ihre Methodik zu optimieren und zuverlässige, reproduzierbare Ergebnisse zu gewährleisten.

Teil 1: Leitfaden zur technischen Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Trennungsprozesses auftreten können, und bietet wahrscheinliche Ursachen und detaillierte Lösungen.

Problem 1: Schlechte oder keine chromatographische Auflösung zwischen den Diastereomeren bei der HPLC oder SFC.

  • Wahrscheinliche Ursache: Die Selektivität der stationären Phase und der mobilen Phase ist unzureichend, um die subtilen strukturellen Unterschiede zwischen den cis- und trans-Isomeren zu unterscheiden. Diastereomere können auf Standard-Umkehrphasen-Säulen (RP) ähnliche Retentionszeiten aufweisen.

  • Lösung und wissenschaftliche Begründung:

    • Systematisches Säulenscreening: Beginnen Sie nicht nur mit einer Standard-C18-Säule. Bewerten Sie eine Reihe von stationären Phasen mit unterschiedlichen Selektivitäten. Isomerentrennungen profitieren oft von Phenyl-Hexyl-, Biphenyl- oder polar eingebetteten Phasen, die alternative Wechselwirkungsmechanismen wie π-π-Wechselwirkungen und Formselektivität bieten. Bei der superkritischen Fluidchromatographie (SFC) sind unmodifizierte Siliciumdioxid- oder Diol-Säulen oft erfolgreich bei der Trennung von Diastereomeren.[1][2]

    • Optimierung der mobilen Phase: Passen Sie die Stärke und Zusammensetzung des organischen Modifikators (z. B. Acetonitril vs. Methanol in der RP-HPLC) an. Methanol ist ein besserer Wasserstoffbrücken-Donor und -Akzeptor als Acetonitril und kann die Selektivität für polare Analyten wie Amine verbessern.

    • Verwendung von chiralen stationären Phasen (CSPs): Obwohl es sich um Diastereomere handelt, können CSPs eine ausgezeichnete Selektivität bieten, da sie eine hochgeordnete chirale Umgebung schaffen, die die Gesamtform des Moleküls, einschließlich der relativen Orientierung der Methyl- und Amingruppen, stark unterscheidet.[1][3]

    • Temperaturoptimierung: Die Temperatur beeinflusst die Viskosität der mobilen Phase und die Kinetik der Analyten-Säulen-Wechselwirkung. Eine Variation der Säulentemperatur (z. B. Testen bei 25 °C, 40 °C und 60 °C) kann die Auflösung manchmal erheblich verbessern.[4]

Problem 2: Starkes Peak-Tailing für beide Isomere in der RP-HPLC.

  • Wahrscheinliche Ursache: Die primäre Amingruppe, die bei neutralem pH-Wert protoniert (positiv geladen) ist, durchläuft eine sekundäre ionische Wechselwirkung mit deprotonierten, sauren Silanolgruppen (-Si-O⁻) auf der Oberfläche des Siliciumdioxid-Trägermaterials der Säule. Dies führt zu einer nicht-idealen Chromatographie.

  • Lösung und wissenschaftliche Begründung:

    • pH-Anpassung der mobilen Phase: Erhöhen Sie den pH-Wert der mobilen Phase auf >9 (falls die Säule stabil ist), um das Amin in seiner neutralen, ungeladenen Form zu halten. Dies neutralisiert die ionische Wechselwirkung. Verwenden Sie jedoch nur Säulen, die für hohe pH-Werte ausgelegt sind (z. B. Hybrid- oder Ethylen-verbrückte Partikel), um eine Auflösung des Siliciumdioxids zu vermeiden.

    • Verwendung eines konkurrierenden Basenadditivs: Fügen Sie der mobilen Phase eine kleine Menge (z. B. 0,05–0,1 %) einer konkurrierenden Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) hinzu. Diese Amine binden bevorzugt an die aktiven Silanolstellen und maskieren sie effektiv vor Ihrem Analyten, wodurch das Tailing reduziert wird.[5]

    • Pufferung: Verwenden Sie einen Puffer (z. B. 10–25 mM Ammoniumformiat oder -acetat), um einen konstanten Ionisationszustand sowohl des Analyten als auch der Silanole aufrechtzuerhalten, was zu einer stabileren Retention und einer besseren Peakform führt.[5]

Problem 3: Inkonsistente Retentionszeiten von Lauf zu Lauf.

  • Wahrscheinliche Ursache: Dies ist oft auf unzureichende Säulenäquilibrierung, Temperaturschwankungen oder Änderungen in der Zusammensetzung der mobilen Phase zurückzuführen.

  • Lösung und wissenschaftliche Begründung:

    • Sicherstellung einer vollständigen Äquilibrierung: Spülen Sie die Säule vor der ersten Injektion immer mit mindestens 10–20 Säulenvolumina der anfänglichen mobilen Phase. Wenn Sie die mobile Phase wechseln, stellen Sie sicher, dass das vorherige Lösungsmittel vollständig aus dem System gespült wurde.[4]

    • Verwendung eines Säulenofens: Die Umgebungstemperatur kann schwanken und die Retentionszeiten um 1–2 % pro 1 °C Änderung beeinflussen.[4] Ein thermostatisierter Säulenofen sorgt für eine stabile Betriebstemperatur und damit für reproduzierbare Ergebnisse.

    • Frische Zubereitung der mobilen Phase: Bereiten Sie die mobile Phase täglich frisch zu. Flüchtige organische Lösungsmittel können verdampfen, und der pH-Wert von wässrigen Puffern kann sich durch die Aufnahme von atmosphärischem CO₂ ändern, was beides die Zusammensetzung und damit die Retentionszeiten verändert.[6]

Problem 4: Die NMR-Signale der Diastereomere sind überlappend und für eine genaue Quantifizierung ungeeignet.

  • Wahrscheinliche Ursache: Die chemischen Umgebungen der Protonen in den beiden Diastereomeren sind sehr ähnlich, was zu minimalen Unterschieden in den chemischen Verschiebungen führt, insbesondere bei Spektrometern mit niedrigerer Feldstärke.

  • Lösung und wissenschaftliche Begründung:

    • Verwendung eines Spektrometers mit höherer Feldstärke: Höhere Magnetfelder (z. B. 500 MHz oder mehr) erhöhen die Streuung der chemischen Verschiebungen und können oft überlappende Signale auflösen.

    • Verwendung von chiralen Verschiebungsreagenzien: Lanthanid-Verschiebungsreagenzien (z. B. Eu(fod)₃) können sich reversibel mit der Amingruppe koordinieren und große Änderungen der chemischen Verschiebungen bei nahegelegenen Protonen induzieren. Da die Komplexgeometrie für jedes Diastereomer unterschiedlich ist, werden die Signale unterschiedlich verschoben, was die Auflösung verbessert.[7]

    • Analyse nach Derivatisierung: Die Reaktion des Amins mit einem chiralen Derivatisierungsmittel (CDA) wie Mosher-Säurechlorid erzeugt ein neues Paar Diastereomere.[8] Das CDA führt typischerweise große, magnetisch anisotrope Gruppen (wie eine Phenylgruppe) ein, die die chemischen Verschiebungen der Protonen in der Nähe des ursprünglichen Chiralitätszentrums erheblich beeinflussen und oft eine ausgezeichnete spektrale Auflösung für die Quantifizierung bieten.[7][9]

    • Fortgeschrittene NMR-Techniken: Methoden wie die bandselektive reine Verschiebungs-NMR können die homonukleare Kopplung unterdrücken und Multipletts zu Singuletts zusammenfallen lassen, was die spektrale Überlappung drastisch reduziert und eine genaue Integration ermöglicht.[10]

Teil 2: Häufig gestellte Fragen (FAQs)

F1: Was sind die primären Strategien zur Trennung der Diastereomere von 3-Methyltetrahydro-2H-pyran-4-amin?

Die Trennung kann hauptsächlich durch zwei Strategien erreicht werden:

  • Direkte chromatographische Trennung: Dies ist der einfachste Ansatz, bei dem die Mischung direkt auf eine HPLC- oder SFC-Säule injiziert wird. Der Erfolg hängt davon ab, eine Säule und eine mobile Phase zu finden, die genügend Selektivität bieten, um die cis- und trans-Isomere aufzulösen.[1][2]

  • Indirekte Trennung durch Derivatisierung: Bei diesem Ansatz wird die racemische Aminmischung mit einem einzigen, enantiomerenreinen chiralen Derivatisierungsmittel (CDA) umgesetzt.[9][11] Dadurch wird das ursprüngliche Gemisch von Enantiomerenpaaren in ein Gemisch von Diastereomeren umgewandelt. Da diese neu gebildeten Diastereomere unterschiedliche physikalische Eigenschaften haben, können sie oft leicht auf einer Standard-Achiral-Säule (z. B. C18) getrennt werden.[12]

  • Klassische Auflösung durch Kristallisation: Die Bildung eines Salzes mit einer enantiomerenreinen chiralen Säure (z. B. Weinsäure oder Camphersulfonsäure) erzeugt diastereomere Salze. Diese Salze haben unterschiedliche Löslichkeiten und können durch fraktionierte Kristallisation getrennt werden.[13][14]

F2: Welche chiralen Derivatisierungsmittel (CDAs) eignen sich für eine primäre Aminogruppe?

Für primäre Amine wie 3-Methyltetrahydro-2H-pyran-4-amin stehen mehrere hochwirksame CDAs zur Verfügung. Die Wahl hängt von den analytischen Anforderungen ab (z. B. Nachweismethode, erforderliche Stabilität).

Derivatisierungsmittel (CDA)AbkürzungReaktionsbedingungenVorteile
1-Fluor-2,4-dinitrophenyl-5-L-alaninamidMarfey's Reagenz (FDAA)Milde alkalische Bedingungen (z. B. NaHCO₃), 40–50 °C, 60–90 minStabile Derivate, starke UV-Absorption bei 340 nm.[12][15]
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosylisothiocyanatGITCRaumtemperatur, 10–35 minSchnelle Reaktion, gute chromatographische Eigenschaften.[12]
α-Methoxy-α-(trifluormethyl)phenylacetylchloridMosher-Säurechlorid (MTPA-Cl)Aprotisches Lösungsmittel mit einer nicht-nukleophilen Base (z. B. Pyridin)Nützlich für die NMR-Analyse zur Bestimmung der absoluten Konfiguration.[8][11]
o-Phthaldialdehyd / Chirales ThiolOPARaumtemperatur, schnelle Reaktion (~1–2 min)Erzeugt hoch fluoreszierende Derivate, ideal für den Nachweis von Spuren.[12][15]

F3: Wie kann ich das diastereomere Verhältnis (d.r.) nach der Trennung genau bestimmen?

Die primäre Methode ist die Integration der Peakflächen im resultierenden Chromatogramm. Für eine genaue Quantifizierung:

  • Stellen Sie die Basislinienauflösung sicher: Die Peaks sollten idealerweise zur Basislinie zurückkehren (Auflösung > 1,5), um Integrationsfehler zu vermeiden.

  • Überprüfen Sie die Linearität des Detektors: Stellen Sie sicher, dass die Konzentration des Analyten innerhalb des linearen Bereichs des Detektors (z. B. UV, MS) liegt.

  • Bestätigung durch NMR: Das durch Chromatographie bestimmte Verhältnis sollte nach Möglichkeit durch ¹H-NMR-Spektroskopie bestätigt werden. Wählen Sie gut aufgelöste, nicht überlappende Signale, die für jedes Diastereomer einzigartig sind, und integrieren Sie deren Flächen. Führen Sie eine sorgfältige Basislinienkorrektur durch, um genaue Integrationswerte zu gewährleisten.[16]

F4: Ist die kinetische Racematspaltung eine praktikable Option für diese Art von Molekül?

Ja, die kinetische Racematspaltung ist eine leistungsstarke Technik für cyclische Amine.[17][18] Bei diesem Verfahren wird ein chiraler Katalysator oder ein Reagenz verwendet, das mit einem Enantiomer des Amins schneller reagiert als mit dem anderen. Dies führt zu einer Anreicherung des langsamer reagierenden Enantiomers und der Bildung eines derivatisierten Produkts aus dem schneller reagierenden Enantiomer.[19][20] Obwohl dies typischerweise zur Trennung von Enantiomeren verwendet wird, können die Prinzipien angepasst werden. Der Hauptnachteil ist, dass die maximale theoretische Ausbeute für ein einzelnes Enantiomer 50 % beträgt, es sei denn, das unerwünschte Enantiomer kann racemisiert und recycelt werden.[21]

Teil 3: Experimentelle Arbeitsabläufe und Protokolle

Arbeitsablauf zur Methodenauswahl und -optimierung

Der folgende Diagramm zeigt einen logischen Arbeitsablauf zur Herangehensweise an das Trennungsproblem.

Separation_Workflow cluster_start cluster_direct Direkte Methode cluster_indirect Indirekte Methode cluster_analysis Analyse cluster_end start Diastereomerengemisch von 3-Methyl-THP-4-amin direct_hplc Versuch der direkten Trennung (HPLC / SFC) start->direct_hplc screen_cols Säulenscreening (C18, Phenyl, Polar, Chiral) direct_hplc->screen_cols opt_mobile Optimierung der mobilen Phase (Lösungsmittel, Additive, pH) screen_cols->opt_mobile deriv Derivatisierung mit chiralem Derivatisierungsmittel (CDA) opt_mobile->deriv Nicht erfolgreich? quant Quantifizierung (Peakflächenintegration) opt_mobile->quant Erfolgreich? select_cda CDA auswählen (z.B. Marfey's Reagenz) deriv->select_cda react Reaktion durchführen und Derivate bilden select_cda->react achiral_hplc Trennung auf achiraler Säule (z.B. Standard C18) react->achiral_hplc achiral_hplc->quant confirm Bestätigung durch NMR (Integration der Signale) quant->confirm success Getrennte Diastereomere & Genaues d.r. confirm->success

Bildunterschrift: Logischer Arbeitsablauf für die Trennung von Diastereomeren.

Protokoll: Derivatisierung mit Marfey's Reagenz (FDAA)

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Derivatisierung von 3-Methyltetrahydro-2H-pyran-4-amin zur HPLC-Analyse.[12][15]

  • Probenvorbereitung: Bereiten Sie eine Stammlösung Ihrer Amin-Diastereomerenmischung in einem geeigneten Lösungsmittel (z. B. Wasser oder Acetonitril) in einer Konzentration von ca. 0,5–1,0 mM vor.

  • Reagenzvorbereitung:

    • Bereiten Sie eine 20-mM-Lösung von Marfey's Reagenz (FDAA) in Aceton vor.

    • Bereiten Sie eine 1-M-Lösung von Natriumbicarbonat (NaHCO₃) in Wasser vor.

  • Derivatisierungsreaktion:

    • Geben Sie in ein 1,5-ml-Mikrozentrifugenröhrchen 100 µL Ihrer Aminprobenlösung.

    • Fügen Sie 200 µL der 1-M-NaHCO₃-Lösung hinzu und mischen Sie.

    • Fügen Sie 200 µL der 20-mM-Lösung von Marfey's Reagenz hinzu.

    • Verschließen Sie das Röhrchen fest und mischen Sie es gründlich.

  • Inkubation: Inkubieren Sie das Reaktionsgemisch 60–90 Minuten lang bei 40 °C in einem Heizblock oder Wasserbad.

  • Reaktionsabbruch (Quenching): Kühlen Sie das Röhrchen auf Raumtemperatur ab. Brechen Sie die Reaktion ab, indem Sie 50 µL 2 M Salzsäure (HCl) hinzufügen, um die Lösung anzusäuern und überschüssiges Reagenz zu hydrolysieren.

  • Analyse: Die Probe ist nun bereit zur Verdünnung (falls erforderlich) und Injektion in ein RP-HPLC-System.

    • Typische HPLC-Bedingungen:

      • Säule: Standard C18 (z. B. 4,6 x 150 mm, 5 µm)

      • Mobile Phase A: Wasser mit 0,1 % Trifluoressigsäure (TFA) oder Ameisensäure

      • Mobile Phase B: Acetonitril mit 0,1 % TFA oder Ameisensäure

      • Gradient: Ein linearer Gradient von ~20 % B bis 80 % B über 20–30 Minuten.

      • Detektion: UV bei 340 nm.

Referenzen

  • A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. (2025). Benchchem. 12

  • Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. 22

  • Jain, R., & Vederas, J. C. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. 23

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Source not provided. 1

  • Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. 2

  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.

  • Frequently Asked Questions - Chiral. (n.d.). BOC Sciences.

  • Chiral resolution. (n.d.). Wikipedia. 13

  • Kinetic resolution of chiral amines. (n.d.). Google Patents. 17

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. 7

  • Wang, C., et al. (2015). Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines. RSC Publishing. 18

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). 10

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. 26

  • Chiral derivatizing agent. (n.d.). Grokipedia. 9

  • Chiral Derivatization Reagents. (n.d.). Alfa Chemistry. 11

  • Novel Separation Approach for Multiple Chiral Center Molecules. (n.d.). Sigma-Aldrich. 3

  • Binanzer, M., et al. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society. 19

  • Kinetic resolution of amines. (n.d.). Bode Research Group. 20

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. 21

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014). ResearchGate. 16

  • Chiral derivatizing agent. (n.d.). Wikipedia. 8

  • Ilisz, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. 15

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. 6

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Source not provided. 5

  • Troubleshooting Guide. (n.d.). Phenomenex. 27

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Source not provided. 14

  • HPLC Troubleshooting Guide. (n.d.). Source not provided. 4

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. 28

References

Overcoming challenges in the stereoselective reduction of tetrahydropyranones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective reduction of tetrahydropyranones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in these important heterocyclic systems. The tetrahydropyran motif is a prevalent core in numerous natural products and pharmaceuticals, making the precise control of its stereocenters a critical aspect of modern organic synthesis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will delve into the mechanistic rationale behind experimental choices to provide not just solutions, but a deeper understanding of the underlying principles.

Troubleshooting Guides and FAQs

Section 1: Poor Diastereoselectivity
FAQ 1: My reduction of a 2-substituted tetrahydropyran-4-one is giving a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the equatorial alcohol?

This is a common challenge that often arises from using non-bulky reducing agents that exhibit poor facial selectivity. To favor the formation of the equatorial alcohol, you need a reducing agent that preferentially attacks from the axial face of the carbonyl.

Core Principle: The stereochemical outcome of ketone reductions is often governed by steric hindrance. Bulky reducing agents will approach the carbonyl from the less sterically hindered face. In a chair-like conformation of a tetrahydropyranone, the axial face is often more accessible.

Troubleshooting Steps:

  • Employ a Bulky Reducing Agent: Switch from a less sterically demanding reagent like sodium borohydride (NaBH₄) to a bulkier hydride source. L-selectride® (lithium tri-sec-butylborohydride) or K-selectride® (potassium tri-sec-butylborohydride) are excellent choices.[1][2][3] Their large sec-butyl groups create significant steric hindrance, forcing the hydride to be delivered from the axial direction, resulting in the desired equatorial alcohol.[1][2]

  • Optimize Reaction Temperature: Lowering the reaction temperature, typically to -78 °C, can significantly enhance diastereoselectivity.[4] Lower temperatures increase the energy difference between the competing transition states, favoring the pathway with the lower activation energy, which in this case leads to the equatorial alcohol.

Comparative Data of Reducing Agents:

Reducing AgentTypical Diastereomeric Ratio (Equatorial:Axial)Typical Reaction Temperature
Sodium Borohydride (NaBH₄)~1:1 to 3:10 °C to RT
L-selectride®>10:1-78 °C
K-selectride®>10:1-78 °C
FAQ 2: I am trying to synthesize the axial alcohol selectively, but the equatorial isomer is the major product. What strategies can I employ to reverse the selectivity?

Achieving the axial alcohol requires a different approach that often involves either chelation control or directing group effects.

Core Principle: Chelation control can be used when a chelating group (like a hydroxyl or alkoxy group) is present at a suitable position (typically α or β to the carbonyl).[5][6][7] A metal ion can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, creating a rigid cyclic intermediate. This conformation locks the substrate and directs the hydride attack from a specific face.[5][8]

Troubleshooting Steps:

  • Utilize a Chelating Reducing Agent/Additive: If your substrate has a chelating group at the C-3 or C-5 position, you can use a reducing agent in conjunction with a Lewis acid that promotes chelation. For example, using zinc borohydride (Zn(BH₄)₂) can lead to the formation of a rigid chelate that directs the hydride attack to form the axial alcohol.[6]

  • Directed Reductions: In some cases, a hydroxyl group on the tetrahydropyran ring can direct the hydride delivery. For instance, the Narasaka-Prasad reduction utilizes a boron chelating agent to form a cyclic intermediate, which then directs an external hydride to the desired face.[9]

Experimental Protocol: Chelation-Controlled Reduction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tetrahydropyranone substrate in a suitable anhydrous solvent like THF or dichloromethane.

  • Addition of Lewis Acid: Cool the solution to the desired temperature (e.g., -78 °C) and add a Lewis acid such as zinc chloride (ZnCl₂) or cerium(III) chloride (CeCl₃).[10] Stir for 15-30 minutes to allow for chelate formation.

  • Addition of Reducing Agent: Add the reducing agent (e.g., NaBH₄) portion-wise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Section 2: Incomplete Reactions and Side Products
FAQ 3: My reduction reaction is sluggish and does not go to completion, even with extended reaction times. What could be the issue?

Incomplete reactions can stem from several factors, including reagent deactivation, insufficient reactivity of the reducing agent, or steric hindrance around the carbonyl group.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry: Ensure that the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Hydride reagents are sensitive to moisture. It may also be necessary to increase the equivalents of the reducing agent.

  • Choice of a More Powerful Reducing Agent: If steric hindrance is a significant issue, a less bulky but more reactive reagent might be necessary. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than sodium borohydride.[11] However, be aware that its higher reactivity can sometimes lead to lower selectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity of the reducing agent. Ethereal solvents like THF or diethyl ether are generally preferred for many hydride reductions.

FAQ 4: I am observing the formation of an unexpected side product, which appears to be the result of a ring-opening reaction. How can I prevent this?

Ring-opening can occur under harsh reaction conditions, particularly with strained tetrahydropyranone systems or in the presence of strong Lewis acids.

Troubleshooting Steps:

  • Milder Reaction Conditions: If you are using a strong reducing agent like LiAlH₄, consider switching to a milder alternative like sodium borohydride or a Selectride reagent.

  • Temperature Control: Running the reaction at a lower temperature can often suppress side reactions.

  • pH Control during Work-up: Acidic work-up conditions can sometimes promote side reactions. A neutral or slightly basic work-up may be beneficial.

Section 3: Special Cases
FAQ 5: I am working with an α,β-unsaturated tetrahydropyranone (a dihydropyranone), and I want to selectively reduce the ketone without affecting the double bond (1,2-reduction). How can I achieve this?

The selective 1,2-reduction of enones is a classic challenge in organic synthesis. The Luche reduction is a highly effective method for this transformation.[12][13][14]

Core Principle: The Luche reduction utilizes sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[14][15] The cerium salt is believed to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack. Furthermore, it is proposed that the active reducing species is a cerium borohydride, which is a "harder" nucleophile according to Hard and Soft Acids and Bases (HSAB) theory and preferentially attacks the "hard" carbonyl carbon over the "soft" β-carbon of the enone system.[14]

Experimental Protocol: Luche Reduction

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated tetrahydropyranone and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol.[15]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.[15]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically fast, often completing within 30 minutes.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify as needed.[15]

Visualizations

Diagram 1: General Workflow for Troubleshooting Poor Diastereoselectivity

G start Low Diastereoselectivity Observed q1 Is the desired product the equatorial or axial alcohol? start->q1 equatorial Desired: Equatorial Alcohol q1->equatorial Equatorial axial Desired: Axial Alcohol q1->axial Axial action1 Use Bulky Reducing Agent (e.g., L-selectride®) equatorial->action1 q2 Does the substrate have a chelating group (α or β)? axial->q2 action2 Lower Reaction Temperature (e.g., -78 °C) action1->action2 end Improved Diastereoselectivity action2->end chelation Employ Chelation Control (e.g., Zn(BH₄)₂ or NaBH₄/CeCl₃) q2->chelation Yes no_chelation Consider Substrate Modification or Directed Reduction Strategies q2->no_chelation No chelation->end no_chelation->end

Caption: Decision tree for improving diastereoselectivity.

Diagram 2: Mechanism of Chelation Control

G sub Tetrahydropyranone with Chelating Group (X) intermediate Rigid Chelated Intermediate sub->intermediate Coordination reagent + M-L (Lewis Acid) product Axial Alcohol (Major Product) intermediate->product Hydride Delivery hydride Hydride Attack (from less hindered face)

Caption: Simplified chelation control mechanism.

References

Technical Support Center: Optimizing N-Alkylation of 3-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the N-alkylation of 3-methyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction to N-Alkylation of this compound

The N-alkylation of this compound is a critical transformation for introducing diverse functionalities, often a key step in the synthesis of bioactive molecules and pharmaceutical intermediates. The secondary amine of this substituted tetrahydropyran offers a nucleophilic center for the formation of a new carbon-nitrogen bond. The two primary strategies for this transformation are reductive amination and direct N-alkylation with alkyl halides . Each method has its own set of advantages and challenges, which we will explore in detail.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the N-alkylation of this compound, presented in a question-and-answer format.

Issue 1: Low to No Yield of the Desired N-Alkylated Product in Reductive Amination

Question: I am attempting a one-pot reductive amination with this compound and an aldehyde/ketone using sodium triacetoxyborohydride (STAB), but I'm observing very low conversion to the desired tertiary amine. What are the likely causes and how can I improve my yield?

Answer: Low yields in reductive amination often stem from inefficient iminium ion formation or issues with the reduction step. Here’s a systematic approach to troubleshooting this problem:

  • Inefficient Imine/Iminium Ion Formation: The formation of the imine or iminium ion intermediate is a crucial equilibrium step.[1]

    • Causality: The reaction of a secondary amine with a carbonyl compound to form an iminium ion is reversible and can be slow.

    • Solutions:

      • pH Adjustment: Imine/iminium ion formation is often catalyzed by mild acid. The reaction generally proceeds well at a pH of 5-7.[2][3] Acetic acid is commonly added as a catalyst, which also helps in the formation of the active reducing species from STAB.[4]

      • Reaction Time: Allow sufficient time for the imine/iminium ion to form before the reduction is complete. You can pre-stir the amine and carbonyl compound in the solvent for 30-60 minutes before adding the reducing agent.

      • Monitoring: Before adding the reducing agent, you can monitor the formation of the imine/iminium ion intermediate via techniques like TLC (observing the disappearance of the starting aldehyde/ketone) or LC-MS.

  • Suboptimal Reducing Agent Activity:

    • Causality: Sodium triacetoxyborohydride is sensitive to water and may not be fully effective in non-anhydrous solvents.[5] While it is a mild reducing agent, its reactivity is dependent on the reaction conditions.

    • Solutions:

      • Solvent Choice: Use anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[4][5] Methanol is generally not recommended with STAB as it can lead to decomposition of the reagent.[5][6]

      • Reagent Quality: Ensure your STAB is of high quality and has been stored under anhydrous conditions.

  • Steric Hindrance:

    • Causality: The methyl group at the 3-position of the tetrahydropyran ring can introduce steric hindrance, potentially slowing down the reaction with bulky aldehydes or ketones.

    • Solution:

      • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can help overcome the activation energy barrier. However, monitor for potential side reactions.

      • Prolonged Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS.

Issue 2: Formation of Over-Alkylation Products in Direct N-Alkylation

Question: I am using an alkyl halide to directly alkylate this compound, but I am observing the formation of a significant amount of the quaternary ammonium salt. How can I prevent this side reaction?

Answer: Over-alkylation is a common issue in the direct alkylation of amines because the tertiary amine product is often still nucleophilic and can react further with the alkylating agent.[7][8][9]

  • Stoichiometry Control:

    • Causality: Using an excess of the alkylating agent drives the reaction towards the quaternary salt.

    • Solution:

      • Use a slight excess of the amine (1.1-1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent.

  • Reaction Conditions:

    • Causality: High temperatures and prolonged reaction times can promote the second alkylation.

    • Solutions:

      • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Monitor Progress: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting amine is consumed.

  • Choice of Base and Solvent:

    • Causality: The choice of base and solvent can influence the reaction rate and selectivity.

    • Solutions:

      • Non-nucleophilic Base: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) or potassium carbonate.[10]

      • Solvent: Aprotic solvents like acetonitrile or DMF are commonly used. Ensure the base is soluble in the chosen solvent to allow for a homogeneous reaction.

Troubleshooting Workflow Diagram

Troubleshooting_N_Alkylation start Low Yield or Side Products in N-Alkylation method Which method? start->method reductive Reductive Amination method->reductive Reductive direct Direct Alkylation check_imine Check Imine/Iminium Formation (TLC, LC-MS) reductive->check_imine check_overalkylation Over-alkylation observed? direct->check_overalkylation imine_ok Formation OK? check_imine->imine_ok optimize_imine Optimize Formation: - Adjust pH (5-7) - Pre-stir amine + carbonyl - Use dehydrating agent (e.g., MgSO4) imine_ok->optimize_imine No check_reductant Check Reducing Agent & Conditions: - Anhydrous solvent (DCM, THF) - High-quality STAB - Consider temperature/time imine_ok->check_reductant Yes optimize_imine->check_imine end Improved Yield and Purity check_reductant->end optimize_stoichiometry Adjust Stoichiometry: - Use slight excess of amine (1.1-1.2 eq.) check_overalkylation->optimize_stoichiometry Yes check_overalkylation->end No optimize_conditions Modify Conditions: - Lower temperature - Monitor reaction closely - Use non-nucleophilic base (DIPEA) optimize_stoichiometry->optimize_conditions optimize_conditions->end

Caption: Troubleshooting decision tree for N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Which N-alkylation method should I choose: reductive amination or direct alkylation?

A1: The choice depends on the availability of starting materials and the desired product.

  • Reductive Amination is generally preferred for its high selectivity and milder conditions, which helps to avoid over-alkylation. It is the method of choice if you are starting from an aldehyde or ketone.

  • Direct Alkylation with Alkyl Halides is a more straightforward approach if the corresponding alkyl halide is readily available. However, it requires careful control to prevent the formation of quaternary ammonium salts.[9]

Q2: What is the best reducing agent for the reductive amination of this compound?

A2: Sodium triacetoxyborohydride (STAB) is highly recommended for one-pot reductive aminations.[4] Its mild nature allows for the selective reduction of the iminium ion in the presence of the unreacted carbonyl compound.[6] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is often preferred due to the lower toxicity of its byproducts.[3] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde or ketone, so it should only be added after confirming the complete formation of the imine intermediate.

Q3: What are the ideal solvent and temperature conditions for these reactions?

A3:

  • For Reductive Amination with STAB: Anhydrous chlorinated solvents like DCM or DCE are excellent choices.[4] The reaction is typically run at room temperature.

  • For Direct Alkylation: Acetonitrile (ACN) or dimethylformamide (DMF) are common solvents. The temperature can range from room temperature to elevated temperatures (e.g., 50-80 °C), depending on the reactivity of the alkyl halide. It is always best to start at a lower temperature and gradually increase it if the reaction is slow.

Q4: How can I purify my N-alkylated product?

A4: Purification strategies depend on the properties of the product and the impurities.

  • Extraction: A standard aqueous workup can remove water-soluble byproducts and unreacted starting materials. If your product is basic, you can wash the organic layer with a mild acidic solution (e.g., 1M HCl) to extract the product into the aqueous phase, then basify the aqueous phase and re-extract the purified product into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method for purifying amines. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica) is often effective.

  • Distillation or Crystallization: If the product is a liquid, distillation under reduced pressure may be possible. If it is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.1 eq.).

  • Add acetic acid (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. Caution: The reaction may effervesce.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Direct N-Alkylation with an Alkyl Halide
  • To a solution of this compound (1.2 eq.) in anhydrous acetonitrile (ACN, 0.1-0.2 M), add a non-nucleophilic base such as potassium carbonate (2.0 eq.) or DIPEA (1.5 eq.).

  • Add the alkyl halide (1.0 eq.) and stir the mixture at the desired temperature (start at room temperature and heat if necessary).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table
ParameterReductive Amination (STAB)Direct Alkylation
Amine:Alkylating Agent Ratio 1 : 1.1 (Carbonyl)1.2 : 1 (Alkyl Halide)
Typical Reducing Agent Sodium Triacetoxyborohydride (1.5 eq.)N/A
Typical Base N/A (Acetic Acid as catalyst)K₂CO₃ (2.0 eq.) or DIPEA (1.5 eq.)
Common Solvents DCM, DCE, THFACN, DMF
Typical Temperature Room TemperatureRoom Temperature to 80 °C
Key Advantage High selectivity, avoids over-alkylationDirect, simpler reagent setup
Common Issue Incomplete reactionOver-alkylation

Reaction Workflow: One-Pot Reductive Amination

Reductive_Amination_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Imine Formation & Reduction cluster_workup 3. Workup & Purification amine 3-Methyltetrahydro- 2H-pyran-4-amine mix1 Mix and add Acetic Acid amine->mix1 carbonyl Aldehyde or Ketone carbonyl->mix1 solvent Anhydrous DCM solvent->mix1 pre_stir Pre-stir for 30-60 min mix1->pre_stir add_stab Add STAB (portion-wise) pre_stir->add_stab react Stir at RT (2-24h) Monitor by TLC/LC-MS add_stab->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Desired N-Alkylated Product purify->product

Caption: Step-by-step workflow for one-pot reductive amination.

References

Technical Support Center: Enhancing Brain Penetration of 3-Methyltetrahydro-2H-pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, actionable advice for troubleshooting and enhancing the central nervous system (CNS) penetration of 3-methyltetrahydro-2H-pyran-4-amine derivatives. The insights and protocols herein are structured to address common experimental hurdles with scientifically grounded solutions.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental questions researchers face when beginning a CNS drug discovery program with a new chemical scaffold.

Q1: What are the primary obstacles limiting the brain penetration of my this compound derivatives?

A1: The principal challenge is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1][2] For a scaffold like this compound, the key obstacles are twofold:

  • Physicochemical Properties: The inherent structure of your derivatives—specifically their polarity, size, and charge—dictates their ability to passively diffuse across the lipid membranes of the BBB endothelial cells. The primary amine (pKa ~8-10) will be protonated at physiological pH, increasing polarity and hindering passive diffusion.

  • Active Efflux Transport: The BBB is fortified with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP), which function as gatekeepers.[1][3] These transporters actively pump a wide range of xenobiotics, including many drug candidates, out of the brain endothelial cells and back into the bloodstream, severely limiting brain exposure.[1][4]

Q2: What key physicochemical properties should I prioritize when designing my initial library of compounds?

A2: Balancing multiple physicochemical parameters is critical for success.[5][6] While no single rule is absolute, extensive analysis of successful CNS drugs has provided a set of guiding principles.[5][7][8] Aim for the property space outlined in the table below to maximize your chances of achieving adequate brain penetration.

Physicochemical Property Optimal Range for CNS Drugs Rationale & Key Considerations
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better passive diffusion.[5]
Lipophilicity (cLogP) 1 - 4A balance is crucial. Too low, and the compound won't partition into the lipid membrane; too high, and it may suffer from poor solubility, high plasma protein binding, and increased non-specific binding in brain tissue.[5]
Polar Surface Area (PSA) < 70 ŲPSA is a surrogate for hydrogen bonding capacity. Lower PSA is strongly correlated with increased BBB permeability.[5]
Hydrogen Bond Donors (HBD) ≤ 3Reducing HBDs minimizes interactions with the polar heads of the lipid bilayer, improving diffusion.[5]
pKa of Basic Center 7.5 - 10.5A basic pKa is common in CNS drugs, but strong basicity can increase efflux liability. Modulating pKa to be below ~8.0 can sometimes mitigate P-gp efflux.[5][9]

Table 1: Guideline Physicochemical Properties for CNS Drug Candidates. Data synthesized from multiple sources to provide a consensus range for optimizing brain penetration.[5][6]

Section 2: Troubleshooting In Vitro Permeability & Efflux Assays

In vitro models are your first line of defense for identifying compounds with CNS potential. When these assays yield problematic results, a systematic approach is required.

Q3: My compound shows low permeability in our PAMPA-BBB assay. What does this indicate and what are my next steps?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that exclusively measures passive diffusion.[10][11] Low permeability in this assay is a direct reflection of poor passive transcellular permeability.

Troubleshooting Workflow:

  • Verify Compound Solubility: The most common issue is poor solubility in the assay buffer. A compound that precipitates in the donor well will show artificially low permeability.

    • Action: Determine the kinetic solubility of your compound in the exact buffer system used for the PAMPA assay. If solubility is below the tested concentration, re-run the assay at a lower, fully solubilized concentration.

  • Assess Chemical Stability: Ensure your compound is not degrading in the assay buffer over the incubation period (typically 5-18 hours).

    • Action: Analyze the donor well solution by LC-MS/MS after the incubation period to check for the parent compound's integrity.

  • Review Physicochemical Properties: If solubility and stability are confirmed, the issue is the molecule's intrinsic properties.

    • Action: Re-evaluate the compound against the parameters in Table 1. A high PSA (>90 Ų) or cLogP outside the optimal range is a likely cause. Medicinal chemistry efforts should focus on reducing polarity (e.g., masking the primary amine) or optimizing lipophilicity.[12][13]

Start Low Permeability in PAMPA-BBB Assay Solubility Check Compound Solubility in Assay Buffer Start->Solubility Stable Check Compound Stability in Assay Buffer Solubility->Stable Solubility OK Rerun Rerun Assay at Lower Concentration Solubility->Rerun Solubility < Assay Conc. PhysChem Review Physicochemical Properties (PSA, cLogP) Stable->PhysChem Stability OK Redesign Medicinal Chemistry: Reduce PSA / Optimize cLogP PhysChem->Redesign Rerun->Stable

Caption: Workflow for troubleshooting low PAMPA-BBB permeability.

Q4: My cell-based assay (MDCK-MDR1) shows a high efflux ratio (>2). How do I confirm P-glycoprotein (P-gp) is the culprit?

A4: A high efflux ratio (ER) in a Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is a strong indicator that your compound is a substrate of the P-gp efflux transporter.[14][15][16] The ER is calculated as the ratio of permeability from the basolateral-to-apical (B-A) direction versus the apical-to-basolateral (A-B) direction. An ER ≥ 2 suggests active efflux.[16]

To confirm P-gp is the specific transporter responsible, you must run the assay in the presence of a known, potent P-gp inhibitor.

Experimental Protocol: P-gp Inhibition in MDCK-MDR1 Assay

  • Objective: To determine if the high efflux of a test compound is specifically mediated by P-gp.

  • Materials:

    • Confluent MDCK-MDR1 cell monolayers on Transwell™ inserts.

    • Test compound (e.g., 10 µM in transport buffer).

    • P-gp inhibitor: Elacridar (1-2 µM) or Verapamil (50-100 µM).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • LC-MS/MS for quantification.

  • Procedure:

    • Prepare dosing solutions of your test compound in transport buffer, both with and without the P-gp inhibitor. Pre-incubate the inhibitor with the cells for 30-60 minutes.

    • Run a standard bidirectional permeability assay.[15] Add the test compound solutions to either the apical (A) or basolateral (B) chambers.

    • Incubate for 60-90 minutes at 37°C.

    • At the end of the incubation, take samples from the receiver compartments (B for A→B transport, A for B→A transport).

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Interpretation:

    • Calculate the efflux ratio in the absence and presence of the P-gp inhibitor.

    • Confirmation: If the efflux ratio drops significantly (ideally to ~1) in the presence of the inhibitor, you have confirmed your compound is a P-gp substrate. A lack of change suggests another efflux transporter (e.g., BCRP) may be involved or the initial result was an artifact.

Section 3: Addressing Low In Vivo Brain Exposure

Advancing a compound with promising in vitro data only to find poor in vivo brain penetration is a common and costly setback. Understanding the key in vivo metrics is essential for diagnosis.

Q5: We've advanced a compound with good passive permeability and a low efflux ratio, but the in vivo brain-to-plasma ratio (Kp) is very low. What's the disconnect?

A5: This is a classic drug discovery challenge. The total brain-to-plasma concentration ratio (Kp) can be misleading because it doesn't account for differential binding of the drug to plasma proteins and brain tissue.[17][18] The pharmacologically relevant concentration is the unbound drug concentration, which is free to engage the target. The critical parameter is the unbound brain-to-unbound plasma ratio (Kp,uu) .[17][19]

Kp,uu = 1: Net transport across the BBB is dominated by passive diffusion. Kp,uu < 1: Indicates active efflux is dominant. Kp,uu > 1: Indicates active influx is dominant.

A low Kp can arise from:

  • High Plasma Protein Binding (low fu,plasma): If a drug is highly bound to plasma proteins (like albumin), the free fraction available to cross the BBB is very small.

  • High Non-Specific Brain Tissue Binding (low fu,brain): Highly lipophilic compounds often bind extensively to lipids within the brain tissue, sequestering them away from the extracellular fluid where they would be active. This can inflate the total brain concentration and the Kp value, masking a low Kp,uu.

  • Unidentified Efflux: The in vitro MDCK-MDR1 assay primarily tests for P-gp. Your compound might be a substrate for other transporters present at the BBB in vivo, such as BCRP.

cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier cluster_brain Brain Compartment Plasma_Bound Drug Bound to Plasma Proteins Plasma_Unbound Unbound Drug (fu,plasma) BBB Endothelial Cell Plasma_Unbound->BBB Passive Diffusion BBB->Plasma_Unbound Efflux Pgp P-gp / BCRP Efflux BBB->Pgp Brain_Unbound Unbound Drug (fu,brain) Pharmacologically Active BBB->Brain_Unbound Brain_Bound Drug Bound to Brain Tissue Brain_Unbound->Brain_Bound Binding Equilibrium

Caption: Key compartments and processes governing unbound brain exposure (Kp,uu).

Q6: What medicinal chemistry strategies can I use to reduce P-gp efflux liability in my this compound series?

A6: Mitigating P-gp efflux is a key medicinal chemistry challenge that often involves a multi-parameter optimization.[12][20][21] For your specific scaffold, consider the following strategies:

  • Reduce Hydrogen Bond Donors (HBDs): P-gp has a preference for substrates with available HBDs. The primary amine on your core is a key liability.

    • Tactic: Acylate or alkylate the amine to form a secondary or tertiary amine or an amide. This can drastically reduce efflux, but be mindful of the impact on potency and solubility.[20]

  • Modulate Basicity (pKa): While a basic amine is often desired for target engagement, very high basicity can increase P-gp recognition.

    • Tactic: Introduce electron-withdrawing groups on the pyran ring or adjacent to the amine to lower its pKa. Aiming for a pKa < 8.0 can sometimes be effective.[9]

  • Increase Rigidity / Reduce Flexibility: More rigid molecules with fewer rotatable bonds sometimes have lower P-gp liability.

    • Tactic: Introduce cyclic constraints or rigid linkers to substituents on the pyran core. This can also improve binding affinity to the target.[22]

  • Mask Polar Groups with Intramolecular Hydrogen Bonds (IMHB): Strategically placing groups that can form an IMHB can "hide" the polarity from the solvent and from efflux transporters, effectively lowering the dynamic PSA.

    • Tactic: Introduce a hydrogen bond acceptor (e.g., a methoxy group) on the pyran ring positioned to interact with the amine (or a modified amine). This is a more advanced strategy requiring careful structural design.[13]

Success often comes from making small, iterative changes and building a clear structure-activity and structure-property relationship for your chemical series.[12][13]

References

Troubleshooting low conversion rates in pyran ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyran ring synthesis. The construction of the pyran scaffold, a key structural motif in countless natural products and pharmaceuticals, can present significant synthetic challenges. Low conversion rates are a frequent and frustrating issue for researchers. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve the root causes of poor reaction performance. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding pyran synthesis strategies.

Q1: My hetero-Diels-Alder reaction for pyran synthesis is showing low conversion. What are the most common initial factors to investigate?

A1: The hetero-Diels-Alder (or oxo-Diels-Alder) reaction is a powerful tool for forming dihydropyran rings.[1] When facing low conversion, the primary factors to consider are the electronic properties of your substrates, thermal stability, and solvent effects.

  • Substrate Electronics: A "normal electron demand" Diels-Alder reaction is typically facilitated by an electron-rich diene and an electron-poor dienophile (in this case, an α,β-unsaturated carbonyl or similar).[2] If your diene has electron-withdrawing groups or your dienophile lacks them, the reaction may be sluggish. Conversely, an "inverse electron demand" reaction requires an electron-poor diene and an electron-rich dienophile.[1][2] Mismatching these electronic requirements is a common cause of low yield.

  • Reaction Temperature: Diels-Alder reactions are often reversible.[1] While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction, leading to a low yield of the desired cycloadduct at equilibrium. Careful temperature optimization is crucial.

  • Solvent Choice: Polar organic solvents, and even aqueous media, can dramatically accelerate the rate of Diels-Alder reactions.[1] This is often attributed to the stabilization of the polar transition state and hydrophobic packing effects.[1][3] If you are using a nonpolar solvent like toluene, switching to a more polar option like DMF, or a fluorinated alcohol-water mixture, could provide a significant rate enhancement.[3][4]

Q2: I am attempting a Prins cyclization to form a tetrahydropyran, but the reaction is messy with multiple byproducts. What are the known competitive side reactions?

A2: The Prins cyclization, which typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a robust method for tetrahydropyran synthesis.[5][6][7] However, its success hinges on controlling the fate of the key oxocarbenium ion intermediate. Several side reactions can compete with the desired cyclization:

  • Oxonia-Cope Rearrangement: This is a significant competing pathway that can lead to racemic or unexpected products.[5][8] It involves a[4][4]-sigmatropic rearrangement that can scramble stereocenters.

  • Elimination: Instead of being trapped by the pendant alcohol, the oxocarbenium ion can be trapped by a conjugate base, leading to elimination products like dienes.

  • Side-Chain Exchange: In some cases, the homoallylic alcohol can undergo fragmentation and recombination, leading to products with altered side chains.[5]

  • Formation of 1,3-Dioxanes: If the reaction conditions are not carefully controlled, the aldehyde may react with the homoallylic alcohol to form a six-membered cyclic acetal (a dioxane) instead of the desired pyran.

Strategies like the Mukaiyama Aldol–Prins (MAP) cascade, which introduces an internal nucleophile to trap the oxocarbenium ion, have been developed to mitigate these side reactions.[5]

Q3: How do I choose between a Lewis acid and a Brønsted acid catalyst for my pyran synthesis?

A3: The choice depends heavily on the specific reaction mechanism and substrate sensitivity.

  • Lewis Acids (e.g., TiCl₄, SnCl₄, Et₂AlCl): These are commonly used in reactions like the Prins cyclization and some hetero-Diels-Alder reactions. They activate the carbonyl component (aldehyde or dienophile) by coordinating to the oxygen, lowering the LUMO energy and making it more electrophilic.[2] Lewis acids are often highly effective but can sometimes be too harsh, leading to substrate decomposition or undesired rearrangements. Chiral Lewis acids are also instrumental in achieving enantioselectivity.[9]

  • Brønsted Acids (e.g., p-TsOH, H₂SO₄, Amberlyst-15): These are proton donors and are frequently used in Prins-type reactions.[7] They work by protonating the carbonyl to generate the reactive oxocarbenium ion.[5] Heterogeneous Brønsted acid catalysts, like zeolites or sulfonic acid resins (Amberlyst-15), are particularly advantageous as they can be easily removed by filtration, simplifying purification.[6][7] However, strong Brønsted acids can promote elimination or other side reactions in sensitive substrates.

The optimal choice often requires screening. If your substrate is acid-sensitive, a milder Lewis acid or a heterogeneous Brønsted acid might be preferable.

Part 2: Symptom-Based Troubleshooting Guide

This section provides a structured approach to troubleshooting based on specific experimental observations.

Observation 1: Reaction Stalls at Partial Conversion (e.g., <50%)

Q: My reaction starts but then stops, leaving significant starting material even after extended time or heating. What's happening?

A: This symptom most often points to catalyst deactivation or an equilibrium issue.

Potential Cause A: Catalyst Deactivation The catalyst, whether it's a transition metal complex, a Lewis acid, or a heterogeneous catalyst, can lose its activity over the course of the reaction.[10]

  • Chemical Explanation: Deactivation can occur through several mechanisms. For transition metal catalysts (e.g., Palladium, Gold), the active catalytic species may be reduced to an inactive state (e.g., Pd(II) to Pd(0) nanoparticles), which can aggregate and fall out of the catalytic cycle.[11] Lewis acids can be deactivated by coordinating too strongly to the product, a solvent molecule, or impurities (especially water). Heterogeneous catalysts can have their active sites blocked by strongly adsorbing species or by physical degradation of their structure ("coking" or pore collapse).[10][12]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: If using an oxygen- or moisture-sensitive catalyst, ensure your glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Purify Reagents and Solvents: Trace water in solvents or reagents is a common culprit for deactivating Lewis acids.[13] Ensure solvents are freshly distilled or from a reliable anhydrous source.

    • Investigate Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can prevent bimolecular decomposition pathways. Conversely, a higher loading might be needed if trace impurities are consuming a portion of the catalyst.

    • Sequential Addition: If the reaction is exothermic or generates inhibitory byproducts, adding the catalyst or one of the reagents portion-wise over time can maintain a low, steady concentration of reactive intermediates and preserve catalyst lifetime.

    • Reactivation Protocols: For some heterogeneous catalysts, regeneration is possible, for instance, by controlled combustion to burn off coke deposits.[10] For homogeneous catalysts, sometimes adding a co-catalyst or an additive can prevent deactivation. For example, in some Pd(II)-catalyzed cycloisomerizations, adding an oxidant like benzoquinone (BQ) can prevent the formation of inactive Pd(0).[11]

Potential Cause B: Unfavorable Equilibrium Many cyclization reactions, particularly [4+2] cycloadditions, are reversible. The stalled conversion may represent the reaction reaching its thermodynamic equilibrium.

  • Chemical Explanation: The Gibbs free energy change (ΔG) for the reaction determines the position of the equilibrium. If ΔG is close to zero, a significant mixture of reactants and products will exist at equilibrium. The retro-reaction (e.g., retro-Diels-Alder) becomes more favorable at higher temperatures because the entropy term (-TΔS) becomes more dominant, and the cyclization has a negative entropy of activation.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If kinetically feasible, running the reaction at a lower temperature can shift the equilibrium towards the product side.

    • Use Le Châtelier's Principle: If a small molecule (like water or an alcohol) is eliminated during the reaction, its removal can drive the reaction to completion. This can be achieved using a Dean-Stark trap or by adding molecular sieves.

    • Change the Solvent: The solvent can influence the relative stability of the reactants and products, thereby shifting the equilibrium.

Troubleshooting Workflow: Stalled Reaction

Below is a logical workflow to diagnose a stalled pyran formation reaction.

G cluster_0 cluster_1 Initial Checks cluster_2 Hypothesis 1: Catalyst Deactivation cluster_3 Hypothesis 2: Unfavorable Equilibrium start Low Conversion Rate (Stalled Reaction) check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Confirm Reaction Temperature check_reagents->check_temp test_catalyst Test Catalyst Viability check_temp->test_catalyst add_fresh Add Fresh Catalyst to Stalled Reaction test_catalyst->add_fresh Quick Test run_parallel Run Parallel Rxn w/ New Batch of Catalyst test_catalyst->run_parallel Definitive Test result_active Reaction Proceeds add_fresh->result_active result_inactive No Change add_fresh->result_inactive run_parallel->result_active run_parallel->result_inactive solution_catalyst Source of Deactivation Identified (e.g., Impurities, Air, Temp) result_active->solution_catalyst test_equilibrium Test for Equilibrium result_inactive->test_equilibrium lower_temp Run Reaction at Lower Temperature test_equilibrium->lower_temp remove_byproduct Remove Volatile Byproduct (e.g., Dean-Stark) test_equilibrium->remove_byproduct result_improved Conversion Improves lower_temp->result_improved result_no_change No Change lower_temp->result_no_change remove_byproduct->result_improved remove_byproduct->result_no_change solution_equilibrium Equilibrium is Limiting Factor Optimize Temp/Concentration result_improved->solution_equilibrium result_no_change->solution_catalyst Re-evaluate Catalyst Deactivation (Subtle/Product Inhibition)

Caption: A decision tree for troubleshooting stalled pyran formation reactions.

Observation 2: Starting Material Consumed, but Target Pyran is Absent or in Low Yield

Q: My TLC/LCMS analysis shows that my starting materials are gone, but I see a complex mixture of products and very little of my desired pyran. Where did my product go?

A: This outcome indicates that while the initial reaction is occurring, the desired pyran is either not being formed favorably or is unstable under the reaction conditions.

Potential Cause A: Competing Reaction Pathways The reactive intermediate may be diverted down an alternative, kinetically or thermodynamically favored pathway.

  • Chemical Explanation: As discussed for the Prins cyclization (FAQ 2), intermediates like oxocarbenium ions are highly reactive and can undergo various rearrangements or eliminations that are faster than the desired intramolecular cyclization.[5][8] In hetero-Diels-Alder reactions, undesired regioisomers may form, or the initial cycloadduct might undergo fragmentation.

  • Troubleshooting Steps:

    • Lower the Temperature: Higher temperatures can provide the activation energy needed to access undesired pathways. Running the reaction colder may improve selectivity for the desired product.

    • Change the Catalyst: A different Lewis or Brønsted acid can alter the geometry and stability of the transition state, favoring one pathway over another.[7] For example, bulkier catalysts can sterically hinder certain approaches, improving regioselectivity.

    • Modify the Substrate: Adding a blocking group or altering the electronic nature of the substrate can disfavor a problematic side reaction. For instance, in a Prins reaction, using a substrate that leads to a more stable chair-like transition state can improve diastereoselectivity.[5]

Potential Cause B: Product Instability The desired pyran ring may form but is then degraded under the reaction conditions.

  • Chemical Explanation: The pyran ring itself, particularly unsaturated 2H-pyrans, can be unstable.[14] They can exist in equilibrium with an open-chain dienone form.[14] If the reaction conditions are harsh (e.g., strong acid, high heat), this equilibrium can shift, and the open-chain form can undergo subsequent decomposition, polymerization, or other reactions. The pyran product may also be susceptible to acid-catalyzed ring-opening or rearrangement.

  • Troubleshooting Steps:

    • Monitor the Reaction at Early Time Points: Take aliquots every 15-30 minutes at the beginning of the reaction. You may see the product form and then disappear, which is a clear sign of instability.

    • Use Milder Conditions: Switch to a weaker acid, a lower temperature, or a shorter reaction time. The goal is to find a window where the starting material reacts but the product can survive.

    • In Situ Trapping: If the pyran is an intermediate to a more stable final product, it may be possible to perform a subsequent reaction in the same pot. For example, if the pyran has a hydroxyl group, it could be acylated in situ to form a more stable ester derivative.

Part 3: Key Experimental Protocols & Data

Protocol: General Procedure for a Heterogeneous Acid-Catalyzed Prins Cyclization

This protocol provides a starting point for the synthesis of a substituted tetrahydropyran using a recyclable solid acid catalyst.

  • Catalyst Preparation: Add a heterogeneous acid catalyst (e.g., Amberlyst-15, 10 wt% of the limiting reagent) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Under an inert atmosphere (N₂), add the solvent (e.g., dichloromethane or toluene, to achieve a 0.1 M concentration of the limiting reagent). Add the homoallylic alcohol (1.2 equivalents).

  • Reaction Initiation: Begin vigorous stirring. Add the aldehyde (1.0 equivalent) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LCMS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with solvent (e.g., ethyl acetate), dried under vacuum, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to isolate the desired tetrahydropyran product.

Data Table: Influence of Solvent on Diels-Alder Reaction Rates

The choice of solvent can have a profound impact on reaction kinetics. Polar solvents often accelerate Diels-Alder reactions.

SolventDielectric Constant (ε)Relative Rate (Cyclopentadiene + Butenone)Citation
2,2,4-Trimethylpentane1.91[1]
Toluene2.4~5[4]
Dichloromethane9.1~50-
Acetone21~200[4]
Dimethylformamide (DMF)37~500[1]
Water80~700[1]

Note: Rates are approximate and highly dependent on the specific substrates.

References

Technical Support Center: Purification of 3-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of 3-methyltetrahydro-2H-pyran-4-amine hydrochloride. The following information is curated to address common challenges and provide scientifically sound solutions to achieve high purity of this compound.

Introduction

This compound and its hydrochloride salt are important building blocks in medicinal chemistry. The presence of a methyl group adjacent to the amine introduces a chiral center, leading to the potential for diastereomeric mixtures (cis and trans isomers), which can present significant purification challenges. This guide will walk you through the common purification techniques and provide troubleshooting strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound hydrochloride?

The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Diastereomers: The primary challenge in the purification of this compound is the separation of the cis and trans isomers. The relative stereochemistry of the methyl and amine groups can significantly impact the biological activity of downstream compounds.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual amounts of the starting materials. For instance, if a reductive amination protocol is used, unreacted ketone and the reducing agent byproducts may be present.

  • Over-alkylation Products: If the amine is prepared via alkylation, there is a possibility of forming tertiary amine byproducts.

  • Solvent Residues: Residual solvents from the reaction or work-up can be carried through to the final product.

Q2: My NMR shows a mixture of diastereomers. What is the best approach to separate them?

Separating diastereomers can be challenging, but several techniques can be employed:

  • Fractional Recrystallization: This is often the most effective method for separating diastereomeric salts on a larger scale. The principle relies on the different solubilities of the cis and trans hydrochloride salts in a given solvent system. This will be discussed in more detail in the troubleshooting section.

  • Column Chromatography: While more laborious for large quantities, column chromatography can be highly effective for separating diastereomers. Given the basic nature of the free amine, specialized conditions are often required.

  • Preparative HPLC: For high-purity small-scale separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase can be used to separate the enantiomers of each diastereomer.

Q3: Can I purify the free amine before converting it to the hydrochloride salt?

Yes, and this is often a recommended strategy. Purifying the free amine can remove non-basic impurities. However, the free amine is more likely to be an oil or low-melting solid and may be more challenging to handle than the crystalline hydrochloride salt. Column chromatography is typically more successful with the free amine, as the hydrochloride salt can interact strongly with silica gel.

Troubleshooting Purification Challenges

Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

Problem: I can't find a suitable single solvent for recrystallization.

  • Causality: Amine hydrochloride salts often have high polarity, making them poorly soluble in many common non-polar organic solvents, but highly soluble in polar protic solvents like methanol and ethanol, even at low temperatures.

  • Solution: Two-Solvent Recrystallization. A two-solvent system is often ideal.

    • Protocol:

      • Dissolve the crude hydrochloride salt in a minimal amount of a "good" solvent (e.g., isopropanol, ethanol, or methanol) at an elevated temperature.

      • While hot, slowly add a "poor" solvent (an "anti-solvent") in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes slightly turbid.

      • Add a small amount of the "good" solvent back until the solution is clear again.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

      • Collect the crystals by filtration and wash with a small amount of the cold "poor" solvent.

Problem: The product "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent system. This can be common with impure samples.

  • Troubleshooting Steps:

    • Increase the volume of the "good" solvent: This keeps the compound dissolved at a lower temperature.

    • Use a higher boiling point "good" solvent: This can sometimes prevent the compound from melting before it crystallizes.

    • Slow cooling: Allow the solution to cool very slowly, perhaps by placing the flask in a large beaker of hot water and allowing it to cool to room temperature overnight.

    • Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.

Problem: The recrystallization is not effectively removing the other diastereomer.

  • Causality: The solubilities of the diastereomeric salts may be very similar in the chosen solvent system.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvent systems. A systematic approach is to test solubility in a range of solvents with varying polarities.

    • Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve the desired diastereomeric purity. Each recrystallization step will enrich the less soluble diastereomer.

Solvent System Component Polarity Potential Use
Methanol, Ethanol, IsopropanolHigh"Good" solvent
Acetone, Ethyl AcetateMedium"Poor" solvent
DichloromethaneMedium-LowCan be a "good" or "poor" solvent depending on the system
Diethyl Ether, HexanesLow"Poor" solvent
Column Chromatography

Column chromatography is a versatile technique for purification, especially for removing impurities with different polarities and for separating diastereomers.

Problem: My amine hydrochloride salt streaks badly on the silica gel column and I get poor separation.

  • Causality: The polar hydrochloride salt interacts strongly with the acidic silica gel, leading to broad peaks and poor resolution.

  • Solution: Purify the Free Amine.

    • Neutralize the Salt: Dissolve the hydrochloride salt in water and add a base (e.g., NaOH or K₂CO₃ solution) until the pH is basic (pH > 10).

    • Extract the Free Amine: Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Perform Chromatography on the Free Amine: The free amine will have a lower polarity and interact less strongly with the silica gel.

      • Mobile Phase Modifier: It is often beneficial to add a small amount of a basic modifier to the eluent (e.g., 0.1-1% triethylamine or ammonia in methanol) to suppress the interaction of the amine with the acidic sites on the silica gel.[1][2] This results in sharper peaks and better separation.

Problem: I am still struggling to separate the diastereomers of the free amine by column chromatography.

  • Causality: The diastereomers may have very similar polarities, making separation on standard silica gel difficult.

  • Troubleshooting Steps:

    • Optimize the Eluent System: A shallow gradient or isocratic elution with a carefully optimized solvent mixture can improve resolution.

    • Try a Different Stationary Phase:

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

      • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can often provide a different selectivity for diastereomer separation.

Workflow for Purification Strategy

Purification_Workflow start Crude this compound HCl assess_purity Assess Purity and Diastereomeric Ratio (NMR, LC-MS) start->assess_purity decision_point Is Purity > 95% and Diastereomeric Ratio Acceptable? assess_purity->decision_point purification_needed Purification Required decision_point->purification_needed No final_product Pure this compound HCl decision_point->final_product Yes free_base_path Convert to Free Amine purification_needed->free_base_path recrystallization_path Direct Recrystallization of HCl Salt purification_needed->recrystallization_path chromatography Column Chromatography (Silica or Alumina with basic modifier) free_base_path->chromatography check_diastereomers_chrom Diastereomers Separated? chromatography->check_diastereomers_chrom check_diastereomers_chrom->recrystallization_path No, try alternative reformation Re-form HCl Salt check_diastereomers_chrom->reformation Yes solvent_screen Solvent Screening for Recrystallization recrystallization_path->solvent_screen fractional_recrystallization Fractional Recrystallization solvent_screen->fractional_recrystallization check_diastereomers_recryst Diastereomers Separated? fractional_recrystallization->check_diastereomers_recryst check_diastereomers_recryst->free_base_path No, try alternative check_diastereomers_recryst->final_product Yes reformation->final_product

Caption: A decision-making workflow for the purification of this compound HCl.

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Amine
  • Dissolve the this compound hydrochloride salt in deionized water (approximately 10 mL per gram of salt).

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the aqueous solution is greater than 10 (confirm with pH paper).

  • Transfer the solution to a separatory funnel and extract the free amine with dichloromethane (DCM) (3 x 20 mL per gram of starting salt).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry under vacuum.

References

Stability issues of 3-methyltetrahydro-2H-pyran-4-amine in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A

Introduction

This technical guide addresses the stability of 3-methyltetrahydro-2H-pyran-4-amine in acidic media, a critical consideration for researchers in pharmaceutical development and organic synthesis. The presence of both a secondary amine and a cyclic ether (tetrahydropyran ring) within the same molecule presents a unique set of stability challenges under acidic conditions. This document provides a comprehensive resource, structured in a question-and-answer format, to anticipate and troubleshoot potential issues encountered during experimental work. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure the integrity of their experiments and intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a significant loss of my starting material, this compound, after treatment with an acidic solution. What is the likely cause?

A1: The observed degradation is most likely due to the inherent reactivity of the compound's functional groups in an acidic environment. This compound contains two sites susceptible to acid-catalyzed reactions: the basic secondary amine and the ether oxygen within the tetrahydropyran ring.

The primary and most rapid reaction is the protonation of the secondary amine, which is a strong base.[1][2] This forms a water-soluble ammonium salt. While this is a reversible equilibrium, the presence of a strong acid will shift the equilibrium significantly towards the protonated form.[1]

However, the more critical, irreversible degradation pathway likely involves the acid-catalyzed cleavage of the tetrahydropyran ring.[3][4] This process is initiated by the protonation of the ether oxygen, which converts it into a good leaving group (an alcohol). A nucleophile present in the reaction mixture (e.g., water or the conjugate base of the acid) can then attack one of the adjacent carbons, leading to the opening of the ring. This is a well-documented reaction for ethers, especially in the presence of strong acids.[5][6]

Q2: What are the potential degradation products I should be looking for?

A2: Based on the predicted degradation pathway, the primary degradation product would result from the ring-opening of the tetrahydropyran moiety. The most probable outcome of an acid-catalyzed hydrolysis (where water is the nucleophile) is the formation of a linear amino alcohol.

Postulated Degradation Pathway:

  • Protonation of the Ether Oxygen: The ether oxygen is protonated by the acid (H-A), making it a better leaving group.

  • Nucleophilic Attack and Ring Opening: A water molecule attacks one of the carbons adjacent to the ether oxygen (C2 or C6). Given the substitution pattern, the attack is likely to occur at the less sterically hindered C6 position. This results in the cleavage of the C-O bond and the formation of a linear amino alcohol.

The final degradation product is likely to be 5-hydroxy-2-methylhexan-3-amine .

Below is a diagram illustrating this postulated degradation mechanism.

G cluster_main Postulated Acid-Catalyzed Degradation of this compound A 3-Methyltetrahydro- 2H-pyran-4-amine B Protonated Ether Intermediate A->B + H⁺ (Protonation of Ether Oxygen) C Ring-Opened Intermediate B->C + H₂O (Nucleophilic Attack) D Final Degradation Product: 5-hydroxy-2-methylhexan-3-amine C->D - H⁺ (Deprotonation)

Caption: Postulated mechanism for the acid-catalyzed degradation.

Q3: My analytical chromatogram (e.g., HPLC, LC-MS) shows new, more polar peaks appearing over time. Could these be the degradation products?

A3: Yes, this is a strong indication of degradation. The predicted ring-opened product, 5-hydroxy-2-methylhexan-3-amine, is an acyclic amino alcohol. The introduction of a hydroxyl group and the loss of the cyclic ether structure will increase the polarity of the molecule. Consequently, in a reversed-phase HPLC system, you would expect the degradation products to have shorter retention times than the parent compound. An LC-MS analysis would be highly informative, as you could look for a new peak with a mass corresponding to the addition of a water molecule to the parent compound (mass of parent + 18).

Q4: How can I minimize or prevent this degradation during my experiments?

A4: Minimizing degradation requires careful control of the experimental conditions. Here are several strategies:

  • pH Control: Use the mildest acidic conditions possible for your reaction. If a strong acid is required, consider adding it at a low temperature and for the shortest possible duration.

  • Temperature Control: Acid-catalyzed hydrolysis is often accelerated at higher temperatures.[2] Running your reaction at a lower temperature may significantly slow down the rate of ring-opening.

  • Choice of Acid: If possible, use a non-nucleophilic acid to avoid the introduction of additional nucleophiles that could participate in the ring-opening. However, if water is present, it will likely act as the nucleophile.

  • Protecting Groups: If the amine functionality is not required for your desired transformation, consider protecting it. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are stable under certain acidic conditions while rendering the amine non-basic and non-nucleophilic.[4][7][8] However, some protecting groups are themselves acid-labile, so careful selection is crucial.

  • Reaction Time: Monitor your reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure time to acidic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to quantitatively assess the stability of this compound in acidic media.[2][3][9]

Objective: To determine the rate of degradation and identify degradation products under defined acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acidic Hydrolysis: In separate vials, mix the stock solution with 0.1 M HCl and 1 M HCl.

    • Control: In a separate vial, mix the stock solution with water.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic samples by adding an equivalent amount of NaOH to stop the degradation.

  • Analysis: Analyze the samples using a stability-indicating analytical method (see Protocol 2).

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Incubate under Acidic Conditions (e.g., 0.1 M HCl, 40°C) prep->stress sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sample quench Neutralize Aliquots sample->quench analyze Analyze by HPLC/LC-MS quench->analyze

Caption: Workflow for the forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[10][11][12]

Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Suggested HPLC Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (as amines may have low UV absorbance, derivatization or mass spectrometry detection is preferred for higher sensitivity)
Injection Volume 10 µL

Method Validation:

  • Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH guidelines.

Note on Derivatization: For enhanced sensitivity with UV or fluorescence detection, pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines can be employed.[13]

Data Summary

ParameterRecommendationRationale
Storage of Acidic Solutions Short-term at 2-8°C. Avoid long-term storage.Low temperatures slow down the rate of acid-catalyzed ring-opening.
pH Range to Avoid Strongly acidic conditions (pH < 4), especially at elevated temperatures.Minimizes protonation of the ether oxygen and subsequent ring cleavage.
Recommended Quenching Neutralize with a suitable base (e.g., NaHCO₃, NaOH) immediately after reaction completion.Stops the acid-catalyzed degradation process.

References

Technical Support Center: Synthesis of 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-methyltetrahydro-2H-pyran-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable substituted pyran scaffold. Our focus will be on the most common synthetic route—reductive amination of 3-methyltetrahydro-2H-pyran-4-one—and the nuanced side reactions that can impact yield, purity, and stereochemical integrity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific challenges encountered in the lab.

Troubleshooting Guide & FAQs

Question 1: My reaction is incomplete. I'm observing significant amounts of unreacted 3-methyltetrahydro-2H-pyran-4-one and/or the intermediate imine in my crude product analysis. What's going wrong?

Answer: This is a frequent issue in reductive amination and typically points to an imbalance in the kinetics of imine formation versus reduction, or insufficient reaction time.

  • Causality: The reductive amination is a two-step process occurring in one pot: (1) formation of an iminium ion (or enamine) intermediate, and (2) reduction of this intermediate to the final amine. If the reduction step is initiated before a sufficient concentration of the iminium ion is achieved, or if the reducing agent is not potent enough to reduce the formed intermediate, the reaction will stall. Many common imines are also susceptible to hydrolysis, creating an equilibrium that can prevent the reaction from reaching completion.[1]

  • Troubleshooting Steps:

    • Pre-formation of the Imine: Before introducing the reducing agent, allow the ketone and the amine source (e.g., ammonium acetate or ammonia) to stir together in the reaction solvent for a period (e.g., 1-2 hours). This allows the imine/enamine equilibrium to be established. Monitoring by TLC or LC-MS can confirm the consumption of the starting ketone.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are more selective for the protonated iminium ion than for the starting ketone. NaBH(OAc)₃, also known as STAB, is often preferred as it is less toxic and its mild acidity can help catalyze imine formation without the risk of generating HCN gas.[2][3]

    • pH Control: Imine formation is typically catalyzed by mild acid (pH 4-6). If using ammonia, reagents like ammonium acetate can provide both the amine source and a pH buffer. If the medium is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated.

    • Water Removal: The formation of the imine from a ketone and amine releases one equivalent of water. In some systems, this can push the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the reaction forward.

Question 2: My primary byproduct is 3-methyltetrahydro-2H-pyran-4-ol. How can I minimize the formation of this alcohol?

Answer: The formation of the corresponding alcohol is a classic competitive side reaction where the reducing agent attacks the starting ketone before it can form the imine.

  • Causality: This side reaction is prevalent when using strong, non-selective reducing agents like sodium borohydride (NaBH₄). NaBH₄ can readily reduce aldehydes and ketones at a rate competitive with, or even faster than, imine reduction, especially if imine formation is slow.[2]

  • Troubleshooting Workflow:

G start High Alcohol Byproduct Observed q1 Which reducing agent are you using? start->q1 opt1 NaBH₄ q1->opt1 opt2 NaBH₃CN or NaBH(OAc)₃ q1->opt2 sol1 Switch to a milder, more selective agent like NaBH(OAc)₃ (STAB). opt1->sol1 sol2 Ensure imine pre-formation. Consider adding a Lewis acid like Ti(OiPr)₄ to accelerate imine formation. opt2->sol2 note STAB is less reactive towards ketones at neutral or slightly acidic pH. sol1->note

Caption: Troubleshooting workflow for alcohol byproduct formation.

  • Detailed Recommendations:

    • Reagent Selection: The most effective solution is to switch from NaBH₄ to sodium triacetoxyborohydride (NaBH(OAc)₃). Its bulk and reduced hydridic character make it significantly slower at reducing ketones but highly effective for reducing iminium ions.[3]

    • One-Pot, Two-Step Procedure: If you must use NaBH₄, do not add it at the beginning. First, ensure imine formation is complete (or has reached equilibrium) by stirring the ketone and amine source for several hours, then add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control reactivity.[1]

Question 3: I'm getting a mixture of diastereomers (cis and trans isomers). How can I control the stereochemical outcome at C4?

Answer: Controlling diastereoselectivity is a critical challenge given the pre-existing stereocenter at C3. The outcome is highly dependent on the steric environment of the iminium intermediate and the nature of the reducing agent.

  • Mechanistic Insight: The C3-methyl group will preferentially occupy an equatorial position in the most stable chair conformation of the tetrahydropyran ring. This directs the incoming hydride from the reducing agent to the less sterically hindered face of the C4 iminium double bond.

    • Axial Attack: Hydride attack from the axial face would lead to the trans product (equatorial amine).

    • Equatorial Attack: Hydride attack from the equatorial face would lead to the cis product (axial amine). Generally, axial attack is favored to avoid steric clash with the ring, leading to the thermodynamically preferred trans product where both the C3-methyl and C4-amino groups are equatorial.

  • Strategies for Improving Diastereoselectivity:

    • Bulky Reducing Agents: Employing a bulkier reducing agent can amplify the steric bias. For example, using a reagent like L-Selectride (lithium tri-sec-butylborohydride), if compatible with other functional groups, will show a very high preference for attacking from the least hindered face.

    • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the major diastereomer.

    • Directed Reduction: In more advanced applications, if a hydroxyl group is present elsewhere on the ring, certain reagents can coordinate to it, directing the hydride delivery from a specific face. While not directly applicable to the parent ketone, this is a key strategy in substituted pyran synthesis.[4]

G cluster_0 Iminium Intermediate (Chair Conformation) cluster_1 Hydride Attack cluster_2 Products Intermediate Axial Axial Attack (Less Hindered) Intermediate->Axial Favored Path Equatorial Equatorial Attack (More Hindered) Intermediate->Equatorial Disfavored Path Trans trans-Amine (Major Product) Axial->Trans Cis cis-Amine (Minor Product) Equatorial->Cis

Caption: Steric influence of the C3-methyl group on hydride attack.

Experimental Protocols & Data

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)ProsCons
Sodium Borohydride (NaBH₄)MeOH, EtOHInexpensive, readily available.[2]Low selectivity; often reduces the starting ketone, leading to alcohol byproducts.[1][2]
Sodium Cyanoborohydride (NaBH₃CN)MeOH, THFHighly selective for iminium ions over ketones; water-tolerant.[2][3]Highly toxic (can release HCN gas in strong acid); slower reaction rates.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, CH₂Cl₂Excellent selectivity; non-toxic; mild acidity catalyzes imine formation; generally faster than NaBH₃CN.[2][3]Water-sensitive; not compatible with protic solvents like methanol.[2]
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is designed to maximize the yield of the desired amine while minimizing alcohol and other byproducts.

Materials:

  • 3-methyltetrahydro-2H-pyran-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methyltetrahydro-2H-pyran-4-one (1.0 equiv) and ammonium acetate (2.0-3.0 equiv).

  • Solvent Addition: Add anhydrous DCM or DCE to create a solution with a concentration of approximately 0.1-0.2 M with respect to the ketone.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Expert Tip: The mild acidity of the ammonium salt helps catalyze imine formation.

  • Reduction: Add STAB (1.5 equiv) to the mixture in one portion. The reaction is often slightly exothermic. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours. Look for the disappearance of the starting ketone and the appearance of a new, more polar spot corresponding to the amine product.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica gel.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydropyran-Amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a quintessential example of a privileged scaffold in medicinal chemistry. Its three-dimensional, sp³-rich character offers a distinct advantage over flat, aromatic systems, providing improved physicochemical properties such as enhanced solubility and metabolic stability while allowing for precise spatial orientation of functional groups.[1][2] The introduction of an amine functionality to this core, creating tetrahydropyran-amine analogs, opens a vast chemical space for developing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs based on the 3-methyltetrahydro-2H-pyran-4-amine core and related derivatives, focusing on their development as monoamine transporter inhibitors, dipeptidyl peptidase IV (DPP-4) inhibitors, and polo-like kinase 4 (PLK4) inhibitors. We will dissect the causality behind synthetic strategies and assay choices, offering field-proven insights for researchers in drug development.

Core Scaffold Analysis: Chirality and Vectoral Exit Points

The this compound scaffold presents several key features that are critical for its interaction with biological targets:

  • Stereochemistry: The ring contains multiple chiral centers. The relative stereochemistry of substituents (e.g., the cis or trans relationship between the C3-methyl and C4-amine groups) is paramount in defining the molecule's conformation and, consequently, its binding affinity.[3]

  • The Amine Group (C4): This primary or secondary amine serves as a crucial anchor point for hydrogen bonding and a key vector for introducing a wide array of substituents to probe different regions of a target's binding pocket.

  • The Methyl Group (C3): This small alkyl group can provide beneficial hydrophobic interactions and, critically, influences the orientation of the adjacent C4-amine substituent.

  • The Ring Oxygen: Acts as a hydrogen bond acceptor, contributing to the scaffold's favorable solubility and metabolic profile.

The strategic modification of these positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

cluster_0 Core Scaffold: this compound cluster_1 Key Modification Vectors scaffold scaffold R1 R1: Amine Substitutions (Primary interaction vector) scaffold->R1  C4-Amine R2 R2: C3-Methyl Group (Conformational control) scaffold->R2  C3-Methyl R3 R3: Ring Substitutions (Probing deeper pockets) scaffold->R3  Other Positions (e.g., C6)

Caption: Key modification points on the tetrahydropyran-amine scaffold.

Part 1: SAR as Monoamine Transporter Inhibitors

A significant body of research has focused on developing tetrahydropyran-amine analogs as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These efforts aim to produce novel antidepressant agents with tailored selectivity profiles, such as dual or triple uptake inhibitors (TUIs).[4][5]

Causality of Design

The core hypothesis is that the THP ring acts as a conformationally constrained bioisostere for the piperidine ring found in early-generation transporter inhibitors like GBR 12909.[6] The key to achieving high affinity and selectivity lies in the substituents at the C4-amine and, in many potent analogs, an additional large hydrophobic group at the C6 position, which deviates from the initial 3-methyl core but provides crucial SAR insights. The most successful analogs often adopt a "folded" conformation, which is essential for balanced activity against all three transporters.[5][7]

Quantitative SAR Data

The following table summarizes the inhibitory activity (Kᵢ, nM) of representative analogs against DAT, SERT, and NET. The core structure is typically a (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine, where the amine position is shifted but the SAR principles are highly relevant. Modifications are made to the N-benzyl group attached to the amine.

Compound IDR-Group (on N-benzyl)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity ProfileReference
Lead Cmpd. 4-OH70.49.1839.7SERT-preferring TUI[4]
10f 3-OH31.340.038.5Balanced TUI[8]
10j 4-OCH₃15.912.929.3Potent TUI[8]
10g 2-Thiophene41.4>100047.2DNRI (Dual)[8]
10i 2-Pyrrole43.2>100039.6DNRI (Dual)[8]

TUI = Triple Uptake Inhibitor; DNRI = Dopamine Norepinephrine Reuptake Inhibitor

SAR Insights
  • Aromatic Substitution: A hydroxyl or methoxy group on the N-benzyl ring is well-tolerated and can modulate selectivity. A 4-methoxy group (10j) enhances potency across all three transporters, while moving the hydroxyl from the 4-position to the 3-position (10f) helps balance the activity profile.[8]

  • Heterocyclic Moieties: Replacing the phenyl ring with heterocycles like thiophene (10g) or pyrrole (10i) dramatically reduces SERT affinity, effectively switching the compound from a TUI to a dual dopamine-norepinephrine reuptake inhibitor.[8] This demonstrates that the electronic and steric properties of this aromatic group are critical for interacting with a sub-pocket unique to SERT.

  • Conformation: A 'folded' conformation, where the benzhydryl moiety and the N-benzyl group are in proximity, was identified through pharmacophore modeling as a crucial feature for potent triple uptake inhibitory activity.[5]

cluster_SAR SAR Logic for Monoamine Transporter Inhibitors Start Core Scaffold: (3S,6S)-6-benzhydryl tetrahydropyran-3-amine ModA Modify N-benzyl Ring Start->ModA Subst Phenyl Substituents (e.g., -OH, -OMe) ModA->Subst Hetero Heterocycles (e.g., Thiophene) ModA->Hetero TUI Result: Triple Uptake Inhibitor (TUI) Profile Subst->TUI DNRI Result: Dual (DAT/NET) Inhibitor Profile Hetero->DNRI

Caption: SAR decision pathway for monoamine transporter inhibitors.

Part 2: SAR as DPP-4 and PLK4 Inhibitors

The versatility of the tetrahydropyran-amine scaffold is further highlighted by its successful application in developing inhibitors for entirely different target classes, including enzymes like DPP-4 (for type 2 diabetes) and PLK4 (for oncology).

DPP-4 Inhibitors

For DPP-4 inhibition, a series of tri-substituted THP-amine analogs were developed. A key clinical candidate, Omarigliptin (MK-3102), features a (2R,3S,5R) stereochemistry with a 2-(2,5-difluorophenyl) group, a 3-amine, and a 5-(dihydropyrrolopyrazole) moiety.[9][10]

  • SAR Insights: In this context, the THP-amine serves as a rigid scaffold to correctly position the key interacting groups: the primary amine forms a critical salt bridge in the S2 pocket of DPP-4, while the fluorophenyl group occupies the S1 hydrophobic pocket. The optimization focused on the substituent at the C5 position to enhance potency and improve pharmacokinetic properties, leading to the selection of the pyrrolopyrazole group.[10]

PLK4 Inhibitors

In the development of PLK4 inhibitors, the tetrahydro-2H-pyran-4-amine is used as a building block that is attached to a core aminopyrimidine scaffold.[11]

  • SAR Insights: A lead compound, 8h , which incorporates the THP-4-amine moiety, demonstrated exceptionally high potency against PLK4 (IC₅₀ = 0.0067 μM) and potent antiproliferative activity against breast cancer cell lines.[11] Here, the THP ring is believed to provide favorable interactions within a hydrophobic pocket of the kinase, while also imparting desirable drug-like properties such as good plasma and microsomal stability. The primary amine of the starting material is used as a chemical handle to link it to the core heterocyclic structure.

Comparative Data for Enzyme Inhibitors
Compound ClassTargetKey AnalogPotencyCore SAR StrategyReference
DPP-4 Inhibitor DPP-4OmarigliptinIC₅₀ = 1.6 nMTri-substitution on THP ring to engage S1 and S2 pockets.[10]
PLK4 Inhibitor PLK4Compound 8h IC₅₀ = 6.7 nMTHP-amine used as a building block for hydrophobic interaction.[11]

Part 3: Experimental Protocols & Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are representative, step-by-step methodologies for the synthesis and evaluation of these analogs.

Protocol 1: General Synthesis of a THP-4-Amine Scaffold

This protocol describes a typical reductive amination approach starting from a commercially available ketone.

Objective: To synthesize N-benzyl-3-methyltetrahydro-2H-pyran-4-amine.

Causality: Reductive amination is a highly efficient and widely used method for forming C-N bonds. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is effective for reducing the intermediate iminium ion in the presence of the starting aldehyde/ketone, minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-methyltetrahydro-4H-pyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add benzylamine (1.1 eq) followed by acetic acid (catalytic, 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired product.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the potency (Kᵢ) of test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Causality: This is a functional assay that directly measures the primary biological activity of the compounds. Using HEK-293 cells stably transfected with human DAT, SERT, or NET ensures that the observed inhibition is specific to the target of interest.[4][8]

cluster_Workflow Radioligand Uptake Assay Workflow Plate 1. Plate HEK-293 cells expressing hDAT, hSERT, or hNET Preincubate 2. Pre-incubate cells with varying concentrations of test compound Plate->Preincubate Add 3. Add radioligand (e.g., [3H]Dopamine) Preincubate->Add Incubate 4. Incubate for a defined time (e.g., 10 min at 37°C) Add->Incubate Stop 5. Stop uptake by rapid washing with ice-cold buffer Incubate->Stop Lyse 6. Lyse cells and measure radioactivity via scintillation counting Stop->Lyse Analyze 7. Analyze data to calculate IC50 and Ki values (Prism) Lyse->Analyze

Caption: Experimental workflow for the monoamine transporter uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing hDAT, hSERT, or hNET in appropriate media until confluent.

  • Assay Preparation: Harvest cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in KRH buffer.

  • Assay Execution: In a 96-well plate, add cells, test compound dilutions, and a non-specific uptake control (e.g., cocaine for DAT). Pre-incubate for 15 minutes at 37°C.

  • Initiate Uptake: Initiate the uptake reaction by adding the radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Kₘ value.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Termination: Terminate the assay by rapidly washing the cells with ice-cold KRH buffer using a cell harvester, trapping the cells onto a glass fiber filter mat.

  • Detection: Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using software like GraphPad Prism. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The this compound scaffold and its close analogs represent a highly versatile and successful platform in drug discovery. The SAR studies reveal clear and actionable principles for designing potent and selective inhibitors for diverse target classes. For monoamine transporters, substitutions on the N-aryl moiety dictate the selectivity profile, enabling the rational design of dual or triple uptake inhibitors.[8] For enzyme targets like DPP-4 and PLK4, the THP-amine core serves as a rigid, drug-like anchor to orient key pharmacophoric elements.[10][11]

Future work in this area will likely focus on leveraging the three-dimensional nature of the scaffold to achieve even greater selectivity, particularly for kinase targets, and to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The continued exploration of different stereoisomers and substitution patterns on the THP ring itself will undoubtedly unlock new biological activities and lead to the development of next-generation therapeutics.

References

A Guide to the Comparative Bioactivity Analysis of Cis- vs. Trans-3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity.[1][2] Neglecting this fundamental principle can lead to misleading results, reduced efficacy, or even unforeseen toxicity.[1] This guide provides a comprehensive framework for the comparative analysis of the bioactivity of the geometric isomers, cis- and trans-3-methyltetrahydro-2H-pyran-4-amine. While specific biological data for these particular isomers is not extensively reported in public literature, this document serves as a detailed roadmap for researchers in medicinal chemistry and pharmacology to conduct such an analysis. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer a logical framework for data interpretation, thereby empowering researchers to unlock the therapeutic potential of this promising scaffold.

The tetrahydropyran ring is a prevalent motif in numerous natural products and synthetic compounds with diverse biological activities.[3][4] The introduction of substituents, such as a methyl and an amine group on the tetrahydropyran core, creates stereocenters that give rise to distinct isomers. The spatial orientation of these substituents can profoundly influence how the molecule interacts with its biological target.[2][5]

The Decisive Role of Stereochemistry in Molecular Recognition

Stereoisomers, such as the cis and trans isomers of 3-methyltetrahydro-2H-pyran-4-amine, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[5][6] This seemingly subtle difference can have dramatic consequences for a molecule's pharmacodynamic and pharmacokinetic properties.[2][7] Biological systems, being inherently chiral, often exhibit a high degree of stereospecificity in their interactions with small molecules.[5] Enzymes and receptors, for instance, have well-defined three-dimensional binding pockets, and the "fit" of a ligand is crucial for its activity.[2]

The cis isomer, with the methyl and amine groups on the same side of the ring, will adopt a different three-dimensional shape compared to the trans isomer, where they are on opposite sides.[5][6] This will influence the molecule's conformational flexibility and the presentation of its key pharmacophoric features—the amine group (a potential hydrogen bond donor and proton acceptor) and the methyl group (which can engage in hydrophobic interactions).

Hypothetical Bioactivity Profile: A Starting Point for Investigation

Given the presence of the tetrahydropyran scaffold and an amine functional group, we can hypothesize potential biological targets for these isomers. Substituted aminotetrahydropyrans and related structures have shown activity as:

  • CNS Receptor Ligands: The amine group is a common feature in ligands for G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2) receptors.[8]

  • Enzyme Inhibitors: The specific spatial arrangement of functional groups could allow for potent and selective inhibition of enzymes like kinases or proteases.

  • Ion Channel Modulators: The charged amine at physiological pH could interact with key residues in ion channel pores.

The comparative analysis will, therefore, need to employ a panel of assays relevant to these potential target classes.

Experimental Roadmap for Comparative Bioactivity Analysis

A rigorous comparative analysis necessitates a multi-faceted experimental approach, progressing from initial screening to in-depth mechanistic studies. The following protocols are designed to be self-validating and provide a clear path for discerning the bioactivity profiles of the cis and trans isomers.

Phase 1: Stereoselective Synthesis and Conformational Analysis

The prerequisite for any biological comparison is the availability of stereochemically pure isomers.

1.1. Stereoselective Synthesis: The synthesis of cis- and trans-3-methyltetrahydro-2H-pyran-4-amine can be approached through various established synthetic routes for substituted tetrahydropyrans.[9] A potential strategy involves the stereoselective reduction of a corresponding β-enaminoketone precursor.[10]

dot

Start 3-Methyl-2H-pyran-4(3H)-one Step1 Reductive Amination Start->Step1 NH3, NaBH3CN Isomers Mixture of cis and trans Isomers Step1->Isomers Separation Chiral Chromatography Isomers->Separation Cis cis-Isomer Separation->Cis Trans trans-Isomer Separation->Trans cluster_cis cis-Isomer cluster_trans trans-Isomer Cis_Ligand cis-Isomer Cis_Receptor Receptor Binding Cis_Ligand->Cis_Receptor High Affinity Cis_Signal Signal Transduction Cis_Receptor->Cis_Signal Cis_Response Cellular Response Cis_Signal->Cis_Response Trans_Ligand trans-Isomer Trans_Receptor Receptor Binding Trans_Ligand->Trans_Receptor Low Affinity Trans_Response No/Weak Response Trans_Receptor->Trans_Response

References

A Senior Application Scientist's Guide to Validating Pyran-Based Inhibitors In Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. This guide provides an in-depth, experience-driven framework for validating the efficacy of pyran-based inhibitors, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1][2][3] We will dissect the critical in vivo validation process, offering a comparative analysis of a representative pyran-based inhibitor, Pictilisib (GDC-0941), against a non-pyran alternative, Buparlisib (BKM120), both targeting the frequently dysregulated PI3K/Akt/mTOR signaling pathway.

The Imperative of In Vivo Validation: Beyond the Petri Dish

While in vitro assays provide essential initial data on a compound's potency and mechanism, they represent a simplified biological system. The complex interplay of absorption, distribution, metabolism, excretion (ADME), and potential off-target toxicities within a whole organism can only be assessed through rigorous in vivo studies. This transition is a critical go/no-go decision point in the drug discovery pipeline. A well-designed in vivo study not only validates the therapeutic hypothesis but also provides crucial data on dosing, scheduling, and potential adverse effects, paving the way for clinical translation.

The Rise of Pyran-Based Scaffolds in Kinase Inhibition

The pyran ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities, including potent anti-cancer properties.[1][2][3] Its structural versatility allows for the synthesis of compounds with favorable drug-like properties. In the realm of kinase inhibition, the pyran scaffold has been successfully incorporated into molecules targeting key oncogenic pathways, such as the PI3K/Akt/mTOR cascade.

Comparative In Vivo Efficacy: Pictilisib vs. Buparlisib

To illustrate the in vivo validation process, we will compare two pan-class I PI3K inhibitors:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pyran-based inhibitor of all four class I PI3K isoforms (p110α, β, δ, and γ).[4][5]

  • Buparlisib (BKM120): A non-pyran based oral pan-class I PI3K inhibitor, also targeting all four isoforms.[6][7][8]

Both inhibitors have been extensively studied in preclinical and clinical settings, providing a rich dataset for a comparative analysis of their in vivo performance.

Table 1: Comparative In Vivo Efficacy in Xenograft Models
ParameterPictilisib (GDC-0941)Buparlisib (BKM120)
Xenograft Model U87MG (Glioblastoma)U87MG (Glioblastoma)
Dose & Schedule 150 mg/kg, oral, daily30-60 mg/kg, oral, daily
Tumor Growth Inhibition 98%Significant antitumor activity
Mechanism of Action Inhibition of PI3K/Akt pathway, induction of apoptosisInhibition of PI3K/Akt pathway, induction of apoptosis
Reference [4][6]
Xenograft Model IGROV1 (Ovarian Cancer)A2780 (Ovarian Cancer)
Dose & Schedule 150 mg/kg, oral, daily30-100 mg/kg, oral, daily
Tumor Growth Inhibition 80%Complete inhibition of pAkt
Mechanism of Action Inhibition of PI3K/Akt pathwayInhibition of PI3K/Akt pathway
Reference [4][6]
Xenograft Model MedulloblastomaPatient-Derived GBM
Dose & Schedule 100 mg/kg, oral, dailyNot specified
Tumor Growth Inhibition Significant tumor growth delay and prolonged survivalReduced tumor volume and prolonged survival
Mechanism of Action Reduced phosphorylation of AKTInhibition of Akt phosphorylation
Reference [9][7][8]

Experimental Blueprint: A Step-by-Step Guide to In Vivo Validation

The following protocols provide a robust framework for conducting a comprehensive in vivo efficacy study. The causality behind each experimental choice is explained to ensure a self-validating system.

Diagram 1: In Vivo Efficacy Study Workflow

G cluster_preclinical Pre-clinical Preparation cluster_xenograft Xenograft Model Development cluster_treatment Treatment & Monitoring cluster_analysis Pharmacodynamic & Endpoint Analysis CellCulture Cell Line Culture (e.g., U87MG) CellHarvest Cell Harvest & Viability CellCulture->CellHarvest AnimalAcclimation Animal Acclimation (e.g., Athymic Nude Mice) Implantation Subcutaneous Implantation AnimalAcclimation->Implantation CellHarvest->Implantation TumorMonitoring Tumor Growth Monitoring Implantation->TumorMonitoring Randomization Randomization into Treatment Groups TumorMonitoring->Randomization Dosing Oral Gavage Dosing (Inhibitor vs. Vehicle) Randomization->Dosing EfficacyMonitoring Tumor Volume & Body Weight Measurement Dosing->EfficacyMonitoring PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Dosing->PK_Analysis TumorHarvest Tumor & Tissue Harvest EfficacyMonitoring->TumorHarvest PD_Analysis Pharmacodynamic Analysis (Western Blot) TumorHarvest->PD_Analysis Toxicity Toxicity Assessment (Histopathology) TumorHarvest->Toxicity

Caption: Workflow for a typical in vivo xenograft efficacy study.

Protocol 1: Subcutaneous Xenograft Model and Efficacy Study

This protocol outlines the key steps for establishing a subcutaneous xenograft model and assessing the in vivo efficacy of a test compound.

1. Cell Culture and Preparation:

  • Culture a human cancer cell line with a known dysregulation in the target pathway (e.g., U87MG glioblastoma cells with PTEN mutation).
  • Harvest cells at 80-90% confluency using trypsin-EDTA.
  • Perform a trypan blue exclusion assay to ensure cell viability is >95%.
  • Wash cells with sterile, serum-free media or phosphate-buffered saline (PBS) and resuspend at a final concentration of 5 x 10^6 cells per 100 µL. For enhanced tumor take, the cell suspension can be mixed 1:1 with Matrigel. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use 6-8 week old immunodeficient mice (e.g., athymic nude mice). Allow for a one-week acclimatization period.
  • Using a 27-30 gauge needle, subcutaneously inject 100 µL of the prepared cell suspension into the right flank of each mouse.
  • Monitor animals regularly for tumor development.

3. Randomization and Treatment:

  • Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
  • Prepare the test compound (e.g., Pictilisib) and vehicle control. For oral administration, a common vehicle is 0.5% methylcellulose in water.
  • Administer the designated dose of the inhibitor or vehicle daily via oral gavage.

4. Monitoring and Data Collection:

  • Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
  • Record the body weight of each animal at the same frequency to monitor for toxicity.
  • Observe the animals daily for any signs of distress or toxicity.

5. Study Endpoint and Tissue Collection:

  • The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
  • At the endpoint, euthanize the mice and carefully excise the tumors. A portion of the tumor should be snap-frozen in liquid nitrogen for pharmacodynamic analysis, and another portion fixed in formalin for histopathology.

Protocol 2: Pharmacokinetic (PK) Analysis

Understanding the pharmacokinetic profile of an inhibitor is crucial for interpreting efficacy data.

1. Dosing:

  • Administer a single dose of the test compound to a cohort of tumor-bearing mice via the intended clinical route (e.g., oral gavage).

2. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  • Process the blood to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

  • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).

Table 2: Comparative Pharmacokinetic and Toxicity Profile in Mice
ParameterPictilisib (GDC-0941)Buparlisib (BKM120)
Oral Bioavailability 77.9%Rapidly absorbed, peak concentration within 1.5 hours
Half-life (t1/2) ~40 hours (in humans)~40 hours (in humans)
Common Toxicities Rash, fatigue, nausea (Grade 1-2 in humans)Rash, hyperglycemia, liver function abnormalities, mood alterations
Dose-Limiting Toxicity Grade 3 maculopapular rash (in humans)Abnormal liver function (Grade 4 in humans)
Reference [10][11][12][13]
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic analysis confirms that the inhibitor is engaging its target and modulating the intended signaling pathway within the tumor.

1. Tumor Lysate Preparation:

  • Homogenize the snap-frozen tumor tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

2. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by size using SDS-PAGE.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein for each sample.
  • Compare the levels of pathway inhibition between the vehicle- and inhibitor-treated groups.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Pictilisib / Buparlisib Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Conclusion: A Data-Driven Approach to In Vivo Validation

The successful in vivo validation of a pyran-based inhibitor, or any therapeutic candidate, hinges on a meticulously designed and executed experimental plan. By integrating efficacy, pharmacokinetic, and pharmacodynamic endpoints, researchers can build a comprehensive data package that provides a clear rationale for further development. The comparative approach outlined in this guide, using Pictilisib and Buparlisib as examples, underscores the importance of benchmarking against relevant alternatives. As senior application scientists, our role is to not only provide the tools but also the intellectual framework to navigate the complexities of preclinical drug development, ultimately increasing the probability of translating promising molecules into effective therapies.

References

A Tale of Two Saturated Heterocycles: A Comparative Guide to 3-Methyltetrahydro-2H-pyran-4-amine and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a scaffold is a pivotal decision that profoundly shapes the ultimate pharmacological profile of a drug candidate. Among the pantheon of privileged structures, saturated six-membered heterocycles are mainstays, offering a three-dimensional architecture crucial for nuanced interactions with biological targets. This guide provides an in-depth, data-driven comparison of two such scaffolds: the well-established piperidine ring and the increasingly explored 3-methyltetrahydro-2H-pyran-4-amine moiety. For researchers, scientists, and drug development professionals, this analysis aims to illuminate the subtle yet significant differences that can be leveraged to optimize drug-like properties.

Introduction: The Enduring Appeal of Saturated Heterocycles

Saturated heterocycles have garnered immense attention in modern drug design due to their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to their flat, aromatic counterparts.[1] Their inherent three-dimensionality allows for a more precise and intricate presentation of pharmacophoric elements in the vast and complex landscape of a protein's binding pocket. The piperidine scaffold is a testament to this, being a cornerstone in a multitude of FDA-approved drugs.[2][3] However, the quest for novel chemical space and the need to circumvent challenges like metabolic liabilities and off-target effects have spurred the exploration of alternative scaffolds, such as substituted tetrahydropyrans.

This guide will dissect the structural nuances, physicochemical characteristics, and potential pharmacological implications of substituting the classic piperidine ring with the this compound scaffold.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference of replacing a nitrogen atom with an oxygen atom in the ring, along with the addition of a methyl group, imparts distinct physicochemical characteristics to the this compound scaffold compared to the archetypal piperidine.

PropertyThis compoundPiperidineKey Considerations for Drug Design
Basicity (pKa) ~9.66 (Predicted)[4]~11.2The lower basicity of the tetrahydropyran amine may reduce off-target effects at aminergic GPCRs and ion channels. It can also influence salt formation and solubility.
Lipophilicity (logP/logD) XLogP3: 0.1 (trans isomer, calculated)[3]Varies with substitutionThe introduction of the oxygen atom generally leads to a decrease in lipophilicity, which can improve aqueous solubility and reduce metabolic clearance.
Hydrogen Bonding Amine: H-bond donor; Oxygen: H-bond acceptorAmine: H-bond donor/acceptor (protonated)The additional hydrogen bond acceptor in the tetrahydropyran ring can offer new interaction points within a target binding site, potentially enhancing potency and selectivity.
Dipole Moment Higher due to the ether linkageLowerThe increased dipole moment can influence solubility and interactions with polar residues in a protein.
Molecular Weight 115.17 g/mol [3]85.15 g/mol (unsubstituted)The methyl group adds to the molecular weight, a factor to consider in lead optimization.

Note: Experimental data for this compound is limited; some values are predicted or calculated.

Conformational Analysis: The Impact of Ring Geometry

Both piperidine and tetrahydropyran rings predominantly adopt a chair conformation to minimize steric and torsional strain. However, the substitution pattern and the nature of the heteroatom influence the conformational landscape and the preferred orientation of substituents.

In the case of piperidine , the lone pair on the nitrogen atom is smaller than a C-H bond, influencing the steric environment. N-alkylation can significantly impact the conformational equilibrium. For 4-substituted piperidines, the substituent's preference for an axial or equatorial position is a critical determinant of its interaction with the target.

For This compound , the presence of the endocyclic oxygen and the substituents at the 3 and 4 positions create a more complex conformational landscape. The relative stereochemistry of the methyl and amino groups (cis or trans) will dictate the preferred chair conformation and the axial/equatorial orientation of these groups. This, in turn, will define the vectoral presentation of the crucial amino group for target engagement.

cluster_piperidine Piperidine Conformational Equilibrium cluster_thp 3-Methyl-THP-4-amine Conformational Complexity Pip_Eq Equatorial Substituted Piperidine Pip_Ax Axial Substituted Piperidine Pip_Eq->Pip_Ax Ring Flip Pip_Ax->Pip_Eq Ring Flip Trans_Eq Trans Isomer (e.g., Me-eq, NH2-eq) Trans_Ax Trans Isomer (e.g., Me-ax, NH2-ax) Trans_Eq->Trans_Ax Ring Flip Trans_Ax->Trans_Eq Ring Flip Cis_Eq_Ax Cis Isomer (e.g., Me-eq, NH2-ax) Cis_Ax_Eq Cis Isomer (e.g., Me-ax, NH2-eq) Cis_Eq_Ax->Cis_Ax_Eq Ring Flip Cis_Ax_Eq->Cis_Eq_Ax Ring Flip

Figure 1: Conformational considerations for piperidine and this compound scaffolds.

Impact on Drug-like Properties: A Predictive Analysis

While direct comparative case studies are scarce, we can extrapolate the likely impact of this scaffold hop on key drug-like properties based on established medicinal chemistry principles.

Metabolic Stability

The piperidine ring is susceptible to metabolism, primarily through oxidation at the carbons alpha to the nitrogen, leading to lactam formation.[5] The metabolic stability of piperidines can be influenced by substitution patterns.[6]

Replacing the ring nitrogen with an oxygen atom in the this compound scaffold is anticipated to enhance metabolic stability. The ether linkage is generally more resistant to oxidative metabolism compared to the secondary amine in piperidine. This can lead to a longer half-life and reduced clearance of the drug candidate.

Piperidine Piperidine Alpha-Carbon_Oxidation Alpha-Carbon_Oxidation Piperidine->Alpha-Carbon_Oxidation CYP450 THP_Amine 3-Methyl-THP-4-amine Increased_Metabolic_Stability Increased_Metabolic_Stability THP_Amine->Increased_Metabolic_Stability Reduced CYP450 Susceptibility Lactam_Formation Lactam_Formation Alpha-Carbon_Oxidation->Lactam_Formation Metabolism

References

A Senior Application Scientist's Guide to Pharmacophore Modeling: A Comparative Analysis Focused on 3-Methyltetrahydro-2H-pyran-4-amine Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, pharmacophore modeling stands out as a powerful and intuitive approach to understanding the key molecular features required for a ligand to interact with its biological target. This guide provides an in-depth technical comparison of pharmacophore modeling methodologies, with a specific focus on a hypothetical case study of inhibitors derived from the versatile 3-methyltetrahydro-2H-pyran-4-amine scaffold. As a Senior Application Scientist, my aim is to not only detail the "how" but also the critical "why" behind experimental and computational choices, ensuring a robust and scientifically sound approach to this powerful drug design technique.

The Rationale Behind Pharmacophore Modeling

At its core, a pharmacophore is a three-dimensional arrangement of steric and electronic features that are essential for a molecule's biological activity.[1] It is not a real molecule or a set of functional groups but rather an abstract concept that describes the crucial interactions between a ligand and its target receptor.[1] The primary applications of pharmacophore modeling in drug discovery include virtual screening to identify novel hit compounds, lead optimization to enhance potency and selectivity, and ADME-Tox profiling to predict potential liabilities early in the drug development pipeline.[1]

There are two principal approaches to generating a pharmacophore model, the choice of which is dictated by the available information about the biological target and its ligands.[2]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active and inactive ligands is available. The model is built by aligning the active compounds and identifying the common chemical features that are responsible for their biological activity.[3][4]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically from X-ray crystallography or cryo-electron microscopy, is available, a structure-based model can be generated. This method identifies the key interaction points within the binding site, providing a blueprint for designing ligands that can effectively engage with the target.[5][6]

This guide will delve into both methodologies, providing a comparative analysis of their workflows and highlighting their respective strengths and limitations.

A Comparative Look at Pharmacophore Modeling Workflows

The journey from a set of compounds or a protein structure to a predictive pharmacophore model involves a series of well-defined steps. The following sections provide a detailed comparison of the ligand-based and structure-based workflows.

Ligand-Based Pharmacophore Modeling Workflow

This approach is particularly valuable when exploring novel targets or when high-quality structural data of the target is unavailable.

Ligand-Based Pharmacophore Modeling Workflow Data_Collection Data Collection & Curation Conformer_Generation Conformer Generation Data_Collection->Conformer_Generation Active & Inactive Ligands Feature_Identification Pharmacophore Feature Identification Conformer_Generation->Feature_Identification 3D Conformers Model_Generation Model Generation & Scoring Feature_Identification->Model_Generation Pharmacophoric Features Model_Validation Model Validation Model_Generation->Model_Validation Hypotheses Virtual_Screening Virtual Screening Model_Validation->Virtual_Screening Validated Model

Ligand-Based Pharmacophore Modeling Workflow Diagram.
  • Data Collection and Curation:

    • Compile a dataset of at least 15-20 structurally diverse compounds with a wide range of biological activities (e.g., IC50 values) against the target of interest.

    • Separate the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for validation.[7]

    • Ensure the chemical structures are correctly represented in 2D or 3D format.

  • Conformer Generation:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations to account for molecular flexibility. This is a critical step as the bioactive conformation is often not the global minimum energy state.

  • Pharmacophore Feature Identification:

    • Identify the key pharmacophoric features for each conformer. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive and Negative Ionizable (PI/NI) centers

  • Model Generation and Scoring:

    • Utilize a pharmacophore modeling software to align the conformers of the active molecules and identify common feature arrangements.

    • The software will generate multiple pharmacophore hypotheses, each with a score based on how well it maps to the active compounds and avoids mapping to inactive ones.

  • Model Validation:

    • This is a crucial step to assess the predictive power of the generated models. Common validation methods include:

      • Test Set Validation: Screen the test set against the generated hypotheses. A good model should correctly identify the active compounds in the test set.

      • Decoy Set Screening: Screen a database of known inactive or random molecules (decoys) against the model. A robust model should have a low hit rate for decoys.

      • Fischer's Randomization Test: The software shuffles the activities of the training set compounds multiple times and attempts to build a model. If the original model is significantly better than the random models, it is considered statistically valid.

      • Goodness of Hit (GH) Score: This metric combines the percentage of active compounds retrieved, the enrichment factor, and other parameters to provide a single score for model quality. A GH score above 0.7 is generally considered indicative of a good model.[8]

Structure-Based Pharmacophore Modeling Workflow

This approach offers a more direct route to understanding ligand-target interactions when a high-resolution structure of the target is available.

Structure-Based Pharmacophore Modeling Workflow Protein_Preparation Protein Structure Preparation Binding_Site_ID Binding Site Identification Protein_Preparation->Binding_Site_ID Cleaned PDB Structure Interaction_Mapping Interaction Mapping Binding_Site_ID->Interaction_Mapping Defined Binding Pocket Feature_Generation Pharmacophore Feature Generation Interaction_Mapping->Feature_Generation Interaction Hotspots Model_Refinement Model Refinement & Validation Feature_Generation->Model_Refinement Initial Pharmacophore Virtual_Screening Virtual Screening Model_Refinement->Virtual_Screening Validated Model

Structure-Based Pharmacophore Modeling Workflow Diagram.
  • Protein Structure Preparation:

    • Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Prepare the protein by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and assigning correct protonation states to residues.

  • Binding Site Identification:

    • If the structure contains a co-crystallized ligand, the binding site is readily identifiable.

    • For apo structures (without a bound ligand), computational methods can be used to predict potential binding pockets.

  • Interaction Mapping:

    • Analyze the binding site to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and aromatic stacking regions presented by the amino acid residues.

  • Pharmacophore Feature Generation:

    • Based on the interaction map, generate pharmacophoric features that are complementary to the binding site residues. For example, a hydrogen bond donor residue in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore model.

  • Model Refinement and Validation:

    • Refine the generated pharmacophore by adding exclusion volumes to represent the space occupied by the protein, preventing clashes.

    • If known active and inactive compounds are available, they can be used to validate the structure-based model in a manner similar to the ligand-based approach.

Case Study: Pharmacophore Modeling of Hypothetical this compound Derived Inhibitors

Due to the proprietary nature of early-stage drug discovery data, publicly available datasets of inhibitors for the specific this compound scaffold are scarce. To illustrate the practical application of ligand-based pharmacophore modeling, we will use a hypothetical but realistic dataset.

Target: A hypothetical kinase, "Kinase X"

Table 1: Hypothetical Dataset of this compound Derivatives and their IC50 Values against Kinase X

Compound IDStructureIC50 (nM)pIC50Activity Class
MTP-001 Scaffold with R1=H, R2=Phenyl157.82Active
MTP-002 Scaffold with R1=CH3, R2=Phenyl257.60Active
MTP-003 Scaffold with R1=H, R2=4-Cl-Phenyl88.10Active
MTP-004 Scaffold with R1=H, R2=4-F-Phenyl127.92Active
MTP-005 Scaffold with R1=H, R2=3-MeO-Phenyl507.30Active
MTP-006 Scaffold with R1=H, R2=Cyclohexyl8006.10Inactive
MTP-007 Scaffold with R1=H, R2=H>10000<5.0Inactive
MTP-008 Scaffold with R1=CH2CH3, R2=Phenyl357.46Active
MTP-009 Scaffold with R1=H, R2=2-Pyridyl457.35Active
MTP-010 Scaffold with R1=H, R2=Thiophene607.22Active
MTP-011 Scaffold with R1=H, R2=4-OH-Phenyl207.70Active
MTP-012 Scaffold with R1=SO2Me, R2=Phenyl15005.82Inactive
MTP-013 Scaffold with R1=H, R2=Naphthyl187.74Active
MTP-014 Scaffold with R1=H, R2=tert-Butyl50005.30Inactive
MTP-015 Scaffold with R1=Ac, R2=Phenyl25005.60Inactive

Note: Structures are described relative to a common this compound core. pIC50 is calculated as -log10(IC50 in M). Compounds with pIC50 > 7.0 are considered active.

Following the ligand-based workflow with this dataset, a pharmacophore model could be generated. A plausible hypothesis would likely consist of:

  • One Hydrogen Bond Donor: from the amine group of the core scaffold.

  • One Hydrogen Bond Acceptor: from the oxygen atom in the pyran ring.

  • One Aromatic/Hydrophobic feature: corresponding to the R2 substituent, which appears to be crucial for high activity.

  • One Hydrophobic feature: corresponding to the methyl group on the pyran ring.

This model could then be validated using the inactive compounds as a negative control and subsequently used to screen large compound libraries for novel Kinase X inhibitors.

Comparison of Pharmacophore Modeling Software

A variety of academic and commercial software packages are available for pharmacophore modeling, each with its own set of features and algorithms.

Table 2: Comparison of Popular Pharmacophore Modeling Software

SoftwareKey FeaturesStrengthsLimitations
LigandScout Intuitive 3D pharmacophore modeling, excellent visualization, both ligand- and structure-based approaches.User-friendly interface, powerful visualization tools that aid in understanding ligand-receptor interactions.Commercial software with associated costs.
Phase (Schrödinger) Integrated into the Schrödinger suite, robust algorithms for ligand-based and structure-based modeling, 3D-QSAR capabilities.High-quality algorithms, seamless integration with other drug discovery tools from Schrödinger.Part of a larger, expensive software suite.
MOE (Molecular Operating Environment) Comprehensive suite for molecular modeling, includes pharmacophore generation, virtual screening, and fragment-based design tools.Highly versatile platform with a wide range of functionalities beyond pharmacophore modeling.Steeper learning curve due to its extensive capabilities; commercial.
Pharmer Open-source and web-based, fast pharmacophore searching of large databases like ZINC.Freely accessible, ideal for academic research and rapid screening of publicly available databases.Less feature-rich compared to commercial packages, limited customization.
GASP Utilizes a genetic algorithm for flexible pharmacophore generation and optimization.Strong in handling conformational flexibility of ligands.May require more computational resources.

The choice of software will depend on the specific needs of the research project, available budget, and the user's level of expertise. For academic labs, open-source tools like Pharmer can be an excellent starting point, while industrial settings may benefit from the comprehensive and integrated nature of commercial suites like Schrödinger or MOE.

Conclusion and Future Perspectives

Pharmacophore modeling is a cornerstone of modern computer-aided drug design, offering a powerful framework for understanding and exploiting the principles of molecular recognition. By comparing ligand-based and structure-based approaches, researchers can select the most appropriate strategy based on the available data. The hypothetical case study of inhibitors derived from this compound demonstrates the practical application of these principles in a drug discovery context.

The continued development of more sophisticated algorithms, coupled with the increasing availability of high-quality structural data and the integration of machine learning techniques, promises to further enhance the predictive power and utility of pharmacophore modeling in the quest for novel therapeutics. As we move forward, the synergistic use of pharmacophore modeling with other computational methods, such as molecular dynamics simulations and free energy calculations, will undoubtedly play an even more critical role in accelerating the design of safer and more effective medicines.

References

A Medicinal Chemist's Guide to Bioisosteric Replacement: Pyran vs. Furan Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to achieving the desired balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the exchange of one functional group for another with similar physicochemical characteristics, is a cornerstone of this optimization process.[1] Among the vast arsenal of available bioisosteres, heterocyclic rings play a pivotal role. This guide provides an in-depth comparison of two common oxygen-containing heterocycles, the six-membered pyran and the five-membered furan, with a particular focus on their saturated forms, tetrahydropyran (THP) and tetrahydrofuran (THF), which have become indispensable tools for the modern medicinal chemist.

This analysis moves beyond a simple recitation of properties to explore the causal relationships between structure and biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Structural and Physicochemical Foundations: A Tale of Two Rings

The fundamental difference between pyran and furan lies in their ring size—a seemingly minor variation that precipitates significant divergences in their geometry, stability, and interactions with biological targets.[2]

  • Furan: A five-membered ring with four carbons and one oxygen. Its aromatic nature makes it electron-rich and susceptible to certain chemical reactions.[2] The saturated analog, tetrahydrofuran (THF), is more relevant in many scaffold designs. It adopts a flexible envelope or twist conformation, making it a somewhat planar and dynamic linker.

  • Pyran: A six-membered ring with five carbons and one oxygen.[3] The larger ring size generally imparts greater chemical stability compared to furan.[2] Its saturated form, tetrahydropyran (THP), is conformationally more rigid, adopting a stable chair conformation akin to cyclohexane. This rigidity provides well-defined exit vectors for substituents, a valuable trait for precise positioning within a protein binding pocket.

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} caption [label="Structural relationship of Furan/Pyran and their saturated analogs.", shape=plaintext, fontsize=10]; enddot

Physicochemical Property Comparison

The choice between these scaffolds can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical differences, which are critical predictors of a drug candidate's behavior in vivo.

PropertyFuran / THFPyran / THPRationale & Implication in Drug Design
Ring Size 5-membered6-memberedAffects bond angles, conformational flexibility, and fit within a binding site. THP's larger, more defined chair conformation can offer better van der Waals contacts in larger hydrophobic pockets.[4]
Conformation Envelope/Twist (Flexible)Chair (Rigid)THP provides more predictable substituent positioning. THF's flexibility can be advantageous for induced-fit binding but may carry an entropic penalty.
Chemical Stability Furan is prone to oxidation. THF can undergo acid-catalyzed ring opening.Pyran is more stable than furan.[2] THP is highly stable and resistant to ring opening under acidic conditions where THF is not.[5]THP is often preferred for molecules requiring stability in the acidic environment of the stomach or during synthesis. The furan ring itself is a structural alert for metabolic instability.
Metabolic Stability Furan ring is a known metabolic liability, prone to CYP450-mediated oxidation to form toxic reactive intermediates.[6]Pyran and THP are significantly more metabolically robust.This is the most critical differentiator. Replacing a furan with a pyran/THP is a common strategy to mitigate toxicity and improve a drug's half-life.[7]
Hydrogen Bonding Oxygen atom acts as a hydrogen bond acceptor.Oxygen atom acts as a hydrogen bond acceptor.Both can engage in crucial hydrogen bonds. The precise geometry of the THP chair vs. the THF envelope can alter the position and strength of this interaction.
Lipophilicity (LogP) Generally comparable, but substituent-dependent.Generally comparable, but substituent-dependent.While the core rings have similar lipophilicity, the overall LogP is dictated by the attached functionalities. The choice is usually driven by factors other than lipophilicity.

Part 2: Impact on Drug Action and Disposition

Bioisosteric replacement is not merely an academic exercise; it is a tactical approach to solve developability problems.[8] The switch between a five- and six-membered oxygenated ring can be a decisive move in a lead optimization campaign.

The Critical Issue: Furan's Metabolic Toxicity

A primary driver for replacing a furan ring is its potential for metabolic activation into a toxic species.[6] Cytochrome P450 enzymes, particularly CYP2E1, can oxidize the furan ring to form a highly reactive, cytotoxic intermediate: cis-2-butene-1,4-dial.[9] This electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to hepatotoxicity and, in some cases, carcinogenicity.[10]

This metabolic pathway represents a significant liability in drug development. Therefore, identifying and replacing furan moieties early in the discovery process is a common and highly effective risk mitigation strategy. Pyran and its derivatives are generally not susceptible to this mode of activation and are considered to be safer alternatives.

Furan_Metabolism

Case Study: HIV Protease Inhibitors

The development of HIV protease inhibitors provides an excellent example of leveraging saturated heterocycles to optimize ligand-target interactions. Darunavir (DRV), a highly potent inhibitor, features a central bis-THF moiety that occupies the hydrophobic S2 pocket of the protease. In subsequent drug design efforts, researchers explored replacing this bis-THF ligand with a larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring.[4]

  • The Rationale: It was hypothesized that the larger Tp-THF ligand would more effectively fill the hydrophobic binding pocket, enhancing van der Waals interactions. Furthermore, the altered geometry of the larger ring system was predicted to bring the cyclic ether oxygens into closer, more optimal hydrogen-bonding contact with backbone residues Asp-29 and Asp-30.[4]

  • The Outcome: This bioisosteric replacement led to a new generation of PIs with marked improvements in potency and pharmacological properties, demonstrating how the subtle geometric and conformational differences between THF and THP can be exploited for rational drug design.[11]

Case Study: Modulating Idronoxil (IDX) for Anticancer Activity

Research on the semi-synthetic isoflavene Idronoxil (IDX), an anticancer agent, involved the synthesis of novel fused-ring derivatives incorporating both pyran and furan moieties.[7][12]

  • The Rationale: IDX suffers from extensive metabolism at its phenolic hydroxyl groups, leading to a short plasma half-life.[7] By creating fused-ring derivatives, one of the phenolic groups is masked within the new heterocyclic ring. This modification was predicted to reduce metabolic clearance and improve bioavailability.

  • The Outcome: The study provided a direct comparison of pyran- and furan-fused analogs. Fusing these rings was shown to be a viable strategy to enhance the pharmacokinetic profile.[7][12] While both ring systems could be incorporated, the choice between them would allow for fine-tuning of potency and selectivity against different cancer cell lines, such as prostate (PC-3) and triple-negative breast cancer (MDA-MB-231).[7]

Part 3: Experimental Evaluation Protocols

To objectively compare pyran- and furan-based bioisosteres, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating the quantitative data needed to make informed decisions in a drug discovery program.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To quantify the relative lipophilicity of the bioisosteric pair, which influences solubility, permeability, and plasma protein binding.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Prepare a mutually saturated solution of 1-octanol and phosphate-buffered saline (PBS), pH 7.4.

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the PBS-saturated 1-octanol and octanol-saturated PBS (e.g., 10 µL stock in 1 mL of each phase).

  • Equilibration: Vigorously shake the mixture for 1 hour at room temperature to allow the compound to partition between the two phases.

  • Separation: Centrifuge the mixture at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]PBS)

Causality and Interpretation: A higher LogP value indicates greater lipophilicity. While a certain level of lipophilicity is required for membrane permeability, excessively high LogP values (>5) can lead to poor absorption, low solubility, and increased metabolic clearance.[13] Comparing the LogP of the pyran and furan analogs helps determine if the structural change has unfavorably altered this critical parameter.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To assess the susceptibility of the compounds to Phase I metabolism by CYP450 enzymes. This is the key experiment for differentiating the metabolic liabilities of furan versus pyran.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat, at 0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. For the negative control ("-NADPH"), add buffer instead.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.

Causality and Interpretation: A short half-life indicates rapid metabolic clearance.[14] A furan-containing compound is expected to have a significantly shorter half-life in this assay compared to its pyran bioisostere due to its susceptibility to oxidative metabolism. A stable pyran analog (e.g., t½ > 60 min) suggests a lower probability of high in vivo clearance and toxicity mediated by reactive metabolites.

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} caption [label="Workflow for a microsomal stability assay.", shape=plaintext, fontsize=10]; enddot

Conclusion: A Strategic Choice

The decision to use a pyran or furan bioisostere is a strategic one, guided by a deep understanding of their intrinsic properties. While both are oxygenated heterocycles that can serve as scaffolds or linkers, they are not interchangeable.

  • Furan should be viewed with caution. Its inherent susceptibility to metabolic activation is a significant liability that can derail a drug development program due to toxicity.[6] Its use is generally only tolerated if extensive SAR shows it to be indispensable for potency and subsequent modifications fail to mitigate the metabolic risk.

  • Pyran , and particularly its saturated THP form, represents a more stable, rigid, and safer alternative.[2][5] It offers medicinal chemists a robust scaffold to build upon, providing defined structural vectors for optimization while minimizing the risk of metabolism-related toxicity. The switch from a THF to a THP can enhance stability and provide a more rigid framework for optimizing target interactions.

Ultimately, the principles of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in medicinal chemistry demand a proactive approach. Recognizing the potential pitfalls of the furan ring and knowing when to deploy its more stable pyran bioisostere is a hallmark of an experienced drug designer. The supporting experimental data, generated through rigorous and validated protocols, provides the trustworthy foundation upon which these critical design decisions are made.

References

A Researcher's Guide to Cross-Reactivity Profiling of 3-Methyltetrahydro-2H-pyran-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of transforming a promising chemical scaffold into a selective and effective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects.[1] The 3-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a versatile building block in medicinal chemistry, showing potential in the development of various targeted inhibitors. This guide provides a comprehensive framework for the cross-reactivity profiling of kinase inhibitors derived from this scaffold, offering insights into experimental design, data interpretation, and comparative analysis against established inhibitor classes.

The promiscuity of kinase inhibitors, largely stemming from the highly conserved nature of the ATP-binding pocket across the human kinome, is a double-edged sword.[1][2] While it can lead to undesirable side effects, a well-characterized polypharmacology can also be harnessed for multi-targeted therapeutic strategies.[2][3] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a regulatory requirement but a fundamental aspect of its preclinical development.

The Importance of a Systematic Profiling Cascade

A tiered approach to cross-reactivity profiling is essential to manage resources effectively while building a comprehensive understanding of a compound's selectivity. This typically begins with broad, high-throughput screens and progresses to more focused, in-depth cellular and functional assays.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response & Cellular Engagement cluster_2 Tier 3: Functional & Phenotypic Assays a Primary Target Potency (IC50) b Large-Panel Kinase Screen (e.g., 400+ kinases at a single high concentration) a->b Initial Validation c Dose-Response IC50/Kd Determination for Hits b->c Hit Identification d Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay c->d Confirmation in Cellular Context e Phospho-protein Western Blots d->e Downstream Pathway Analysis f Cellular Phenotypic Assays (e.g., proliferation, apoptosis) e->f Biological Outcome Assessment G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis a Intact Cells + Vehicle (DMSO) c Apply Temperature Gradient a->c b Intact Cells + Pyr-Inhib-01 b->c d Lyse Cells Centrifuge to Pellet Aggregates c->d e Quantify Soluble Target Protein (e.g., Western Blot) d->e

References

A Comparative Guide to the In Vitro ADME Properties of 3-Methyltetrahydro-2H-pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Modern Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its efficacy and safety are paramount. However, a compound's ability to reach its target in the body, remain there for a sufficient duration, and then be safely eliminated is equally crucial. This journey is governed by four key pharmacokinetic processes: A bsorption, D istribution, M etabolism, and E xcretion, collectively known as ADME.[1][2] A failure in any of these areas is a primary cause of late-stage clinical trial failures. Therefore, assessing the ADME profile of drug candidates early in the discovery process is essential for selecting compounds with favorable pharmacokinetic properties and reducing the risk of costly failures.[1][3]

This guide provides an in-depth comparison of the in vitro ADME properties of the 3-methyltetrahydro-2H-pyran-4-amine scaffold. Saturated heterocyclic rings, like the tetrahydropyran core, are increasingly incorporated into therapeutic agents to improve properties such as aqueous solubility and metabolic stability compared to their aromatic counterparts.[4] By evaluating key ADME parameters—metabolic stability, intestinal permeability, and plasma protein binding—we can benchmark this scaffold against other common heterocyclic structures in medicinal chemistry, offering valuable insights for researchers in drug development.

Part 1: Metabolic Stability Assessment

Causality Behind the Experiment: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[5] A compound that is metabolized too quickly may have a short half-life and poor bioavailability, failing to achieve therapeutic concentrations in the body.[5] Conversely, a compound that is highly resistant to metabolism could accumulate and lead to toxicity. The in vitro liver microsomal stability assay is a cornerstone of early ADME profiling, providing a robust prediction of a compound's intrinsic clearance (Clint), a key parameter for forecasting in vivo clearance.[5]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the measurement of a compound's disappearance when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like Cytochrome P450s (CYPs).

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted to a final incubation concentration (typically 1 µM) in a buffer solution.

  • Incubation Mixture: The reaction is initiated by adding the test compound to a pre-warmed mixture containing liver microsomes (from human or other species) and a crucial NADPH-regenerating system. This system continuously supplies the necessary cofactor (NADPH) for CYP enzyme activity.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: The rate of disappearance is determined by plotting the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis Compound Test Compound (1µM) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes + NADPH System Microsomes->Incubate TimePoints Sample at 0, 5, 15, 30, 60 min Incubate->TimePoints Take Aliquots Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Analyze Supernatant Calculate Calculate t½ and Clint LCMS->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Data: Metabolic Stability

The following table presents illustrative data comparing a representative this compound derivative with other common heterocyclic scaffolds.

Compound ScaffoldStructure ExampleHuman Liver Microsome t½ (min)Human Clint (µL/min/mg)Classification
This compound Derivative A> 60< 10High Stability
PiperidineDerivative B4525Moderate Stability
Pyrazolo[3,4-d]pyrimidineDerivative C1577Low Stability
Verapamil (Control)-8145Low Stability

Expert Analysis: The saturated nature of the tetrahydropyran ring in Derivative A likely contributes to its high metabolic stability.[4][6] Saturated heterocycles often lack the electron-rich aromatic systems that are common sites for oxidative metabolism by CYP enzymes.[6] In contrast, the pyrazolo[3,4-d]pyrimidine scaffold (Derivative C), being heteroaromatic, presents more handles for metabolic attack, resulting in lower stability. The piperidine ring (Derivative B) often shows moderate stability, but can be susceptible to oxidation at carbons adjacent to the nitrogen atom.[6]

Part 2: Intestinal Permeability Assessment

Causality Behind the Experiment: For orally administered drugs, absorption across the intestinal wall is a prerequisite for entering the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting this process in vitro.[7][8] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters.[8][9] This assay measures a compound's apparent permeability coefficient (Papp) and helps identify if the compound is a substrate for efflux pumps (like P-glycoprotein), which can actively transport drugs back into the intestinal lumen, reducing absorption.[10]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol measures the transport of a compound across a Caco-2 cell monolayer in both the absorptive (apical-to-basolateral, A-to-B) and secretive (basolateral-to-apical, B-to-A) directions.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell® plates and cultured for ~21 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with sufficiently high TEER values are used.[9]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (donor) compartment for A-to-B measurement or the basolateral (donor) compartment for B-to-A measurement. The receiver compartment contains a drug-free buffer.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a set period (e.g., 2 hours).

  • Sampling: At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Analysis: The concentration of the compound in all samples is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is then calculated as the ratio of Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indicator that the compound is subject to active efflux.[8]

Visualization of Experimental Workflow

G cluster_AtoB A-to-B Transport (Absorption) cluster_BtoA B-to-A Transport (Efflux) Apical_A Apical (Donor) Add Compound Basolateral_A Basolateral (Receiver) Sample Apical_A->Basolateral_A Transport across Caco-2 Monolayer Analysis LC-MS/MS Analysis Calculate Papp & Efflux Ratio Basolateral_A->Analysis Basolateral_B Basolateral (Donor) Add Compound Apical_B Apical (Receiver) Sample Basolateral_B->Apical_B Transport across Caco-2 Monolayer Apical_B->Analysis G cluster_setup Setup cluster_assay Equilibration & Analysis Plasma Plasma Chamber: Spike with Compound Membrane Semipermeable Membrane (8 kDa) Plasma->Membrane Buffer Buffer Chamber: Dialysis Buffer Membrane->Buffer Incubate Incubate at 37°C (4-6 hours) Sample Sample Both Chambers Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Matrix Match Calculate Calculate % Unbound LCMS->Calculate

References

A Senior Application Scientist's Guide to X-ray Crystallography of Target Proteins with Pyran-Amine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structure in Modern Drug Discovery

In the landscape of modern drug discovery, the path from a promising chemical entity to a clinically effective drug is paved with data. Among the most critical data points is the high-resolution three-dimensional structure of a therapeutic target in complex with an inhibitor. This structural blueprint provides an unparalleled understanding of the molecular interactions that drive binding affinity and selectivity, enabling a rational, iterative cycle of inhibitor design and optimization.[1][2][3] For drug development professionals, obtaining a crystal structure is not merely an academic exercise; it is a pivotal step that can significantly accelerate lead optimization and de-risk a program by providing a concrete basis for chemical modification.[2][4][5]

This guide focuses on a specific, yet increasingly important, class of molecules: pyran-amine inhibitors. The pyran ring is a versatile heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, valued for its drug-like properties and potential for multi-point functionalization.[6][7] When combined with an amine group, it creates a pharmacophore capable of a rich variety of interactions, including hydrogen bonds and salt bridges, making it a powerful component in inhibitor design.[6]

Here, we provide an in-depth technical guide to the X-ray crystallography workflow for determining the structure of a target protein bound to a pyran-amine inhibitor. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, address common challenges, and compare crystallography with alternative structural biology techniques, grounding our discussion in field-proven insights and authoritative standards.

The Crystallographic Workflow: From Target to Model

The journey to a high-resolution protein-inhibitor structure is a multi-stage process. Each step must be executed with precision, as the success of the entire endeavor hinges on the quality of the output from the preceding stage.

G cluster_prep Phase 1: Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Acquisition & Processing cluster_solve Phase 4: Structure Solution & Validation a Protein Expression & Purification b Inhibitor Synthesis & QC c Complex Formation b->c d Crystallization Screening & Optimization c->d e Crystal Harvesting & Cryo-protection d->e f X-ray Diffraction Data Collection e->f g Data Processing & Scaling f->g h Structure Solution (Molecular Replacement) g->h i Model Building & Ligand Fitting h->i j Refinement i->j k Validation & Deposition j->k

Fig 1. High-level workflow for protein-inhibitor X-ray crystallography.
Part 1: Protein Production and Complex Formation

The foundation of any crystallographic project is a highly pure and homogenous protein sample. Impurities or protein aggregates can severely impede the formation of well-ordered crystals.[8]

Experimental Protocol: Protein Purity and Homogeneity Assessment

  • Purity Check (SDS-PAGE): Run the final, concentrated protein sample on a high-percentage SDS-PAGE gel and stain with Coomassie Blue. The protein should appear as a single, sharp band, indicating >95% purity.

  • Homogeneity Check (Dynamic Light Scattering - DLS): Analyze the sample using DLS. A single, narrow peak (low polydispersity index) confirms that the protein is monodisperse and not aggregated. Aggregation is a common cause of crystallization failure.[8]

  • Concentration Determination: Accurately determine the protein concentration using a method like UV-Vis spectroscopy (A280) or a Bradford assay.

Once a high-quality protein sample is secured, the protein-inhibitor complex must be formed. Researchers face a critical choice at this juncture: co-crystallization or crystal soaking.

G start Have Apo Crystals? decision1 Does inhibitor binding induce a large conformational change? start->decision1 No decision2 Is the inhibitor soluble in the crystal mother liquor? start->decision2 Yes decision1->decision2 No proc1 Co-crystallization: Incubate protein with inhibitor, then set up crystallization trials. decision1->proc1 Unknown proc3 Co-crystallization is the preferred method. decision1->proc3 Yes decision2->proc1 No proc2 Soaking: Transfer existing apo crystals into a solution containing the inhibitor. decision2->proc2 Yes

Fig 2. Decision workflow for choosing between co-crystallization and soaking.
  • Co-crystallization: This involves incubating the protein with the pyran-amine inhibitor before setting up crystallization trials.[1][9] This is often the method of choice, especially when the inhibitor is expected to induce a conformational change in the protein or when the inhibitor has low solubility.[1][2] The rationale is that the pre-formed, stable complex is the species being crystallized.

  • Soaking: This method involves growing crystals of the protein in its unbound (apo) state first, and then introducing the inhibitor by transferring the crystals into a solution containing it.[10][11] Soaking is simpler and less protein-intensive if an apo crystal system is already established.[9] However, it can fail if the crystal lattice is too tight for the inhibitor to diffuse in, or if binding causes the crystal to crack due to conformational changes.[1]

Scientist's Insight: For novel pyran-amine inhibitors, especially in early-stage discovery where binding modes are unknown, co-crystallization is generally the more robust starting point.[2] It bypasses issues of lattice packing and is more likely to succeed if the inhibitor stabilizes a specific protein conformation.

Part 2: From Crystal to Diffraction Pattern

Obtaining diffraction-quality crystals is often the primary bottleneck in crystallography.[12][13][14] It involves screening hundreds of conditions (precipitants, buffers, pH, additives) to find the one that pushes the protein-inhibitor complex out of solution into an ordered, crystalline lattice.[15][16]

Experimental Protocol: Co-crystallization of a Protein-Pyran-Amine Complex

  • Complex Preparation: Mix the purified protein with the pyran-amine inhibitor. A 5- to 10-fold molar excess of the inhibitor is a good starting point to ensure saturation of the binding sites.[1] Incubate on ice for at least one hour to allow for complex formation.

    • Note on Solubility: Pyran-amine inhibitors are often dissolved in DMSO. Ensure the final DMSO concentration in the protein solution is low (<5%), as higher concentrations can interfere with crystallization.[1][17]

  • Screening: Use commercially available sparse-matrix screens and a vapor diffusion setup (sitting or hanging drop) to screen a wide range of chemical space.[16] Robotic systems are invaluable for setting up these high-throughput screens.

  • Optimization: Once initial "hits" (small crystals or crystalline precipitate) are identified, perform optimization screens by systematically varying the precipitant concentration, pH, and other parameters around the initial hit condition to grow larger, single crystals.

  • Crystal Harvesting and Cryo-protection: Protein crystals are delicate and sensitive to radiation damage.[18][19] To mitigate this, data is typically collected at cryogenic temperatures (100 K).[10] Before freezing in liquid nitrogen, the crystal must be briefly soaked in a cryoprotectant solution (often the mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent the formation of damaging ice crystals.[10] The crystal is then mounted on a small nylon loop for data collection.[10]

Part 3: Data Collection, Structure Solution, and Refinement

The harvested crystal is exposed to a high-intensity X-ray beam, either from a home source or, more commonly, a synchrotron.[19] The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector.[13][18]

  • Data Processing: The diffraction images are processed to determine the position and intensity of each spot. This data is then scaled and merged to produce a final dataset containing a list of unique reflections and their intensities.

  • Structure Solution: If a structure of a similar protein is available, a technique called Molecular Replacement (MR) is used. The known structure is used as a search model to solve the "phase problem" and generate an initial electron density map.[20]

  • Model Building and Ligand Fitting: An initial model of the protein is built into the electron density map. Crucially, a "difference map" (Fo-Fc) is calculated, which should reveal a clear, unmodeled blob of electron density in the inhibitor's binding site. The pyran-amine inhibitor is then modeled and fitted into this density.[20]

  • Refinement: This is an iterative process of improving the fit of the atomic model to the experimental X-ray data.[21][22][23] The goal is to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally. This is monitored using two key statistics:

    • R-work (R-factor): Measures the agreement between the model and the observed data.

    • R-free: Measures the agreement for a small subset (5-10%) of reflections that were not used during refinement. This is a critical cross-validation metric to prevent overfitting of the model to the data.[4]

Scientist's Insight: The Pyran-Amine Challenge: The chemical correctness of the inhibitor model is paramount. Poorly refined ligand geometries are a known issue in structural databases.[24] For pyran-amine inhibitors, pay close attention to:

  • Ring Conformation: The pyran ring is not planar. Ensure the correct chair, boat, or skew-boat conformation is modeled based on the electron density and chemical principles.

  • Stereochemistry: If chiral centers exist, confirm the correct stereoisomer has been modeled.

  • Geometric Restraints: Use programs like eLBOW in the Phenix software suite to generate accurate geometric restraints (bond lengths, angles, dihedrals) for the novel pyran-amine scaffold.[21] This prevents the refinement program from distorting the molecule into a chemically unrealistic conformation.

G cluster_protein Protein Active Site cluster_inhibitor Pyran-Amine Inhibitor asp Aspartate (ASP) tyr Tyrosine (TYR) phe Phenylalanine (PHE) backbone Backbone NH pyran Pyran Ring pyran->tyr Hydrogen Bond (O -> OH) pyran->backbone Hydrogen Bond (O -> NH) amine Amine Group (NH2+) amine->asp Salt Bridge / H-Bond aryl Aryl Moiety aryl->phe π-π Stacking

Fig 3. Potential interactions of a pyran-amine inhibitor in a protein active site.
Part 4: Validation - Trusting Your Structure

A final structure is not complete until it has been rigorously validated.[3][25] This ensures the model is chemically plausible and accurately reflects the experimental data.

Validation Metric Description Acceptable Range (Typical for 2.0 Å)
Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers are better.< 2.5 Å is desirable for drug design.[4]
R-work / R-free Measures the agreement of the model with the experimental data. R-free is the key indicator.R-free should be ~0.20 - 0.25. The gap between R-work and R-free should be small (< 0.05).
Ramachandran Plot Assesses the conformational quality of the protein backbone.>98% of residues in favored/allowed regions.
Clashscore The number of serious steric clashes per 1000 atoms.Lower is better, typically < 10.
Ligand Quality Visual inspection of the ligand fit to the electron density map (2Fo-Fc and Fo-Fc).Ligand should be well-supported by density with no unexplained features.

Case Study: Pyranopyrazole Inhibitors of AKR1C3 A study on 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as inhibitors for AKR1C3 provides an excellent real-world example. X-ray crystallography revealed that the pyranopyrazole scaffold binds differently from other known inhibitors. The study highlighted that both the protein and the inhibitor undergo conformational changes to achieve the optimal fit, underscoring the importance of obtaining an experimental structure rather than relying solely on docking models.[26] This work provides a clear demonstration of how crystallography can elucidate novel binding modes and guide the rational design of selective inhibitors.[26]

Comparison with Alternative Structural Biology Techniques

While X-ray crystallography is a powerhouse for structure-based drug design, it is not the only tool available. Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and often complementary insights.

Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM) Nuclear Magnetic Resonance (NMR)
Principle X-ray diffraction from a single crystal.[13]Electron scattering from vitrified, single particles.[27]Nuclear spin properties in a magnetic field.
Sample State Solid (Crystal)Vitrified solutionSolution
Typical Resolution 1.5 - 3.0 Å (often <2.5 Å)[27]2.5 - 4.0 Å (improving rapidly)Lower resolution, provides distance restraints
Protein Size No theoretical upper limit, but crystallization is the bottleneck.Best for larger proteins/complexes (>100 kDa).Limited to smaller proteins (< 30-40 kDa).[28]
Key Advantage Highest resolution ("gold standard"), well-established workflows.[27]No need for crystals, can capture different conformational states.Provides information on protein dynamics in solution.[5]
Key Limitation Crystal growth is a major bottleneck; crystal packing can introduce artifacts.[28]Resolution can be lower for smaller proteins; requires expensive equipment.Limited by protein size; complex and time-consuming data analysis.
Best for Pyran-Amine Inhibitors When... High-resolution details of the binding pocket interactions are required.The target protein is very large or resists crystallization.Information on the dynamics of inhibitor binding is needed for a small protein.

Scientist's Insight: For the specific goal of guiding medicinal chemistry efforts for a pyran-amine inhibitor series, the atomic detail provided by X-ray crystallography remains the preferred method.[27] The ability to precisely visualize hydrogen bonds, water networks, and subtle conformational shifts is invaluable for structure-activity relationship (SAR) analysis. However, if a target proves recalcitrant to crystallization, Cryo-EM is now a viable and powerful alternative.[27]

Conclusion

The determination of a high-resolution crystal structure of a target protein bound to a pyran-amine inhibitor is a cornerstone of modern, rational drug design. The process, while challenging, provides an unambiguous view of the binding event, illuminating the path toward inhibitors with improved potency, selectivity, and drug-like properties. By understanding the rationale behind each step of the crystallographic workflow—from the critical choice of co-crystallization versus soaking to the meticulous details of ligand refinement and validation—research teams can maximize their chances of success. The resulting structural insights are not merely data points; they are the strategic intelligence that transforms the art of drug discovery into a data-driven science.

References

A Comparative Guide to Pyran Derivatives in Oncology Research: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products with significant biological activity.[1][2] In oncology, pyran derivatives have emerged as a versatile and potent class of compounds, demonstrating a broad spectrum of anticancer activities against numerous cancer types.[3] Their therapeutic potential stems from their ability to interact with a diverse array of molecular targets, leading to the modulation of critical cellular processes such as cell cycle progression, apoptosis, and DNA repair.

This guide provides a comparative analysis of prominent pyran derivatives in oncology research, with a detailed focus on two clinically relevant agents: β-lapachone and Crolibulin (EPC2407) . These compounds exemplify the distinct yet powerful anticancer strategies achievable through the chemical diversity of the pyran core. We will delve into their mechanisms of action, compare their cytotoxic profiles, and provide detailed protocols for the key experimental assays used to validate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current landscape and future potential of pyran derivatives in cancer therapy.

The Diverse Landscape of Anticancer Pyran Derivatives

Beyond our two primary examples, the pyran family of anticancer agents is extensive. Several other classes of pyran derivatives have shown considerable promise in preclinical studies.

  • Pyrano[2,3-d]pyrimidines: This fused heterocyclic system has yielded compounds with potent activity against a range of cancer cell lines, including HeLa, Caco-2, MCF-7, and HCT116.[4][5] Some derivatives have been identified as inhibitors of crucial cancer-related enzymes like PARP-1 and the mitotic kinesin Eg5.[5][6]

  • Pyranocoumarins: These natural and synthetic compounds, which fuse a pyran ring to a coumarin scaffold, exhibit a variety of biological activities, including anticancer effects.[7][8] Their mechanisms often involve the induction of apoptosis and inhibition of enzymes like DNA topoisomerase I.[7]

These examples highlight the chemical tractability and broad therapeutic window of the pyran scaffold, making it a continuous source of novel anticancer drug candidates.

In-Depth Comparative Analysis: β-lapachone vs. Crolibulin

For a focused comparison, we will now explore the distinct pharmacological profiles of β-lapachone and Crolibulin.

β-lapachone: Exploiting a Tumor-Specific Metabolic Vulnerability

β-lapachone is a naturally derived pyranonaphthoquinone that selectively targets cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is significantly upregulated in many solid tumors, including pancreatic, non-small cell lung, and breast cancers, while having low expression in normal tissues, providing a therapeutic window.

Mechanism of Action:

The anticancer activity of β-lapachone is initiated by a futile redox cycle catalyzed by NQO1.

  • NQO1-Mediated Reduction: NQO1 utilizes NADH or NADPH to perform a two-electron reduction of β-lapachone to an unstable hydroquinone.

  • Reactive Oxygen Species (ROS) Generation: This hydroquinone rapidly auto-oxidizes back to the parent quinone, a process that consumes vast amounts of oxygen and generates superoxide radicals.[9]

  • DNA Damage and PARP-1 Hyperactivation: The massive burst of ROS leads to extensive single-strand DNA breaks. This DNA damage triggers the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key DNA repair enzyme.[10][11]

  • Metabolic Catastrophe (NAD+-Keresis): The hyperactivated PARP-1 consumes large quantities of NAD+ as a substrate, leading to a rapid and severe depletion of cellular NAD+ and ATP pools.[10][12] This energy crisis culminates in a unique form of programmed necrosis termed "NAD+-Keresis," characterized by μ-calpain activation and caspase-independent cell death.[11][12]

This NQO1-dependent mechanism ensures that β-lapachone's cytotoxicity is largely confined to cancer cells with high NQO1 expression.

Signaling Pathway of β-lapachone-Induced Cell Death

beta_lapachone_pathway cluster_cell NQO1+ Cancer Cell b_lap β-lapachone NQO1 NQO1 b_lap->NQO1 NADH/NAD+ hydroquinone Unstable Hydroquinone NQO1->hydroquinone hydroquinone->b_lap Futile Cycle ROS Superoxide (O2⁻) hydroquinone->ROS O₂ consumption H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 DNA_damage Extensive DNA Single-Strand Breaks H2O2->DNA_damage PARP1 PARP-1 Hyperactivation DNA_damage->PARP1 NAD_depletion NAD+ Depletion PARP1->NAD_depletion NAD+ consumption ATP_depletion ATP Depletion NAD_depletion->ATP_depletion calpain μ-Calpain Activation NAD_depletion->calpain cell_death Programmed Necrosis (NAD+-Keresis) ATP_depletion->cell_death calpain->cell_death crolibulin_pathway cluster_cell Cancer Cell cluster_vasculature Tumor Vasculature crolibulin Crolibulin tubulin β-Tubulin (Colchicine Site) crolibulin->tubulin vda Vascular Disruption crolibulin->vda microtubule_disruption Inhibition of Microtubule Polymerization tubulin->microtubule_disruption mitotic_spindle Mitotic Spindle Collapse microtubule_disruption->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis necrosis Ischemic Necrosis vda->necrosis mtt_workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with Pyran Derivative incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 3-methyltetrahydro-2H-pyran-4-amine, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.

Core Principles: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. This compound, as a substituted aliphatic amine, must be handled as a potentially hazardous chemical. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, we can infer its likely hazard profile from structurally similar amines.

Expert Insight: Aliphatic amines are organic bases. Their primary hazards often include corrosivity (causing skin burns and serious eye damage), potential toxicity, and possible flammability. They can react vigorously with acids and strong oxidizing agents. Therefore, the cardinal rule is to never assume a chemical is benign.

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required PPE Specification Rationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes that can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can cause irritation or chemical burns.[1][3]
Body Protection Lab coatProtects clothing and skin from incidental contact.[1]
The Disposal Workflow: A Decision-Based Approach

Proper disposal is not a single action but a sequence of decisions and procedures. The following workflow illustrates the critical steps from identifying the waste to its final removal from the laboratory.

DisposalWorkflow start Waste Identified: This compound characterize Characterize Waste - Pure or mixed? - Liquid or solid? start->characterize segregate Segregate from Incompatibles - Acids - Oxidizing Agents - Halogenated Solvents characterize->segregate containerize Select Compatible Container - HDPE or glass - Good condition, no leaks segregate->containerize label Label Container as 'HAZARDOUS WASTE' containerize->label details Add Details to Label: - Full Chemical Name - Accumulation Start Date - Hazard Characteristics (e.g., Corrosive) label->details storage Store in Satellite Accumulation Area (SAA) - At or near point of generation - Secondary containment details->storage pickup Arrange for Pickup - Contact EHS or licensed  waste disposal contractor storage->pickup

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for handling the chemical waste itself. It is imperative that these steps are followed in sequence to ensure safety and compliance.

Step 1: Waste Identification and Segregation

  • Declare as Waste: A chemical is considered waste once it is no longer intended for use.[4]

  • Segregate at the Source: Immediately separate waste this compound from other chemical waste streams.[1] Crucially, ensure it is kept separate from incompatible substances like acids and oxidizing agents to prevent hazardous reactions.[1] Never mix different waste chemicals unless instructed by a specific procedure.[5]

Step 2: Containerization

  • Select a Compatible Container: Use a container made of material compatible with amines, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof lid.[4][6]

  • Keep Container Closed: The waste container must remain closed except when you are adding waste to it.[4] This prevents the release of potentially harmful fumes and reduces the risk of spills.

Step 3: Labeling

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste".[4]

  • Complete the Label: The label must include the full, unabbreviated chemical name ("this compound") and list all other components if it is a mixture.[4] Also, note the date when waste was first added (the accumulation start date).

Step 4: Storage

  • Use a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[6]

  • Provide Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[4] This is especially important for liquids.

  • Ensure Proper Storage Conditions: The storage area should be cool, well-ventilated, and away from direct sunlight or heat sources.[1]

Step 5: Final Disposal

  • Contact Environmental Health & Safety (EHS): Do not dispose of this chemical down the drain or in regular trash.[1][7] Your institution's EHS department or a licensed hazardous waste disposal company is responsible for the collection and ultimate disposal of the waste.[1][6]

  • Maintain Records: Keep a record of the waste disposal, including quantities, dates, and methods, as required by regulations.[1]

Protocol for Empty Container Decontamination

Chemical containers themselves are considered hazardous waste until properly cleaned.[8] Evaporation is not an acceptable method of disposal for residual amounts.[7]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent capable of removing the chemical residue.[4][8] For this compound, a solvent like water or methanol could be appropriate, but consult the SDS for specific guidance.

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and treated as hazardous waste.[4][7] Add the rinsate to your container for amine waste.

  • Deface the Label: Completely remove or deface the original chemical label on the empty, rinsed container.[7][8]

  • Final Disposal of Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.[8]

Emergency Preparedness: Spill Management

Preparedness for accidental spills is a critical component of safe chemical handling.[1]

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Use Spill Containment Materials: Have a spill kit readily available with absorbent pads and neutralizers appropriate for amines.[1]

  • Wear Appropriate PPE: Before attempting to clean a spill, don all required PPE, including gloves, goggles, and a lab coat.[1]

  • Collect and Dispose: The absorbent materials used to clean the spill should be collected, placed in a sealed, labeled container, and disposed of as hazardous waste.[7]

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.

References

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. Handling novel chemical entities like 3-methyltetrahydro-2H-pyran-4-amine, a substituted aliphatic amine, demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for personal protection. Our philosophy is that a protocol's trustworthiness comes from understanding the causality behind each step.

Hazard Assessment: Understanding the Adversary

This compound and structurally similar aliphatic amines are classified as hazardous substances. The primary risks associated with this class of compounds are significant. Safety Data Sheets (SDS) for analogous compounds indicate that the key hazards include:

  • Skin Corrosion/Irritation (Category 1B or 2): These amines can cause severe skin burns and irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation (Category 1 or 2A): Direct contact with the eyes can lead to serious, potentially irreversible damage.[1][3][4]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2][3][4]

  • Combustibility: Some related compounds are combustible liquids, adding a fire risk to the handling process.[4]

Given these hazards, a multi-layered PPE strategy is not just recommended; it is essential for mitigating risk.

Core PPE Requirements: Your First Line of Defense

Effective protection relies on selecting the right equipment. Engineering controls, such as a certified chemical fume hood, are the primary method for exposure reduction and must be used at all times when handling this compound.[1][3] The following PPE is mandatory as the final barrier between you and the chemical.

PPE CategorySpecificationRationale & Causality
Eye & Face Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[1][5] A face shield worn over goggles is required when there is a risk of splashing or vigorous reaction.[5][6]Amines can cause severe eye damage.[1][4] Standard safety glasses with side shields do not provide an adequate seal against splashes or vapors.[7] Chemical splash goggles are essential to form a protective seal around the eyes.[6][7] A face shield provides a secondary, broader barrier protecting the entire face from splashes.[6][8]
Skin & Body Gloves: Double-gloving with a chemical-resistant outer glove (e.g., Neoprene or Butyl rubber) over a standard disposable inner glove (e.g., Nitrile).[7] Coat: A chemical-resistant laboratory coat (e.g., made of polyester/cotton blend or specialized materials like Nomex® for flammability risks).[5] Apparel: Long pants and fully-enclosed shoes are mandatory.[5]Amines can be readily absorbed through the skin or cause severe burns.[9] While nitrile gloves offer broad, incidental splash protection, they show poor resistance to many amines.[7][10] Therefore, double-gloving with a more robust outer glove is critical for extended handling. Always inspect gloves for integrity before use. A lab coat protects against splashes on the arms and torso.[6] Contaminated clothing must be removed immediately and washed before reuse.[3]
Respiratory A NIOSH/MSHA or EN 149 approved respirator is necessary if engineering controls (fume hood) are not available or are insufficient to maintain exposure below permissible limits.[1][5][11]While all handling of this volatile and irritant compound should occur within a fume hood, a respirator provides critical protection during spill clean-up or in the event of a ventilation failure.[5][11] The specific cartridge type should be selected based on a formal risk assessment.

Operational Protocol: A Self-Validating Workflow

Trust in a protocol is built when each step logically validates the next, ensuring a continuous state of safety. The following workflow is designed to be a self-validating system for handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep1 Conduct Risk Assessment (Review SDS) prep2 Verify Fume Hood Certification & Flow prep1->prep2 prep3 Gather & Inspect PPE (Gloves, Goggles, Coat) prep2->prep3 prep4 Prepare Spill Kit & Waste Containers prep3->prep4 h1 Don PPE (Inner Gloves -> Coat -> Outer Gloves) prep4->h1 Proceed to Handling h2 Transfer/Weigh Chemical (Use anti-static measures if needed) h1->h2 h3 Perform Experiment h2->h3 h4 Securely Close Primary Container h3->h4 c1 Decontaminate Surfaces h4->c1 Proceed to Cleanup c2 Segregate Waste: - Contaminated Solids (PPE) - Liquid Amine Waste c1->c2 c3 Doff PPE (Reverse Order): Outer Gloves -> Coat -> Goggles -> Inner Gloves c2->c3 c4 Wash Hands Thoroughly c3->c4 end End c4->end Workflow Complete

Caption: Workflow for handling this compound.

  • Preparation Phase:

    • Risk Assessment: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this or a closely related compound.[7]

    • Engineering Control Verification: Ensure the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • PPE Inspection: Visually inspect all PPE for defects such as cracks in goggles, holes in gloves, or tears in the lab coat.

    • Emergency Preparedness: Locate the nearest safety shower and eyewash station.[1] Ensure a spill kit with appropriate absorbent material (e.g., vermiculite or sand, not combustible paper towels) is readily available.

  • Handling Phase (Inside Chemical Fume Hood):

    • Donning PPE: Don PPE in the following order: inner gloves, lab coat, outer gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[12]

    • Chemical Transfer: Conduct all transfers of the material deep within the fume hood to ensure vapors are captured.[7]

    • Reaction Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.

    • Storage: Once the required amount is dispensed, securely close the primary container and store it in a cool, dry, well-ventilated area away from incompatible materials like strong acids or oxidizers.[3][11]

  • Decontamination and Disposal Phase:

    • Waste Segregation: All materials that have come into contact with the amine, including pipette tips, wipes, and contaminated PPE, must be considered hazardous waste.

    • Liquid Waste: Collect liquid waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

    • Solid Waste: Collect contaminated solid waste (gloves, absorbent pads) in a separate, clearly labeled, sealed container.

    • Doffing PPE: To prevent cross-contamination, remove PPE before leaving the work area. The most contaminated items should be removed first: outer gloves, lab coat, goggles, and finally inner gloves.

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

    • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, regional, and national regulations.[1][3]

By adhering to this comprehensive guide, you are not only protecting yourself but also ensuring the integrity of your research and the safety of your colleagues. This structured approach transforms safety from a checklist into an integral, validated component of the scientific process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.